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Core Science & Biosynthesis

Foundational

The Molecular Dynamics and Experimental Validation of Lasalocid: A Polyether Carboxylic Ionophore

Abstract As a Senior Application Scientist, I approach the characterization of ionophores not merely as a catalog of biological effects, but as a rigorous study of the thermodynamic and kinetic principles governing lipid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract As a Senior Application Scientist, I approach the characterization of ionophores not merely as a catalog of biological effects, but as a rigorous study of the thermodynamic and kinetic principles governing lipid bilayer interactions. Lasalocid, a divalent carboxylic polyether ionophore, presents a unique structural and functional profile compared to its counterparts like monensin. This whitepaper provides an in-depth technical analysis of Lasalocid’s mechanism of action, its binding affinities, and the self-validating experimental protocols required to quantify its ion transport kinetics and downstream cellular effects.

Structural Biochemistry and Ion Selectivity

Lasalocid is a naturally occurring polyether ionophore originally isolated from the bacterium Streptomyces lasaliensis[1][2]. Chemically, it is distinguished by its highly flexible backbone, which lacks the rigid fused-ring structures seen in other ionophores like monensin[3].

This conformational adaptability is the core driver of its mechanism. The flexible backbone allows Lasalocid to fold around target cations, forming stable, lipophilic pseudo-cyclic complexes[3]. Because of this structural plasticity, Lasalocid exhibits a broad-spectrum binding affinity, capable of transporting both monovalent cations (Na⁺, K⁺) and divalent cations (Ca²⁺, Mg²⁺) across hydrophobic lipid membranes[4][5].

Mechanism of Action: Disruption of Ionic Homeostasis

The fundamental mechanism of action of Lasalocid relies on its ability to act as a lipid-soluble shuttle, effectively short-circuiting the highly regulated electrochemical gradients of biological membranes[2][6].

  • In Protozoa (Eimeria spp.): Lasalocid is widely utilized as a coccidiostat. By facilitating an uncontrolled influx of Na⁺ and Ca²⁺ into the parasite, it overwhelms the organism's ion pumps. This gradient collapse leads to rapid water influx, osmotic swelling, and ultimately, the osmotic lysis and death of the coccidia[1][6].

  • In Mammalian Cells: The alteration of transmembrane ionic transport evokes complex secondary biochemical responses. In standard physiological models, it triggers catecholamine release and increased serotonin secretion[4]. In oncological research, Lasalocid has been shown to induce cytotoxic apoptosis and cytoprotective autophagy in human prostate cancer (PC-3) and colon cancer cells[2][7]. This autophagic property is directly mediated by the generation of reactive oxygen species (ROS) and is confirmed by microtubule-associated protein 1 light chain 3 (LC-3)-II conversion[2][7].

MOA L Lasalocid (Polyether Ionophore) Bind Cation Complexation (Na+, K+, Ca2+, Mg2+) L->Bind Trans Lipid Bilayer Translocation Bind->Trans Grad Disruption of Ionic Homeostasis (Depolarization) Trans->Grad Coccidia Protozoa (Eimeria spp.) Osmotic Lysis & Death Grad->Coccidia Cancer Mammalian Cells ROS Generation & Autophagy Grad->Cancer

Fig 1. Lasalocid-mediated cation transport and downstream cellular consequences.

Quantitative Data: Binding Affinity and Toxicity Profiles

To understand the operational boundaries of Lasalocid, we must compare its binding kinetics and toxicological profile against industry standards.

Table 1: Comparative Cation Binding and Structural Profile

Ionophore Monovalent Affinity Divalent Affinity Backbone Rigidity Primary Target Cations
Lasalocid High High Highly Flexible Na⁺, K⁺, Ca²⁺, Mg²⁺

| Monensin | Very High | Low | Rigid (Fused rings) | Na⁺, K⁺ |

Data synthesized from collision-induced dissociation mass spectrometry studies, highlighting Lasalocid's broader ion specificity[3][8].

Table 2: Species-Specific Toxicity (LD₅₀) of Lasalocid

Species LD₅₀ (mg/kg Body Weight) Susceptibility Level
Mice 146 Low
Rat 122 Low
Chickens 71.5 Moderate (Primary therapeutic target)
Cattle 50 Moderate

| Horses | 21.5 | High (Highly toxic / Narrow safety margin) |

The lethal dose data illustrates the critical need for strict dosage control, particularly to prevent accidental equine poisoning[1][6].

Experimental Methodologies: Validating Ionophore Kinetics

In drug development, an observed biological effect is meaningless without a mechanistic validation. Every protocol must be designed as a self-validating system. Below are two field-proven methodologies used to quantify Lasalocid's activity.

Protocol 1: Liposome-Based Ion Transport Fluorescence Assay

Causality & Rationale: Direct measurement of non-fluorescent cations (like Na⁺ or K⁺) across biological membranes is kinetically challenging. By utilizing synthetic large unilamellar vesicles (LUVs) encapsulating a pH-sensitive fluorophore (e.g., HPTS), we couple the Lasalocid-mediated metal cation influx to proton efflux. This provides a real-time, quantifiable fluorescent readout of the gradient collapse.

Step-by-Step Methodology:

  • Liposome Preparation: Hydrate a lipid film (POPC:Cholesterol 80:20) with an internal buffer containing 1 mM HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid) and 100 mM NaCl at pH 7.0. Extrude the suspension 15 times through a 100 nm polycarbonate membrane to form uniform LUVs.

  • Size Exclusion Chromatography: Pass the LUV suspension through a Sephadex G-25 column to remove unencapsulated external HPTS dye.

  • Assay Initialization: Dilute the purified LUVs into an external buffer containing 100 mM of the target testing cation (e.g., KCl or CaCl₂) at pH 7.0. Place the sample in a spectrofluorometer cuvette (Excitation: 450 nm, Emission: 510 nm).

  • Ionophore Addition: Inject Lasalocid (dissolved in DMSO, final concentration 1–10 µM) into the cuvette under continuous magnetic stirring.

  • Kinetic Measurement: Record fluorescence quenching continuously over 300 seconds. The rate of fluorescence decay is directly proportional to the ion transport rate.

  • Baseline Calibration (Self-Validation): Terminate the assay by adding a detergent (0.1% Triton X-100) to lyse the liposomes. This establishes the 100% transport baseline, proving the integrity of the encapsulated fluorophore prior to lysis.

Workflow Prep 1. Liposome Preparation (Fluorophore Encapsulation) Add 2. Lasalocid Addition (Test Cohorts) Prep->Add Incubate 3. Incubation & Ion Exchange (Cation Gradient) Add->Incubate Measure 4. Fluorescence Quenching (Spectrofluorometry) Incubate->Measure Analyze 5. Kinetic Analysis (Ion Transport Rate) Measure->Analyze

Fig 2. Step-by-step workflow for the liposome-based ion transport fluorescence assay.

Protocol 2: Cytotoxicity and ROS Generation Assay in Mammalian Cells

Causality & Rationale: To validate the downstream mechanism of Lasalocid-induced autophagy and apoptosis in cancer models, we must establish strict causality between Lasalocid exposure and ROS generation. Using a ROS scavenger provides the necessary self-validating control; if the scavenger rescues cell viability, the cytotoxicity is definitively ROS-mediated.

Step-by-Step Methodology:

  • Cell Culture: Seed human prostate cancer cells (PC-3) or rat myoblasts (L6) in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C with 5% CO₂[2][9].

  • Pre-treatment (Control): Pre-incubate half of the designated wells with a ROS scavenger (e.g., 5 mM N-acetylcysteine, NAC) for 1 hour to establish the rescue cohort.

  • Lasalocid Exposure: Treat the cells with varying concentrations of Lasalocid (1 µM to 250 µM) dissolved in DMSO (ensuring final DMSO concentration remains <0.1%) for 24 hours[9][10].

  • ROS Quantification: Add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) to the wells for 30 minutes. Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) to quantify intracellular ROS bursts[7].

  • Viability Readout (MTT Assay): Replace the medium with MTT solution (0.5 mg/mL). Incubate for 3 hours, dissolve the resulting formazan crystals in DMSO, and read absorbance at 570 nm.

  • Data Synthesis: Calculate the EC₅₀. A significant right-shift in the EC₅₀ survival curve for the NAC-pretreated group validates that Lasalocid's cytotoxicity is fundamentally ROS-driven[2][9].

Conclusion

Lasalocid remains a highly versatile and structurally unique polyether ionophore. Its flexible backbone enables broad-spectrum cation complexation, distinguishing it from rigid ionophores and making it an effective coccidiostat and a promising candidate for targeted oncological therapies. However, its potent disruption of ionic homeostasis results in a narrow therapeutic index—particularly in equines—necessitating precise dosage control, rigorous pharmacokinetic monitoring, and advanced bioconjugation strategies for future drug development.

References
  • Poultrymed - Lasalocid | Anticoccidial drugs | Drugs | Various URL
  • TOKU-E - Lasalocid Sodium URL
  • European Medicines Agency (EMA) - Lasalocid (mod to poultry)
  • PMC (NIH)
  • PMC (NIH)
  • RSC Publishing - Periodicity in collision-induced and remote-bond activation of alkali metal ions attached to polyether ionophores URL
  • PMC (NIH)
  • ResearchGate - Ionophores and Nutrient Digestion and Absorption in Ruminants URL
  • Semantic Scholar - Research Article The Protective Effect of Silybin against Lasalocid Cytotoxic Exposure on Chicken and Rat Cell Lines URL
  • PMC (NIH)

Sources

Exploratory

The Lasalocid Biosynthesis Assembly Line: A Technical Guide to Polyether Ionophore Engineering in Streptomyces lasaliensis

Executive Summary Lasalocid A is a canonical polyether ionophore antibiotic produced by the soil bacterium Streptomyces lasaliensis (also referred to as S. lasalocidi)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lasalocid A is a canonical polyether ionophore antibiotic produced by the soil bacterium Streptomyces lasaliensis (also referred to as S. lasalocidi)[1]. Known for its potent antibacterial and anti-coccidial activity, lasalocid is structurally distinguished by a polyether backbone coupled with a terminal 3-methylsalicylate aromatic ring[1],[2].

For drug development professionals and biosynthetic engineers, the lasalocid pathway represents a masterclass in enzymatic precision. It provides the most rigorous experimental validation of the Cane-Celmer-Westley unified biogenesis hypothesis, which posits that polyether natural products are derived from the epoxidation and subsequent cascade cyclization of a polyene precursor[3],[4]. This guide dissects the molecular logic of the lasalocid assembly line, focusing on how specific enzymes override standard chemical kinetics to dictate precise stereochemical outcomes.

Architecture of the lsd / las Gene Cluster

The biosynthesis of lasalocid is governed by a Type I modular polyketide synthase (PKS) system encoded by the 73,533 bp lsd (or las) gene cluster[5],[6]. This enzymatic assembly line acts as a highly coordinated factory, sequentially condensing acetate, propionate, and butyrate precursors to build the carbon scaffold[7].

To understand the causality of the pathway, we must look at the specific genetic components and their quantitative parameters.

Table 1: Genetic & Functional Parameters of the lsd / las Cluster
ComponentGene DesignationSize / ScaleBiosynthetic Function
Gene Cluster las locus73,533 bpComplete genetic blueprint for lasalocid A biosynthesis[6].
Elongation PKS Lsd11–Lsd16 (lasAI-VI)6 ModulesCondensation of acyl-CoAs into an all-trans undecaketide polyene[1].
Terminal PKS Lsd17 (lasAVII)1 Module + TE2-carbon extension, 3-methylsalicylate formation, and product release[1].
Monooxygenase Lsd18 (lasC)2 EpoxidationsEnantioselective formation of (R,R) bisepoxides on the polyene[1].
Epoxide Hydrolase Lsd19 (lasB)1 EnzymeCatalyzes the thermodynamically disfavored 6-endo-tet polyether ring closure[3].

Mechanistic Deep Dive: The Epoxidation-Cyclization Cascade

The true ingenuity of the lasalocid pathway lies in its post-elongation modifications. The process can be divided into three distinct phases:

Phase 1: Polyene Elongation (Lsd11–Lsd16)

The PKS modules construct an all-trans undecaketide polyene intermediate. A critical feature of this phase is the incorporation of unusual extender units, such as ethylmalonyl-CoA, which furnish the polyketide backbone with the distinct alkyl branches required for downstream ionophore activity[5].

Phase 2: Enantioselective Epoxidation (Lsd18 / LasC)

Before the polyketide chain is fully released, Lsd18—a flavin-dependent monooxygenase—catalyzes the stereospecific epoxidation of the polyene intermediate[1]. Remarkably, Lsd18 acts on two distinct C=C bonds on the same substrate molecule, generating a bisepoxide with strict (R,R) stereochemistry[1]. Targeted deletion of the lasC gene completely abolishes the production of lasalocid and any identifiable intermediates, proving that this oxidative step must occur while the intermediate is still tethered to the PKS machinery[6].

Phase 3: Thermodynamic Override via Cascade Cyclization (Lsd19 / LasB)

The defining step of lasalocid biosynthesis is the regioselective opening of the epoxide rings. According to Baldwin's rules for ring closure in organic chemistry, a 5-exo-tet cyclization is kinetically favored over a 6-endo-tet cyclization[6]. However, the epoxide hydrolase Lsd19 (LasB) acts as a structural chaperone, forcing the energetically disfavored 6-endo-tet cyclization to form the characteristic tetrahydropyran (THP) ring of lasalocid A[3].

In mutant strains where lasB is deleted, the pathway defaults to the kinetically favored 5-exo-tet cyclization, resulting in the accumulation of the tetrahydrofuran (THF)-containing isomer, iso-lasalocid[6]. This demonstrates that Lsd19 is directly implicated in controlling the stereochemical course of polyether ring formation[6].

Biosynthesis P Precursors (Acyl-CoAs) PKS Lsd11-16 (PKS) Polyene Elongation P->PKS Polyene Polyene Intermediate PKS->Polyene Lsd18 Lsd18 (Monooxygenase) Stereoselective Epoxidation Polyene->Lsd18 Bisepoxide Bisepoxide Intermediate Lsd18->Bisepoxide Lsd19 Lsd19 (Hydrolase) 6-endo-tet Cyclization Bisepoxide->Lsd19 Enzymatic Iso Iso-lasalocid A (5-exo-tet) Bisepoxide->Iso Chemical (Acidic) or Lsd19 knockout Lsd17 Lsd17 (PKS+TE) Aromatization Lsd19->Lsd17 Lasalocid Lasalocid A Lsd17->Lasalocid

Biosynthetic assembly line of Lasalocid A highlighting the Lsd18/Lsd19 epoxidation cascade.

Experimental Workflows: Validating the Lsd19 Cyclase

To utilize these enzymes for combinatorial biosynthesis, researchers must establish a self-validating experimental system. The following protocol details the in vitro reconstitution assay used to prove that Lsd19 is the sole driver of the 6-endo-tet cyclization, utilizing a parallel chemical control to demonstrate causality[3],[4].

Table 2: Quantitative Parameters for Lsd19 In Vitro Reconstitution
ParameterValue / ConditionExperimental Rationale
Enzyme Concentration 0.1 μM Lsd19Sufficient for complete conversion of the bisepoxide substrate[4].
Reaction Volume 50 μLScaled for high-throughput HPLC-MS detection[4].
Buffer System 20 mM Tris-HCl (pH 7.4)Maintains physiological pH to prevent spontaneous acid-catalyzed cyclization[4].
Incubation Time & Temp 3 hours at 30 °COptimal thermodynamic window for enzymatic 6-endo-tet cyclization[4].
Chemical Control Trichloroacetic acid (TCA)Forces the kinetically favored 5-exo-tet cyclization (iso-lasalocid)[3].
Protocol: In Vitro Reconstitution of Lsd19-Mediated Cyclization

Step 1: Enzyme Expression and Purification Clone the lsd19 gene into an expression plasmid (e.g., pKW620) and transform into Escherichia coli BL21(DE3)[3]. Induce expression, harvest the cells, and purify the recombinant Lsd19 protein using Ni-NTA affinity chromatography to achieve a homogenous isolate.

Step 2: Substrate Preparation Chemically synthesize the bisepoxyprelasalocid substrate analogue. This serves as the proxy for the natural intermediate released by the PKS machinery[3].

Step 3: Enzymatic Assay (The Test System) In a 50 μL reaction volume, combine 20 mM Tris-HCl buffer (pH 7.4) with the synthetic bisepoxide substrate and 0.1 μM purified Lsd19[4]. Incubate the mixture at 30 °C for 3 hours.

Step 4: Chemical Control (The Validation System) In a parallel reaction lacking the Lsd19 enzyme, treat the synthetic bisepoxide substrate with trichloroacetic acid (TCA). This acidic environment induces spontaneous, chemically driven epoxide ring opening[3].

Step 5: Analytical Elucidation Extract both reactions with ethyl acetate, concentrate, and analyze the products using HPLC-MS (ESI positive mode) and NOE-NMR spectroscopy[4].

  • Causality Check: The enzymatic reaction will yield Lasalocid A as a single diastereomer (6-endo-tet THP ring). The TCA control will yield Iso-lasalocid A (5-exo-tet THF ring)[3]. This duality definitively proves that Lsd19 actively overrides standard chemical kinetics.

Workflow Substrate Synthetic Bisepoxide Substrate Assay Enzymatic Reaction (pH 7.4, 30°C) Substrate->Assay Control Chemical Control (TCA Treatment) Substrate->Control Expr Purified Lsd19 Enzyme Expr->Assay LCMS HPLC-MS & NOE-NMR Analysis Assay->LCMS Control->LCMS Result1 Lasalocid A (6-endo-tet THP ring) LCMS->Result1 Enzymatic Pathway Result2 Iso-lasalocid A (5-exo-tet THF ring) LCMS->Result2 Chemical Pathway

Self-validating in vitro workflow confirming Lsd19-mediated 6-endo-tet polyether cyclization.

Conclusion & Implications for Drug Development

The lasalocid biosynthesis pathway provides a profound blueprint for engineering complex polyether architectures. Recent studies have demonstrated that Lsd19 exhibits intriguing substrate tolerance, accepting various analogues with different epoxide stereochemistries to afford either THF-THP or THF-THF hybrid products with excellent regioselectivity[8],[4]. By coupling the modularity of the Type I PKS system with the promiscuity of downstream tailoring enzymes like Lsd18 and Lsd19, drug development professionals can rationally design novel polyether libraries with optimized antimicrobial, anti-coccidial, or antiproliferative profiles[1].

References

  • Epoxide Hydrolase Lsd19 for Polyether Formation in the Biosynthesis of Lasalocid A - ACS Publications. acs.org. 3

  • Epoxide hydrolase Lsd19 for polyether formation in the biosynthesis of lasalocid A - PubMed. nih.gov. 9

  • An In-depth Technical Guide to the Biosynthesis of Lasalocid and its Precursor Molecules. benchchem.com. 7

  • Identification of a Gene Cluster of Polyether Antibiotic Lasalocid from Streptomyces lasaliensis. oup.com. 5

  • Intriguing substrate tolerance of epoxide hydrolase Lsd19 involved in biosynthesis of the ionophore antibiotic lasalocid A. nih.gov. 8

  • Intriguing Substrate Tolerance of Epoxide Hydrolase Lsd19 Involved in Biosynthesis of the Ionophore Antibiotic Lasalocid A | Organic Letters. acs.org. 4

  • Analysis of specific mutants in the lasalocid gene cluster: evidence for enzymatic catalysis of a disfavoured polyether ring closure. nih.gov.6

  • Structural Basis of Sequential Enantioselective Epoxidation by a Flavin‐Dependent Monooxygenase in Lasalocid A Biosynthesis. nih.gov. 1

  • LASALOCID - Inxight Drugs. ncats.io. 2

Sources

Foundational

A Technical Guide to the Ion Selectivity of Lasalocid

For Researchers, Scientists, and Drug Development Professionals Executive Summary Lasalocid, a member of the carboxylic polyether class of ionophores, is a fascinating molecule renowned for its ability to selectively bin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lasalocid, a member of the carboxylic polyether class of ionophores, is a fascinating molecule renowned for its ability to selectively bind and transport cations across lipid membranes.[1][2] This property is the foundation of its potent biological activities, including its widespread use as an anticoccidial agent in veterinary medicine.[3][4] Unlike more restrictive ionophores such as monensin, which primarily targets monovalent cations, Lasalocid exhibits a broader and more flexible selectivity, capable of complexing both monovalent and divalent cations.[3][5] This guide delves into the core principles governing Lasalocid's ion selectivity, exploring its structural basis, the thermodynamics of cation binding, and the sophisticated experimental methodologies employed to characterize these interactions. By understanding the nuanced relationship between Lasalocid's conformation and its affinity for specific ions, researchers can better leverage its properties for existing applications and explore novel therapeutic avenues.

The Molecular Architecture of Selectivity

The ability of Lasalocid to discriminate between different cations is not a random process but is deeply rooted in its unique and dynamic molecular structure. Produced by Streptomyces lasaliensis, this non-cyclic molecule possesses a linear polyether backbone rich in oxygen-containing functional groups (hydroxyl, carboxyl, and ether) that are crucial for its ion-binding capabilities.[1][6]

Conformational Flexibility: From Acyclic to Pseudocyclic

In its uncomplexed, anionic state, particularly in polar environments, Lasalocid adopts a linear, acyclic conformation.[7][8] However, the defining feature of its mechanism is its remarkable conformational flexibility. Upon encountering a cation, the molecule undergoes a significant structural rearrangement. Driven by ion-dipole interactions, the linear backbone wraps around the cation, with the ether oxygen atoms pointing inward to create a hydrophilic cavity.[6] This folding is stabilized by a "head-to-tail" intramolecular hydrogen bond between the terminal carboxylate group and a hydroxyl group at the other end, forming a pseudocyclic, cage-like structure.[6][7] The exterior of this complex is lipophilic, enabling it to dissolve in and diffuse across the nonpolar interior of a biological membrane.[2][9]

This process is highly dependent on the surrounding environment. In polar solvents, the acyclic form is favored, while less polar environments, like the interior of a cell membrane, stabilize the cyclic, cation-complexed form.[7] This dynamic equilibrium is the engine of its function as a mobile ion carrier.

Caption: Conformational transition of Lasalocid from an open to a closed, ion-complexed state.

The Chelation Cavity and Cation Fit

The selectivity of Lasalocid is fundamentally a function of how well a given cation "fits" within the hydrophilic cavity of its folded structure. This fit is determined by two primary factors:

  • Ionic Radius: The size of the cavity created by the folded backbone and the arrangement of coordinating oxygen atoms create a preference for cations of a specific size.[10][11]

  • Cation Charge Density: The electrostatic interactions between the cation and the oxygen ligands are critical. Divalent cations, with their higher charge density, often form more stable complexes than monovalent cations of similar size.

Lasalocid's flexible backbone allows it to adapt its conformation to accommodate a range of cations, which explains its broader selectivity compared to more rigid ionophores.[11][12] This adaptability allows it to form stable complexes with both small monovalent ions like Li+ and larger divalent cations.[13][14]

Binding Affinities and Selectivity Hierarchy

The preference of Lasalocid for certain cations over others can be quantified by measuring their binding affinities. While the exact order can vary depending on the solvent system and experimental conditions, a generally observed selectivity sequence for physiologically relevant cations has been established.

Studies have shown that Lasalocid can form complexes with different stoichiometries, including 1:1 and 2:1 (ionophore:cation), particularly with divalent cations.[6][14] For monovalent cations, 1:1 complexes are common.[15]

Table 1: Representative Cation Complex Lifetimes with Lasalocid in Methanol

CationComplexLifetime (microseconds, µs)
Ba²+BaX+132
Sr²+SrX+34
Ca²+CaX+24
K+KX15
Na+NaXToo short to measure by the described NMR method
Li+LiXToo short to measure by the described NMR method
Data sourced from NMR studies and reflects the kinetic stability of the complexes.[16]

This data illustrates a higher kinetic stability for divalent cations over monovalent ones, with a clear trend related to cation size among the alkaline earth metals.[14][16] The very short lifetimes for Na+ and Li+ complexes suggest rapid association and dissociation kinetics, which is essential for an efficient mobile ion carrier.

Methodologies for Characterizing Ion Selectivity

A suite of biophysical techniques is employed to elucidate the thermodynamics, kinetics, and structural details of Lasalocid-cation interactions. The choice of method depends on the specific question being addressed, from determining binding constants to resolving the three-dimensional structure of the complex.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying these interactions in solution.

    • ¹H and ¹³C NMR can track chemical shift changes in the Lasalocid molecule upon cation binding, providing information on the sites of interaction and the conformational changes.[6][17]

    • Specialized NMR techniques can be used to determine the lifetimes and kinetics of complex formation and dissociation.[16]

  • Fluorescence Spectroscopy: Lasalocid possesses an intrinsic fluorophore (the salicylic acid moiety), whose fluorescence properties (intensity and emission maximum) are sensitive to its local environment.

    • Binding to a cation and insertion into a lipid membrane alters the polarity around the fluorophore, leading to measurable changes in fluorescence.[18] This change can be titrated to determine binding constants (Kd).[8]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral environment of the molecule. The significant conformational changes that occur upon cation binding induce dramatic changes in the CD spectrum, providing a signature of complex formation and insights into the structure of the complex in solution.[7][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can monitor changes in the vibrational frequencies of specific functional groups, such as the carboxylate (C=O) and hydroxyl (O-H) groups, that are directly involved in cation coordination and hydrogen bonding.[13][15]

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic characterization. It directly measures the heat released or absorbed during the binding event. From a single ITC experiment, one can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. This allows for a complete thermodynamic profile of the binding process.

Experimental Workflow: Characterizing Lasalocid-Cation Binding via ITC

ITC_Workflow prep 1. Sample Preparation - Lasalocid in buffer (in cell) - Cation salt in buffer (in syringe) - Degas all solutions load 2. Instrument Loading - Load syringe with cation solution - Load sample cell with Lasalocid solution prep->load equil 3. Equilibration - Allow system to reach thermal equilibrium load->equil titrate 4. Automated Titration - Inject small aliquots of cation into cell - Measure heat change after each injection equil->titrate data 5. Data Acquisition - Plot heat change per injection vs. molar ratio titrate->data control Control Experiment - Titrate cation into buffer alone (Corrects for heat of dilution) titrate->control analysis 6. Data Analysis - Integrate peaks to get ΔH - Fit binding isotherm to model data->analysis results 7. Results - Determine Ka, ΔH, ΔS, and n analysis->results

Caption: Standard workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Protocol: Determining Binding Affinity of Lasalocid to Ca²⁺ using ITC

  • Preparation:

    • Prepare a 50 mM TRIS buffer solution, pH 7.4, and filter.

    • Prepare a 50 µM solution of Lasalocid sodium salt in the buffer.

    • Prepare a 1 mM solution of CaCl₂ in the same buffer.

    • Degas all solutions for 15-20 minutes under vacuum to prevent bubble formation.

  • Instrument Setup:

    • Set the experimental temperature to 25°C.

    • Set the reference power to 10 µcal/sec and the stirring speed to 700 rpm.

  • Loading:

    • Carefully load the sample cell (approx. 1.4 mL) with the 50 µM Lasalocid solution, avoiding bubbles.

    • Load the injection syringe (approx. 250 µL) with the 1 mM CaCl₂ solution.

  • Titration:

    • After thermal equilibration, perform an initial 0.5 µL injection (typically discarded in analysis).

    • Program a sequence of 25-30 subsequent injections of 10 µL each, with a 180-second spacing between injections to allow a return to baseline.

  • Control Titration:

    • Perform a separate experiment titrating the 1 mM CaCl₂ solution into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution data from the experimental binding data.

    • Integrate the peaks of the resulting thermogram to yield the enthalpy change per injection.

    • Plot these values against the molar ratio of [CaCl₂]/[Lasalocid].

    • Fit the resulting binding isotherm using a suitable model (e.g., one-site binding) to calculate Ka, ΔH, and the stoichiometry (n).

Biological and Pharmacological Significance

The ion selectivity of Lasalocid is central to its biological function. As an anticoccidial, it disrupts the intracellular ion homeostasis of Eimeria parasites, leading to osmotic stress and cell death.[3][4] Its ability to transport both monovalent (Na+, K+) and divalent (Ca²⁺) cations disrupts multiple critical gradients within the parasite.[3][5]

Furthermore, this ionophoric activity is responsible for its broader antimicrobial effects, primarily against Gram-positive bacteria, and its observed toxicity in non-target species.[19][20] The disruption of ion gradients in host cells, particularly affecting excitable tissues like muscle and nerve, underlies its toxic potential.[20][21] In research, Lasalocid is a valuable tool for studying the roles of specific ion gradients in cellular processes and for manipulating intracellular ion concentrations in experimental systems.[19]

Conclusion

The ion selectivity of Lasalocid is a complex interplay of its structural flexibility, the energetics of cation chelation, and the influence of the surrounding environment. Its ability to form a pseudocyclic, lipophilic complex allows it to act as an efficient mobile carrier, while the adaptable nature of its binding cavity provides a broader selectivity profile than many other ionophores. A deep understanding of these principles, gained through rigorous experimental characterization, is essential for optimizing its use in veterinary medicine and for exploring its potential in new drug development contexts.

References

  • Pankiewicz, R., Schroeder, G., Gierczyk, B., Wojciechowski, G., Brzezinski, B., Bartl, F., & Zundel, G. (2001). 7Li-NMR and FTIR studies of lithium, potassium, rubidium, and cesium complexes with ionophore lasalocid in solution. Biopolymers, 62(3), 173-182. [Link]

  • Giboin, E., Pacaud, M., Lemichez, E., & Goud, B. (2020). Revisiting Old Ionophore Lasalocid as a Novel Inhibitor of Multiple Toxins. Toxins, 12(1), 44. [Link]

  • Pankiewicz, R., Gierczyk, B., LȨska, B., & Schroeder, G. (2023). New Hydrophilic Derivatives of Lasalocid and Their Complexes with Selected Metal Cations. Molecules, 28(13), 5129. [Link]

  • Issa, Z., & Zgair, A. (2016). Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites. Future Medicinal Chemistry, 8(12), 1439-1457. [Link]

  • Pankiewicz, R., Schroeder, G., Gierczyk, B., Brzezinski, B., Bartl, F., & Zundel, G. (2002). Multinuclear NMR and FTIR studies of new polyoxaalkyl esters of lasalocid and their complexes with lithium and sodium cations. Biopolymers, 65(2), 95-110. [Link]

  • Soil Association. (n.d.). The use of lasalocid. [Link]

  • Mazzanti, L., & De Felice, F. (2013). The solution structure of a lasalocid A metal complex in lipophilic solvents. ResearchGate. [Link]

  • Krishnan, C. V., Friedman, H. L., & Springer, C. S. (1978). Lifetimes of complexes of the antibiotic X-537A (lasalocid A) with physiological cations in methanol. Determination by NMR using a dissociative shift reagent. Biophysical Chemistry, 9(1), 23-35. [Link]

  • Rauk, A., & Armstrong, D. A. (2000). Thermodynamic analysis of amines-lasalocid complex formation. Journal of the American Chemical Society, 122(18), 4361-4371. [Link]

  • Pankiewicz, R., Gierczyk, B., LȨska, B., & Schroeder, G. (2023). Spectroscopic, Spectrometric and Computational Studies of New Lasalocid Derivatives and Their Complexes with Selected Metal Cations. Molecules, 28(24), 8085. [Link]

  • Al-Shammari, K. I., Al-Badwi, M. A., Al-Jumaili, A. S. H., Al-Jubori, H. H., & Al-Anssari, S. A. W. (2023). Effects of increasing levels of lasalocid supplementation on growth performance, serum biochemistry, ruminal fermentation profile, in vitro nutrient digestibility, and gas production of growing goats. Frontiers in Veterinary Science, 10, 1184852. [Link]

  • Ly, M., & J.-P. Morel. (1987). Interactions between metal cations and the ionophore lasalocid. Part 12: alkaline-earth–lasalocid 1–2 complex salts in chloroform. Formation and structure. Journal of the Chemical Society, Perkin Transactions 2, (5), 565-570. [Link]

  • Wikipedia. (n.d.). Lasalocid. [Link]

  • Painter, G. R., Pollack, R., & Pressman, B. C. (1982). Conformational dynamics of the carboxylic ionophore lasalocid A underlying cation complexation-decomplexation and membrane transport. Biochemistry, 21(23), 5613-5620. [Link]

  • Etchebest, C., & Pullman, A. (1989). Sequence of ionophore conformational changes induced by a simulated membrane/water interface. Journal of Biomolecular Structure & Dynamics, 7(2), 377-386. [Link]

  • Degani, H. (1981). Ion transport by lasalocid A across red‐blood‐cell membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 646(2), 355-358. [Link]

  • Pankiewicz, R., Gierczyk, B., LȨska, B., & Schroeder, G. (2023). New Hydrophilic Derivatives of Lasalocid and Their Complexes with Selected Metal Cations. Molecules, 28(13), 5129. [Link]

  • European Medicines Agency. (2015). Lasalocid Sodium. [Link]

  • Aarhus University. (n.d.). Understanding the activity of polyether ionophore lasalocid acid. [Link]

  • Food and Agriculture Organization. (n.d.). 5. Lasalocid sodium. [Link]

  • Painter, G. R., & Pressman, B. C. (1982). Conformational dynamics of the carboxylic ionophore lasalocid A underlying cation complexation-decomplexation and membrane transport. Biochemistry, 21(23), 5613-5620. [Link]

  • Shastri, B. P., Sankaram, M. B., & Easwaran, K. R. (1987). Influence of solvent and of cation size on the conformations of lasalocid A-lanthanide(III) ion complexes: circular dichroism and fluorescence studies. Biochemistry, 26(16), 4930-4936. [Link]

  • Pointud, Y., Juillard, J., Jeminet, G., & David, L. (1978). Interactions between metal cations and the ionophore lasalocid. Part 2. —Gibbs functions, enthalpies and entropies for complexation of alkali-metal cations by lasalocid and bromolasalocid. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 74, 496-504. [Link]

  • Merck Veterinary Manual. (n.d.). Ionophores Use in Animals. [Link]

  • Grolier, J. P. E., & Morel, J. P. (1983). Interactions between metal cations and the ionophore lasalocid. Part 8. —Enthalpies and entropies of formation of 1 : 1 and 2 : 1 complexes of lasalocid anion and salicylate with some divalent transition-metal cations in methanol. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 79(11), 2635-2644. [Link]

  • European Medicines Agency. (2015). Lasalocid (mod to poultry). [Link]

  • Farmspace. (2024, February 1). The use of ionophores in cattle. [Link]

  • Raleigh, D. P., & Yeagle, P. L. (1988). The effects of lipid composition on the binding of lasalocid A to small unilamellar vesicles. Biochimica et Biophysica Acta (BBA) - Biomembranes, 944(2), 241-250. [Link]

  • de la Cruz, M. J., Revsin, B., & de la Cruz, F. (2014). Lasalocid immediately and completely prevents the myocardial damage caused by coronary ischemia reperfusion in rat heart. BMC Cardiovascular Disorders, 14, 161. [Link]

  • Casado, F. J., & Villena, A. (1988). A fluorescence and microcalorimetric study of the interaction between lasalocid A and phospholipid vesicles. Biochimica et Biophysica Acta (BBA) - Biomembranes, 944(3), 423-432. [Link]

  • Sankaram, M. B., & Easwaran, K. R. (1988). Aggregation of lasalocid A in membranes: a fluorescence study. Biochemistry International, 16(3), 481-487. [Link]

  • Novotna, E., & Nagy, J. (2023). Ionophore Toxicity in Animals: A Review of Clinical and Molecular Aspects. Toxics, 11(1), 78. [Link]

  • ResearchGate. (n.d.). Lasalocid Acid Antibiotic at a Membrane Surface Probed by Sum Frequency Generation Spectroscopy. [Link]

  • Kumar, V., Suri, R., & Mittal, S. (2022). Review on new ionophore species for membrane ion selective electrodes. Journal of the Iranian Chemical Society, 19(3), 509-540. [Link]

  • Dell, J. R., & Williams, R. J. (1980). Potential interactions of ionophore drugs with divalent cations and their function in the animal body. Journal of Inorganic Biochemistry, 12(4), 321-329. [Link]

  • Sassman, S. A., & Lee, L. S. (2007). Sorption and Degradation in Soils of Veterinary Ionophore Antibiotics: Monensin and Lasalocid. Journal of Environmental Quality, 36(3), 741-748. [Link]

  • ResearchGate. (n.d.). Review on new ionophore species for membrane ion selective electrodes. [Link]

  • Liu, H., Li, Y., & Li, D. (2025). Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. Chemosensors, 13(12), 305. [Link]

  • Rechnitz, G. A., & Eyal, E. (1972). Selectivity of cyclic polyether type liquid membrane electrodes. Analytical Chemistry, 44(2), 370-372. [Link]

  • Tag El-Din, A. M. (2002). EFFECT OF LASALOCID SUPPLEMENTATION ON SOME METABOLIC AND ENDOCRINE PARAMETERS IN TURKEY POULTS. Journal of the Egyptian Veterinary Medical Association, 62(5), 1-12. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Extraction and Purification of Lasalocid from Fermentation Broth

An Application Note from the Office of the Senior Application Scientist Abstract Lasalocid, a carboxylic polyether ionophore antibiotic produced by the fermentation of Streptomyces lasaliensis, is a crucial agent in vete...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

Lasalocid, a carboxylic polyether ionophore antibiotic produced by the fermentation of Streptomyces lasaliensis, is a crucial agent in veterinary medicine for its anticoccidial properties[1][2]. Its effective isolation from complex fermentation broth presents a significant downstream processing challenge. This application note provides a comprehensive, scientifically-grounded protocol for the extraction and purification of Lasalocid. The methodology leverages a pH-dependent liquid-liquid solvent extraction strategy, followed by silica gel column chromatography for purification. The protocol is designed for researchers, scientists, and drug development professionals, offering detailed step-by-step instructions, explanations for critical process parameters, and robust methods for quality control analysis. The aim is to deliver a protocol that is not only repeatable but also provides a foundational understanding, enabling logical troubleshooting and adaptation.

Principle of the Methodology

The successful isolation of Lasalocid hinges on its fundamental physicochemical properties. As a lipophilic molecule containing a single carboxylic acid group, its solubility is highly dependent on pH.

  • At Acidic pH (pH < 4): The carboxylic acid group is protonated (-COOH), rendering the molecule neutral and significantly more soluble in non-polar organic solvents than in the aqueous fermentation broth.

  • At Alkaline pH (pH > 9): The carboxylic acid is deprotonated, forming a carboxylate salt (-COO⁻ Na⁺), which is ionic and preferentially soluble in the aqueous phase[3].

Our protocol exploits this pH-dependent solubility differential. The process begins with an initial extraction from the acidified fermentation broth into an organic solvent. This is followed by a "back-extraction" into a basic aqueous solution to remove neutral and basic impurities. Finally, the aqueous solution is re-acidified, and the purified Lasalocid is extracted back into an organic solvent. Subsequent purification is achieved via normal-phase chromatography, separating Lasalocid from closely related homologues and other remaining impurities based on polarity.

Materials and Reagents

Equipment
  • High-speed refrigerated centrifuge

  • Homogenizer or sonicator

  • pH meter

  • Magnetic stir plates and stir bars

  • Rotary evaporator with vacuum pump and water bath

  • Glass chromatography columns (e.g., 50mm x 500mm)

  • Fraction collector (optional)

  • Thin-Layer Chromatography (TLC) plates (Silica Gel 60 F254)

  • HPLC system with a C18 column and Fluorescence or UV detector[4]

  • Standard laboratory glassware (beakers, separatory funnels, Erlenmeyer flasks)

  • Filtration apparatus (vacuum flask, Büchner funnel, filter paper)

Solvents and Chemicals
  • Extraction Solvents: Ethyl Acetate (EtOAc), Butyl Acetate, or Chloroform (Note: Chloroform is effective but carries higher health and safety risks)[5].

  • Chromatography Solvents: n-Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH) - all HPLC grade.

  • Acids/Bases: Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (e.g., 2M concentration), Sodium Hydroxide (NaOH) (e.g., 2M concentration)[3].

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

  • Standards: Lasalocid A Sodium analytical standard.

  • TLC Stain: Vanillin-sulfuric acid stain or p-Anisaldehyde stain.

  • Fermentation Broth: Whole fermentation broth of Streptomyces lasaliensis.

Overall Workflow

The complete process from raw fermentation broth to purified Lasalocid is illustrated in the workflow diagram below.

G Figure 1: Overall Extraction and Purification Workflow cluster_0 Broth Preparation cluster_1 Extraction & Back-Extraction cluster_2 Purification cluster_3 Analysis Fermentation Fermentation Broth Homogenization Homogenization / Cell Lysis Fermentation->Homogenization Acidification Acidification (pH 3-4) Homogenization->Acidification LLE1 Liquid-Liquid Extraction (Organic Solvent) Acidification->LLE1 Aqueous Phase Back_Extraction Back-Extraction (Aqueous Base, pH 9-10) LLE1->Back_Extraction LLE2 Re-acidify (pH 3-4) & Back-Extract (Organic Solvent) Back_Extraction->LLE2 Concentration Concentration (Rotary Evaporation) LLE2->Concentration Organic Phase Chromatography Silica Gel Column Chromatography Concentration->Chromatography Crystallization Crystallization Chromatography->Crystallization QC Quality Control (TLC, HPLC) Crystallization->QC Final_Product Pure Lasalocid QC->Final_Product G Figure 2: Principle of pH-Dependent Extraction node_acid Acidic (pH 3-4) R-COOH (Neutral) Lipophilic Soluble in: Ethyl Acetate node_base Alkaline (pH 9-10) R-COO⁻ Na⁺ (Salt) Hydrophilic Soluble in: Water node_acid:sol->node_base:head Add NaOH node_base:sol->node_acid:head Add HCl

Effect of pH on Lasalocid's chemical form and solubility.
  • Alkaline Extraction: Transfer the dried organic extract from Part 1 to a clean separatory funnel. Add 0.5 volumes (e.g., 750 mL) of purified water and adjust the pH of the aqueous layer to 9-10 with 2M NaOH.

  • Mixing & Separation: Mix gently as before and allow the layers to separate. The Lasalocid will now be in the lower aqueous layer as its sodium salt.[3]

  • Collection: Drain and collect the lower aqueous layer. Discard the upper organic layer, which contains impurities.

  • Re-acidification & Extraction: Place the collected aqueous phase in a clean separatory funnel. Adjust the pH back down to 3-4 with 2M HCl. Add an equal volume of fresh ethyl acetate.

  • Final Extraction: Mix gently. The protonated Lasalocid will now transfer back into the ethyl acetate. Allow the layers to separate, drain the lower aqueous layer, and collect the purified upper organic layer.

  • Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator at 40-50°C to obtain a viscous, oily crude extract.

Part 3: Chromatographic Purification

Causality: Normal-phase chromatography on silica gel separates compounds based on polarity. Silica is highly polar. Non-polar compounds have weak interactions and elute first with a non-polar mobile phase (e.g., hexane). More polar compounds, like Lasalocid, interact more strongly and require a more polar mobile phase (e.g., ethyl acetate or methanol) to elute.[5]

  • Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column. The amount of silica should be approximately 50-100 times the weight of the crude extract.

  • Sample Loading: Dissolve the crude extract from Part 2 in a minimal amount of chloroform or ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the resulting dry powder onto the top of the packed column.

  • Elution:

    • Wash: Begin eluting the column with a non-polar solvent like 100% n-hexane or chloroform to wash out highly non-polar impurities.[5]

    • Gradient Elution: Gradually increase the polarity of the mobile phase by adding ethyl acetate. A stepwise gradient might look like:

      • Hexane:EtOAc (95:5)

      • Hexane:EtOAc (90:10)

      • Hexane:EtOAc (80:20)

      • ...and so on.

  • Fraction Collection: Collect fractions (e.g., 20 mL each) and monitor them by TLC.

  • TLC Analysis: Spot each fraction on a TLC plate. Develop the plate in a suitable solvent system (e.g., Hexane:EtOAc 70:30). Visualize spots under UV light or by staining. Combine the fractions that contain pure Lasalocid.

  • Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield purified Lasalocid. A final crystallization from a suitable solvent like methanol/water can be performed to obtain a solid product.[3] The total yield should be above 80% with a purity of >98%.[3]

Quality Control and Analysis

The purity and identity of the final product must be confirmed. HPLC is the gold-standard method for this analysis.

ParameterRecommended ConditionReference
Chromatograph High-Performance Liquid Chromatograph[4]
Detector Fluorescence (Ex: 310 nm, Em: 420 nm) or UV (310 nm)[4][5]
Column C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm)[4][5]
Mobile Phase Isocratic or Gradient mix of Methanol/Acetonitrile and Buffer[5]
Example: Methanol / 0.02M KH₂PO₄ (pH 3.0) (90:10)[5]
Flow Rate 1.0 mL/min[5]
Column Temp. 40°C[5]
Injection Vol. 20 µL[5]
Quantification Peak area comparison against a certified Lasalocid standard curve

Troubleshooting

ProblemPotential CauseSuggested Solution
Low Extraction Yield Incomplete cell lysis. Incorrect pH during extraction. Insufficient mixing.Ensure thorough homogenization. Verify pH with a calibrated meter at each step. Increase gentle inversion cycles during LLE.
Stable Emulsion Forms Fermentation broth components (proteins, lipids). Vigorous shaking.Add a small amount of saturated NaCl solution. Centrifuge the mixture at low speed to break the emulsion. Avoid shaking; use gentle inversions.
Poor Separation on Column Column overloaded. Incorrect mobile phase polarity. Column channeling.Use a higher ratio of silica to crude extract. Perform small-scale TLC trials to optimize the solvent system first. Ensure proper column packing.
Multiple Spots on TLC for "Pure" Fractions Co-eluting homologues or impurities.Use a shallower solvent gradient during chromatography for better resolution. Lasalocid naturally contains several homologues.[1][6]

References

  • FAMIC. (n.d.). 28 Lasalocid sodium. Retrieved from Feed Additives Official Analytical Methods, Food and Agricultural Materials Inspection Center (Japan). [Link]

  • AERU. (2025). Lasalocid sodium. Veterinary Substances DataBase. [Link]

  • European Medicines Agency. (2012). Lasalocid (bovine species) - European public MRL assessment report (EPMAR). EMA/CVMP/504089/2010. [Link]

  • European Medicines Agency. (n.d.). Lasalocid Sodium. Committee for Veterinary Medicinal Products. [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2021). Safety and efficacy of a feed additive consisting of lasalocid A sodium and nicarbazin (Nilablend™ 200G) for chickens for fattening. EFSA Journal, 19(1), e06366. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). 7. Lasalocid sodium. [Link]

  • European Medicines Agency. (2015). Lasalocid (mod to poultry) - CVMP EPMAR. EMA/CVMP/278783/2014. [Link]

  • Su, S. C., & Chang, P. C. (1998). An Analytical Method for Lasalocid Residues in Livestock. Journal of Food and Drug Analysis, 6(2), 495-504.
  • CN106317034A. (2017). Method for preparing lasalocid by utilizing lasalocid fermentation liquor.
  • Rodewald, J. M., et al. (2008). Determination of lasalocid sodium in animal feeds and premixes by reversed-phase liquid chromatography: collaborative study. Journal of AOAC International, 91(3), 549-557. [Link]

  • Nogueira, E. M., et al. (2015). Development and validation of an HPLC method to determine lasalocid in raw milk samples from dairy cows. Journal of Liquid Chromatography & Related Technologies, 38(1), 1-6. [Link]

  • Li, H., et al. (2018). Expanding the antibacterial selectivity of polyether ionophore antibiotics through diversity focused semi-synthesis. Nature Communications, 9(1), 4438. [Link]

  • CN112505167A. (2021). HPLC method for detecting purity of lasalocid sodium.
  • Labeda, D. P., et al. (2020). Streptomyces lasalocidi sp. nov. (formerly 'Streptomyces lasaliensis'), an actinomycete isolated from soil which produces the polyether antibiotic lasalocid. International Journal of Systematic and Evolutionary Microbiology, 70(5), 3076-3083. [Link]

  • Alguacil, F. J., et al. (2024). Separation Strategies for Indium Recovery: Exploring Solvent Extraction, Ion-Exchange, and Membrane Methods. Materials, 17(2), 345. [Link]

Sources

Application

Application Notes &amp; Protocols: Utilizing Lasalocid for the Study of Cation Transport Across Biological and Artificial Membranes

Introduction: Unveiling Membrane Dynamics with Lasalocid In the intricate world of cellular biology and drug development, understanding the movement of ions across lipid membranes is fundamental. Ion gradients are the be...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling Membrane Dynamics with Lasalocid

In the intricate world of cellular biology and drug development, understanding the movement of ions across lipid membranes is fundamental. Ion gradients are the bedrock of numerous physiological processes, from nerve impulse transmission and muscle contraction to cellular energy metabolism. Lasalocid, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, has emerged as a powerful molecular tool for dissecting these processes.[1][2][3]

Initially recognized for its antibacterial and coccidiostatic properties in veterinary medicine, Lasalocid's utility in research is derived from its ability to form lipid-soluble complexes with cations and transport them across hydrophobic membrane barriers.[3][4][5] Unlike channel-forming ionophores, Lasalocid acts as a mobile carrier, selectively binding to cations, shuttling them across the membrane, and releasing them on the other side. This unique mechanism allows researchers to manipulate and study the effects of dissipating specific ion gradients in a controlled manner.

This guide provides a comprehensive overview of Lasalocid, its mechanism of action, and detailed protocols for its application in studying cation transport in both artificial liposomal systems and live cells.

Pillar 1: The Scientific Foundation of Lasalocid

Mechanism of Action: A Cation-Proton Antiporter

Lasalocid's function is a sophisticated dance of chemical affinity and conformational change. As a carboxylic ionophore, its activity is intimately linked to its ability to bind and release both cations and protons (H+).[1][6]

The transport cycle can be summarized as follows:

  • Interfacial Binding: On one side of the membrane, the deprotonated (anionic) form of Lasalocid binds to a cation (e.g., K+, Na+, Ca2+). This interaction is facilitated by the oxygen atoms in its polyether backbone, which create a polar cavity for the cation.[7]

  • Conformational Change & Translocation: Upon binding the cation, Lasalocid undergoes a conformational change, encasing the charged ion and presenting a lipophilic (fat-loving) exterior. This neutral, lipid-soluble complex can then diffuse across the hydrophobic core of the lipid bilayer.

  • Cation Release: On the opposite side of the membrane, where the cation concentration is lower, the complex dissociates, releasing the cation.

  • The Return Journey: To complete the cycle and maintain electrical neutrality, Lasalocid can bind a proton (H+) to become a neutral, protonated molecule. This form then diffuses back to the original side of the membrane, where it can release the proton and bind another cation. This H+/cation exchange mechanism effectively collapses the electrochemical gradients of both ions across the membrane.[1]

This process makes Lasalocid a potent tool for studying the consequences of disrupting ion homeostasis and altering the pH of intracellular vesicles.[1][8]

Lasalocid_Mechanism cluster_1 Lipid Bilayer Ext_L Lasalocid (L⁻) Complex_Membrane [L-C] Complex Ext_L->Complex_Membrane 1. Binds Cation Ext_Cation Cation (C⁺) Int_Cation C⁺ Complex_Membrane->Int_Cation 2. Translocates & Releases C⁺ Protonated_L_Membrane [L-H] Complex Protonated_L_Membrane->Ext_L 4. Returns & Releases H⁺ Int_L L⁻ Int_L->Protonated_L_Membrane 3. Binds Proton (H⁺) Int_Proton H⁺

Caption: Lasalocid's cation transport cycle across a lipid membrane.

Key Experimental Considerations
  • Cation Specificity: Lasalocid exhibits broad specificity, capable of transporting both monovalent (e.g., Na+, K+) and divalent cations (e.g., Ca2+, Mg2+).[1][9][10] This contrasts with ionophores like monensin, which are more specific for monovalent cations.[1] Lasalocid can even transport larger organic cations such as dopamine, opening avenues for studying neurotransmitter transport.[3][4]

  • Solvent and Stock Preparation: Lasalocid sodium salt is poorly soluble in water but soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[11][12] Stock solutions are typically prepared at high concentrations (e.g., 1-10 mg/mL) in these solvents and stored at -20°C, protected from light.[13][14]

  • Working Concentrations & Cytotoxicity: The choice of concentration is critical. For studying transport phenomena and modulating intracellular pathways, low micromolar (µM) concentrations are often sufficient and non-toxic over short experimental periods.[1] However, at higher concentrations (>10 µM), Lasalocid can induce cytotoxicity, a factor that must be assessed for each cell type and experimental duration.[12][15] A dose-response curve to determine the optimal non-toxic concentration range is a mandatory preliminary experiment.

Pillar 2: Quantitative Data & Application Summary

The following table summarizes key quantitative parameters and applications for Lasalocid, providing a quick reference for experimental design.

ParameterValue / ObservationRelevance & ContextSource(s)
Molar Mass 590.8 g/mol (Lasalocid A)Essential for calculating molar concentrations for stock and working solutions.[3]
Cation Affinity Binds both monovalent (Na+, K+) and divalent (Ca2+, Mg2+) cations.Broad specificity allows for the study of multiple ion gradients simultaneously or individually, depending on the experimental buffer composition.[1][9][10]
Organic Cation Transport Transports protonated dopamine and other biogenic amines.Enables research into non-canonical transport mechanisms of neurotransmitters and other organic cations.[3][4][16]
Typical Working Concentration (Cells) 1 - 10 µMEffective range for observing effects on intracellular trafficking and ion gradients without significant acute cytotoxicity.[1]
Cytotoxic Concentration (Cells) > 10 µMConcentrations above this threshold often lead to cell death and should be avoided unless cytotoxicity itself is the endpoint. Varies by cell type.[1][12]
Stock Solution Solvent DMSO, Methanol, EthanolLasalocid is soluble in these organic solvents. The final concentration of the solvent in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[11][12][13][17]
Stock Solution Storage -20°C or -80°C, protected from light.Ensures stability of the compound. Stock solutions in DMSO can be stable for months at -80°C.[13][14][18]

Pillar 3: Field-Proven Protocols & Workflows

The following protocols provide step-by-step methodologies for using Lasalocid in common experimental systems.

Protocol 1: Preparation of Lasalocid-Containing Liposomes

This protocol describes the creation of Large Unilamellar Vesicles (LUVs) incorporating Lasalocid using the thin-film hydration and extrusion method. This is a foundational technique for studying ion transport in a simplified, protein-free system.

Causality: The thin-film method ensures a homogenous mixture of lipids and Lasalocid. Hydration above the lipid's phase transition temperature (Tm) ensures proper vesicle formation, and extrusion creates vesicles of a defined size, which is critical for reproducible fluorescence and light-scattering measurements.

Materials:

  • Phospholipids (e.g., POPC, egg PC)

  • Lasalocid sodium salt

  • Chloroform/Methanol mixture (2:1, v/v)

  • Hydration buffer (specific to the experiment, e.g., 150 mM KCl, 10 mM HEPES, pH 7.4)

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid & Lasalocid Mixing: In a round-bottom flask, combine the desired amount of lipid dissolved in chloroform. Add Lasalocid from a stock solution in methanol or chloroform. A typical molar ratio is 1:1000 to 1:10,000 (Lasalocid:lipid).

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface. Further dry under high vacuum for at least 2 hours to remove residual solvent.[19]

  • Hydration: Add the desired hydration buffer to the flask. The buffer should be pre-warmed to a temperature above the Tm of the chosen lipid (e.g., for DPPC, Tm = 41°C, so hydrate at ~50°C). Vortex the flask vigorously to suspend the lipid film, forming Multilamellar Vesicles (MLVs).[20][21]

  • Freeze-Thaw Cycles (Optional): To improve the encapsulation efficiency of solutes, subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.[22]

  • Extrusion: Assemble the mini-extruder with a 100 nm polycarbonate membrane, pre-heated to the same temperature as the hydration buffer. Force the MLV suspension through the extruder 11-21 times.[19] This process yields a translucent suspension of LUVs.

  • Validation: The resulting liposomes are now ready for transport assays. They can be characterized for size and distribution using Dynamic Light Scattering (DLS).

Protocol 2: Measuring H+/K+ Exchange in Liposomes via Fluorescence

This protocol uses the pH-sensitive fluorescent dye pyranine (HPTS) encapsulated within liposomes to monitor proton influx driven by Lasalocid-mediated K+ efflux.

Causality: A K+ gradient is established across the liposome membrane (high K+ inside, low K+ outside). Lasalocid will transport K+ out of the liposome down its concentration gradient. To maintain charge neutrality, it will transport H+ into the liposome, causing a drop in internal pH. This pH drop is detected by a decrease in the fluorescence of the encapsulated pyranine.

Materials:

  • Lasalocid-containing liposomes prepared as in Protocol 1, with 1 mM pyranine included in the hydration buffer.

  • External buffer (e.g., 150 mM NaCl, 10 mM HEPES, pH 7.4)

  • Lasalocid stock solution (e.g., 1 mM in DMSO)

  • Valinomycin stock solution (positive control, K+-specific ionophore)

  • Triton X-100 (for vesicle lysis and signal normalization)

  • Fluorometer with dual excitation capabilities (e.g., 450 nm and 405 nm) and emission at 510 nm.

Procedure:

  • Gradient Creation: Remove external, unencapsulated pyranine by passing the liposome suspension through a size-exclusion column (e.g., Sephadex G-50) pre-equilibrated with the external (Na+-based) buffer. This creates the K+ gradient (high inside, low outside).

  • Assay Setup: Dilute the purified liposome suspension in the external buffer in a fluorometer cuvette to a suitable concentration.

  • Baseline Measurement: Record the ratio of pyranine fluorescence (Excitation at 450 nm / 405 nm) for 60-120 seconds to establish a stable baseline.

  • Initiate Transport: Pause the recording, inject a small volume of Lasalocid stock solution (final concentration 1-10 µM), mix quickly, and immediately resume recording.

  • Data Acquisition: Record the change in fluorescence ratio over time for 5-10 minutes or until the signal plateaus. A decrease in the 450/405 ratio indicates acidification of the liposome interior.

  • Controls & Normalization:

    • Vehicle Control: Perform a parallel experiment adding only the solvent (e.g., DMSO) to control for solvent effects.

    • Positive Control: Use valinomycin to confirm the integrity of the K+ gradient.

    • Normalization: At the end of the experiment, add Triton X-100 to lyse the vesicles and determine the maximum signal change.

Protocol 3: Monitoring Cation Flux with Ion-Selective Electrodes (ISEs)

This protocol provides a direct, real-time measurement of ion concentration changes in the external medium surrounding a suspension of cells or liposomes.

Causality: ISEs generate a potential difference that is proportional to the logarithm of the activity of a specific ion in a solution.[23] By placing an ISE in a suspension of liposomes or cells with a pre-established ion gradient, the movement of that ion across the membrane after the addition of Lasalocid can be directly quantified.[24]

Materials:

  • Ion-Selective Electrode (ISE) and reference electrode specific to the cation of interest (e.g., Na+, K+, Ca2+).[25]

  • High-impedance millivoltmeter or specialized ISE meter.

  • Suspension of cells or liposomes in a low-ionic-strength buffer.

  • Lasalocid stock solution.

  • Standard solutions for ISE calibration.

Procedure:

  • ISE Calibration: Calibrate the ISE according to the manufacturer's instructions using a series of standard solutions of the target ion. This is crucial for converting millivolt readings to ion concentrations.

  • Assay Setup: Place the cell or liposome suspension in a stirred, thermostatted vessel. Insert the calibrated ISE and the reference electrode.

  • Establish Baseline: Allow the system to equilibrate and record the baseline ion concentration for several minutes.

  • Initiate Transport: Add Lasalocid to the suspension and continue recording the ion concentration in the external medium. An efflux of the ion from the cells/liposomes will result in an increase in the external concentration, while an influx will cause a decrease.

  • Data Analysis: The rate of ion flux can be calculated from the initial slope of the concentration change versus time curve.

  • Self-Validation: Run a control experiment with a vehicle (solvent) addition. Also, lyse the cells/liposomes at the end of the experiment (e.g., with a detergent) to release all internal ions and determine the total ion content, which serves as a validation check for the magnitude of the observed flux.

Experimental Workflow & Logic

The successful application of Lasalocid requires a logical progression from system preparation to data interpretation. The following workflow illustrates a typical experimental design.

Experimental_Workflow Hypothesis Hypothesis: Lasalocid transports Cation X across membranes Prep System Preparation Hypothesis->Prep Liposomes Protocol 1: Prepare Liposomes (+/- Lasalocid) Prep->Liposomes Cells Culture & Prepare Cells Prep->Cells Assay Transport Assay Liposomes->Assay Cells->Assay Fluorescence Protocol 2: Fluorescence Assay Assay->Fluorescence ISE Protocol 3: ISE Measurement Assay->ISE Data Data Acquisition & Analysis Fluorescence->Data ISE->Data Analysis Calculate Flux Rates Compare Controls Data->Analysis Conclusion Conclusion & Interpretation Analysis->Conclusion

Caption: A generalized workflow for studying cation transport using Lasalocid.

References

  • Giraud, A., et al. (2020). Revisiting Old Ionophore Lasalocid as a Novel Inhibitor of Multiple Toxins. Toxins (Basel). [Link]

  • Inxight Drugs. (n.d.). LASALOCID. National Center for Advancing Translational Sciences. [Link]

  • European Medicines Agency. (2015). Lasalocid (mod to poultry) - CVMP EPMAR. EMA. [Link]

  • Wikipedia. (n.d.). Lasalocid. [Link]

  • European Medicines Agency. (n.d.). Lasalocid Sodium. EMA. [Link]

  • Feed Analysis Standards. (n.d.). 28 Lasalocid sodium. Ministry of Agriculture, Forestry and Fisheries, Japan. [Link]

  • El-Kazzi, N., et al. (1990). Ion transport by lasalocid A across red-blood-cell membranes. NMR in Biomedicine. [Link]

  • Antoniou, V., et al. (2004). A rapid method for the determination of lasalocid in animal tissues and eggs by high performance liquid chromatography with fluorescence detection. Analytica Chimica Acta. [Link]

  • FSIS. (1991). Chemistry Laboratory Guidebook (Lasalocid). USDA. [Link]

  • MSD Veterinary Manual. (n.d.). Ionophores Use in Animals. [Link]

  • Rankin, S. E., et al. (2020). Lasalocid Acid Antibiotic at a Membrane Surface Probed by Sum Frequency Generation Spectroscopy. Langmuir. [Link]

  • Bafundo, K. W., et al. (1984). Potential Interactions of Ionophore Drugs with Divalent Cations and Their Function in the Animal Body. Journal of Animal Science. [Link]

  • Odor, E. M. (1989). Ionophore toxicity in chickens: A review of pathology and diagnosis. Avian Diseases. [Link]

  • Radko, L., & Zioło, E. (2007). Cytotoxicity of salinomycin and lasalocid in a model hepatocyte cell line of a rat. Medycyna Weterynaryjna. [Link]

  • Svobodova, Z., et al. (2018). The Protective Effect of Silybin against Lasalocid Cytotoxic Exposure on Chicken and Rat Cell Lines. BioMed Research International. [Link]

  • Chen, S. T., & Patel, D. J. (1980). Free acid, anion, alkali, and alkaline earth complexes of lasalocid a (X537A) in methanol: structural and kinetic studies at the monomer level. Proceedings of the National Academy of Sciences. [Link]

  • AERU. (2025). Lasalocid sodium. University of Hertfordshire. [Link]

  • ResearchGate. (n.d.). Lasalocid affects vesicular acidification but not endocytosis... [Link]

  • PharmaCompass. (n.d.). Lasalocid sodium salt. [Link]

  • Pointud, Y., et al. (1985). ΔH⊖ and ΔS⊖ for formation of 1–1 and 2–1 complexes of the lasalocid anion and salicylate with alkaline-earth metal cations in methanol. Journal of the Chemical Society, Faraday Transactions 1. [Link]

  • Lhermitte, C., et al. (1988). Interactions between metal cations and the ionophore lasalocid. Part 13. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Lhermitte, C., et al. (1988). Interactions between metal cations and the ionophore lasalocid. Part 12. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Kinsel, J. F., et al. (1982). The effect of amine structure on complexation with lasalocid in model membrane systems. II. Biochimica et Biophysica Acta. [Link]

  • PubChem. (n.d.). Lasalocid Sodium. National Center for Biotechnology Information. [Link]

  • Caswell, A. H., & Pressman, B. C. (1972). Fluorescence study of the divalent cation-transport mechanism of ionophore A23187 in phospholipid membranes. Biochemical and Biophysical Research Communications. [Link]

  • Ciarimboli, G., et al. (2010). Organic Cation Transport Measurements Using Fluorescence Techniques. Methods in Molecular Biology. [Link]

  • Khan, R. U., et al. (2023). Effects of increasing levels of lasalocid supplementation on growth performance... Frontiers in Veterinary Science. [Link]

  • Le Guellec, C. (2007). In vivo two-photon fluorescence microscopy opens a new area for investigation of the excretion of cationic drugs in the kidney. Kidney International. [Link]

  • Deranged Physiology. (2020). Ion-selective electrode membranes. [Link]

  • Grilc, M., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds... Plants. [Link]

  • Mettler Toledo. (n.d.). Ion-Selective Electrode Guide. [Link]

  • Protocols.io. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. [Link]

  • Reid, B., & Zhao, M. (2015). Measurement of Extracellular Ion Fluxes Using the Ion-selective Self-referencing Microelectrode Technique. Journal of Visualized Experiments. [Link]

  • Wikipedia. (n.d.). Ion-selective electrode. [Link]

  • Korchev, Y. E., et al. (2013). Combined ion conductance and fluorescence confocal microscopy for biological cell membrane transport studies. Methods. [Link]

  • Koepsell, H. (2020). Organic Cation Transporters in Human Physiology, Pharmacology, and Toxicology. International Journal of Molecular Sciences. [Link]

Sources

Method

Application Note: Lasalocid as a Coccidiostat in Veterinary Medicine

Target Audience: Researchers, Formulation Scientists, and Veterinary Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary Lasalocid is a broad-spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Veterinary Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

Lasalocid is a broad-spectrum, divalent carboxylic polyether ionophore antibiotic produced by the fermentation of the actinomycete Streptomyces lasaliensis[1][2]. In veterinary medicine, it is primarily utilized as a highly effective coccidiostat to prevent and control coccidiosis caused by Eimeria species in poultry (broilers, turkeys) and cattle[3][4]. Unlike synthetic coccidiostats that target specific enzymatic pathways, lasalocid operates via a biophysical mechanism, making rapid parasitic resistance less likely[5]. This application note details the mechanistic pathways, formulation protocols, dosing regimens, and toxicological parameters required for the safe and efficacious application of lasalocid in veterinary feeds.

Mechanistic Insight: The Ionophore Pathway

Causality of Parasite Lysis

Lasalocid functions by disrupting the osmotic balance of the targeted protozoan parasites (Eimeria spp.). Its unique molecular structure—featuring a rigid three-dimensional framework with multiple cyclic ether rings and hydroxyl groups—allows it to chelate both monovalent (Na⁺, K⁺) and divalent (Ca²⁺) cations[2][6]. The lipophilic exterior of the resulting lasalocid-cation complex facilitates rapid transport across the hydrophobic lipid membranes of the parasite[5].

Once inside the parasite, the unnatural influx of ions forces the Eimeria cell to expend its ATP reserves to power the Na⁺/K⁺ pump in a futile attempt to restore homeostasis. The intracellular accumulation of ions leads to an influx of water, resulting in osmotic swelling, vacuolization, and eventual lysis of the sporozoites and merozoites[1][7].

Mechanism of Action Visualization

Mechanism N1 Lasalocid Sodium (Polyether Ionophore) N2 Cation Chelation (Na+, K+, Ca2+) N1->N2 Binds ions in gut lumen N3 Lipid Membrane Transport (Eimeria spp. parasite) N2->N3 Crosses hydrophobic cell wall N4 Intracellular Ion Imbalance (Loss of Homeostasis) N3->N4 Disrupts osmotic gradients N5 Osmotic Lysis & Parasite Death N4->N5 Massive water influx

Figure 1: Mechanistic pathway of Lasalocid-induced osmotic lysis in Eimeria spp.

Veterinary Applications and Dosing Guidelines

Lasalocid sodium is authorized primarily as a continuous in-feed additive. Because feed consumption varies by species, age, and environmental conditions, precise inclusion rates are critical to ensure efficacy while avoiding toxicity[3][8].

Quantitative Dosing Parameters
Target SpeciesIndicationRecommended Dosage (In-Feed)Duration / Constraints
Broiler Chickens Prevention of Eimeria spp.75 to 125 mg/kg (ppm)Day 0 to max 16 weeks[3][6]
Turkeys (Growing) Prevention of Eimeria spp.90 to 125 mg/kg (ppm)Day 0 to max 12 weeks[6]
Pheasants/Partridges Prevention of Eimeria spp.90 to 120 mg/kg (ppm)Up to 12 weeks of age[3][6]
Cattle (Non-lactating) Coccidiosis treatment / Growth10 to 35 mg/kg (ppm)Max daily dose: 200 mg/head[8][9]

Note: Lasalocid is strictly contraindicated in laying birds due to high partitioning into fat (egg yolks)[1].

Experimental Protocol: Preparation of Lasalocid Medicated Feed

To ensure a self-validating and safe formulation, the incorporation of lasalocid (typically supplied as a 20% Type A Medicated Article, e.g., Avatec®) into bulk feed must follow a strict multi-stage mixing protocol to prevent heterogeneous distribution (hot spots), which can lead to localized toxicity[4][10].

Materials Required
  • Lasalocid Sodium 20% Premix (90.7 g active ingredient per pound)[4].

  • Standard basal feed ration (e.g., corn/soybean meal).

  • Micro-mixer (for pre-blending).

  • Ribbon or paddle horizontal mixer (for bulk blending).

  • Personal Protective Equipment (PPE): Impervious gloves, dust mask, and protective clothing[10].

Step-by-Step Methodology

Step 1: Pre-Mixing (Micro-Ingredient Dispersion)

  • Calculate the required amount of 20% lasalocid premix to achieve the target concentration (e.g., for 90.7 ppm in broilers, use 1 lb of 20% premix per ton of feed)[10].

  • Weigh the calculated premix accurately using a calibrated analytical balance.

  • Combine the premix with a small amount of the basal feed (10 to 25 lbs) in the micro-mixer[4].

  • Blend for 3–5 minutes to create a homogenous intermediate pre-blend. Causality: Direct addition of micro-ingredients to a bulk mixer often results in poor coefficient of variation (CV). Pre-mixing ensures uniform dispersion.

Step 2: Bulk Incorporation

  • Transfer 50% of the remaining unmedicated basal feed into the main horizontal mixer.

  • Add the intermediate pre-blend evenly across the surface of the basal feed.

  • Add the remaining 50% of the unmedicated basal feed.

  • Mix for the validated mixing time of the specific equipment (typically 4 to 7 minutes).

Step 3: Quality Control & Validation

  • Collect 10 random samples from different zones of the mixer.

  • Perform High-Performance Liquid Chromatography (HPLC) to assay lasalocid concentration.

  • Validation Check: The Coefficient of Variation (CV) across the 10 samples must be < 10%. If CV > 10%, extend mixing time and re-evaluate.

Toxicology and Cross-Species Safety

While lasalocid has a wide safety margin in targeted poultry, it exhibits severe, sometimes fatal, toxicity in non-target species due to differences in xenobiotic metabolism and myocardial sensitivity[7][11].

Comparative Toxicity Data
SpeciesLD₅₀ EstimateClinical Signs of ToxicosisReference
Mice 146 mg/kgDose-dependent mortality[3]
Rats (Adult) 122 mg/kgWeight loss, reduced feed intake[3]
Dogs 10 - 15 mg/kgParalysis, salivation, respiratory distress[12]
Horses 21.5 mg/kgProfuse sweating, ataxia, paresis, death

Critical Safety Warning: Cross-contamination at the feed-mill level must be strictly avoided. Ingestion of lasalocid-medicated feed by horses or dogs causes severe myocardial cell dysregulation and muscle necrosis. There is no specific antidote for lasalocid toxicosis; treatment is purely supportive[11][12].

References

  • European Medicines Agency (EMA). (2015). European public MRL assessment report (EPMAR) for lasalocid - modification of the ADI and MRLs in poultry. Retrieved from [Link]

  • European Medicines Agency (EMA). Lasalocid Sodium Summary Report. Retrieved from [Link]

  • Canadian Food Inspection Agency. (2022). Lasalocid sodium (LAS) – Medicating Ingredient Brochure. Retrieved from [Link]

  • DailyMed (NIH). (2020). Label: AVATEC - lasalocid sodium granule. Retrieved from [Link]

  • Phibro Animal Health. Avatec® (lasalocid) Type A Medicated Article. Retrieved from [Link]

  • Food and Agriculture Organization (FAO). Lasalocid sodium Residues in food and their evaluation. Retrieved from [Link]

  • University of Hertfordshire (AERU). (2025). Lasalocid sodium. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Coccidiostats and Poultry: A Comprehensive Review and Current Legislation. Retrieved from [Link]

  • Federation of Veterinarians of Europe (FVE). (2015). FVE position paper on coccidiostats or anticoccidials. Retrieved from[Link]

  • National Institutes of Health (PMC). (2023). Ionophore Toxicity in Animals: A Review of Clinical and Molecular Aspects. Retrieved from[Link]

  • Mad Barn. (1981). Toxic effects of lasalocid in horses. Retrieved from [Link]

  • ProviCo Rural. (2020). Technical Bulletin Bovatec® Poisoning in Dogs, Horses & Small Animals. Retrieved from [Link]

  • European Commission. (1990). Report of the Scientific Committee for Animal Nutrition on the use of lasalocid sodium. Retrieved from [Link]

  • World Health Organization (WHO). Toxicological evaluation of certain veterinary drug residues in food: Lasalocid Sodium. Retrieved from[Link]

Sources

Application

Application Note: Lasalocid Administration Protocols and Pharmacokinetic Profiling in Poultry Research

Introduction & Scientific Rationale Lasalocid sodium is a divalent polyether carboxylic ionophore antibiotic derived from Streptomyces lasaliensis[1]. In poultry research and commercial production, it is extensively util...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Lasalocid sodium is a divalent polyether carboxylic ionophore antibiotic derived from Streptomyces lasaliensis[1]. In poultry research and commercial production, it is extensively utilized as a broad-spectrum anticoccidial agent to control Eimeria species infections[2]. Because ionophores possess a notoriously narrow therapeutic index and carry a risk of toxic residue accumulation in non-target species (such as laying hens), rigorous experimental protocols are required for their administration, pharmacokinetic (PK) modeling, and tolerance evaluation[3].

This application note provides researchers with self-validating, step-by-step methodologies for dietary and gavage-based lasalocid administration, grounded in established pharmacokinetic and toxicological parameters.

Mechanism of Action

Unlike conventional antibiotics that target specific enzymatic pathways, lasalocid acts as an ionophore by forming highly lipophilic complexes with monovalent (e.g., Na⁺, K⁺) and divalent (e.g., Ca²⁺, Mg²⁺) cations[4]. This complexation facilitates the uncontrolled transport of these ions across the lipid bilayer membranes of the Eimeria parasite[1]. The resulting disruption of intracellular ionic homeostasis forces the parasite's sodium-potassium pump to overwork, rapidly depleting ATP. This cascade induces an influx of water, ultimately leading to osmotic lysis and cell death[1],[2].

MOA A Lasalocid Sodium Administration B Cation Complexation (Na+, K+, Ca2+) A->B Binds target ions C Lipid Membrane Translocation B->C Crosses Eimeria membrane D Ionic Homeostasis Disruption C->D Alters ion gradients E ATP Depletion & Osmotic Lysis D->E Parasite cell death

Caption: Mechanism of Action: Lasalocid-induced osmotic lysis in Eimeria species.

Pharmacokinetics & Toxicity Profile

Understanding the PK profile is critical for designing dosing regimens, sampling intervals, and withdrawal periods. Following oral administration in poultry, lasalocid is rapidly absorbed, reaching peak plasma concentrations within 2 hours, and exhibits a relatively short elimination half-life of approximately 3 hours[1]. It is widely distributed in tissues (liver, kidney, skin/fat) and extensively metabolized into 5–7 unidentified polar metabolites before rapid excretion primarily via the feces[1].

Toxicity is strictly dose-dependent. In sub-chronic dietary studies, concentrations up to 125 mg/kg feed are well-tolerated[4]. However, levels reaching 225–375 mg/kg feed induce increased mortality, reduced feed efficiency, and hepatomegaly[5].

Quantitative Data Summary

Table 1: Lasalocid Dosage, Pharmacokinetics, and Toxicity Thresholds in Poultry

ParameterValue / ThresholdClinical / Experimental Significance
Standard Dietary Dose 75 – 125 ppm (mg/kg feed)Optimal range for coccidiosis prevention in broilers and turkeys[5].
Peak Plasma Time (Tmax) ~2 hoursIndicates rapid gastrointestinal absorption[1].
Elimination Half-life (t1/2) ~3 hoursRequires continuous feeding for sustained anticoccidial efficacy[1].
Oral Bioavailability ~36%Demonstrates significant first-pass metabolism or incomplete absorption[3].
Toxicity Threshold (Diet) > 125 ppm (mg/kg feed)Growth reduction and potential mortality observed at 225+ ppm[5],[6].
LD50 (Chickens) 71.5 mg/kg BWAcute toxicity benchmark for single-dose gavage studies[1].

Experimental Protocol 1: In-Feed Administration for Tolerance and Efficacy Studies

Objective : To evaluate the anticoccidial efficacy and zootechnical tolerance of lasalocid in broilers. Causality & Rationale : Dietary admixture is the standard route for ionophores. Because of the narrow therapeutic index, precise homogenization is mandatory. Inadequate mixing creates "hot spots" of high drug concentration in the feed, which can cause acute toxicity and flock mortality[1],[5].

Materials
  • Lasalocid sodium premix (e.g., 15% or 20% concentration).

  • Basal poultry diet (formulated to NRC standards)[7].

  • Micro-tracer or colored dye (for homogeneity testing).

Step-by-Step Methodology
  • Premix Dilution : Weigh the required amount of lasalocid premix to achieve a target concentration of 90 mg/kg (ppm) in the final feed. (Note: 90 ppm is the established efficient coccidiostatic level for chickens for fattening[6]).

  • Micro-mixing : Combine the lasalocid premix with 5 kg of the basal diet. Mix in a v-blender for 10 minutes to create a master batch.

  • Macro-mixing : Transfer the master batch into a horizontal ribbon mixer containing the remaining basal diet (e.g., 995 kg). Mix for an additional 15 to 20 minutes.

  • Homogeneity Verification : Sample the feed from 5 different locations in the mixer. Extract and analyze via HPLC to ensure the coefficient of variation (CV) is <10%.

  • Administration : Provide the medicated feed ad libitum from day 0 to day 35.

  • Contraindications Check (Critical) : Ensure the feed is strictly free of tiamulin or chloramphenicol. Concurrent administration inhibits the cytochrome P450-mediated metabolism of lasalocid, leading to severe ionophore toxicity and excess water excretion[1].

Experimental Protocol 2: Pharmacokinetic Profiling via Intracrop Administration

Objective : To determine the absolute oral bioavailability and plasma clearance rates of lasalocid. Causality & Rationale : Intracrop gavage ensures an exact, known dose enters the gastrointestinal tract simultaneously, bypassing the variability of voluntary feed intake. This is mathematically required for accurate non-compartmental or population PK modeling[3].

Step-by-Step Methodology
  • Dose Preparation : Suspend lasalocid sodium in an aqueous vehicle (e.g., 0.5% carboxymethylcellulose) to achieve a concentration allowing a standard dose volume of 0.5 mL/kg BW. Target dose: 1 mg/kg or 5 mg/kg BW[3].

  • Fasting : Fast the birds for 8 hours prior to dosing to eliminate feed-binding interference, providing water ad libitum.

  • Intracrop Administration : Using a flexible gavage tube attached to a syringe, carefully bypass the trachea and deposit the suspension directly into the crop.

  • Serial Blood Sampling : Collect 0.5 mL of blood from the right jugular vein or wing vein using heparinized syringes at 0, 0.25, 0.5, 1, 2, 5, 8, 12, 24, 48, and 72 hours post-administration[3].

  • Plasma Separation : Centrifuge samples immediately at 1677 × g (approx. 5000 rpm) for 5 minutes at 4°C. Transfer plasma to cryovials and store at -80°C[3].

  • Extraction & Analysis : Deproteinize 200 µL of plasma with 40 µL of methanol. Add 600 µL of extraction mixture (ethyl acetate:hexane, 80:20 v/v). Vortex and shake for 15 minutes. Centrifuge and collect the organic layer for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-PDA-FL)[3].

PKWorkflow A 1. Dose Preparation (1-5 mg/kg BW) B 2. Intracrop Gavage (0.5 mL/kg volume) A->B C 3. Serial Blood Sampling (0 to 72 hours) B->C D 4. Plasma Extraction (Ethyl Acetate:Hexane) C->D E 5. HPLC-FL Analysis (Quantification) D->E F 6. Population PK Modeling (Nonlinear Mixed Effects) E->F

Caption: Step-by-step workflow for lasalocid pharmacokinetic profiling in poultry.

Regulatory and Withdrawal Considerations

Lasalocid is strictly prohibited in laying hens due to its high propensity to partition into lipid-rich egg yolks, posing a risk of consumer exposure[3],[2]. For broilers and turkeys, the standard withdrawal period is 5 days in the European Union[4],[5]. However, recent residue depletion trials in other jurisdictions (e.g., Australia) have proposed reducing this to 1 day based on rapid tissue clearance, where liver residues drop from ~2800 µg/kg at day 0 to <1000 µg/kg by day 1.

References

  • Poultrymed. "Lasalocid | Anticoccidial drugs | Drugs | Various - Poultrymed". 1

  • ACS Publications. "Population Pharmacokinetics and Absolute Oral Bioavailability of Lasalocid after Single Intravenous and Intracrop Administration in Laying Hens". 3

  • European Medicines Agency (EMA). "Lasalocid Sodium". 4

  • Food and Agriculture Organization (FAO). "7. Lasalocid sodium - Residues in food and their evaluation". 2

  • European Medicines Agency (EMA). "Lasalocid (mod to poultry) - CVMP EPMAR". 5

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). "55481-lasalocid_poultry_60761-118553_-_tan_a1526647_002.docx".

  • PubMed Central (PMC). "Safety and efficacy of a feed additive consisting of lasalocid A sodium (Avatec® 150G)". 6

  • ResearchGate. "Effect of lasalocid or salinomycin administration on performance and immunity following coccidia vaccination of commercial broilers". 7

Sources

Method

Application Note: Experimental Utilization of Lasalocid in Ruminant Nutrition and Microbiome Modulation Studies

Introduction & Mechanistic Grounding Lasalocid, a divalent polyether ionophore antibiotic derived from Streptomyces lasaliensis, is a critical tool in ruminant nutrition research for evaluating feed efficiency, microbiom...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Lasalocid, a divalent polyether ionophore antibiotic derived from Streptomyces lasaliensis, is a critical tool in ruminant nutrition research for evaluating feed efficiency, microbiome ecology, and energy metabolism 1. Unlike broad-spectrum therapeutics, lasalocid is utilized experimentally to selectively engineer the ruminal microbiome, shifting fermentation pathways to optimize host energy capture.

To design rigorous experiments, researchers must understand the precise biochemical causality of lasalocid. The molecule is highly lipophilic, allowing it to easily penetrate bacterial lipid bilayers 2. It acts as a metal cation ionophore, facilitating the bidirectional transport of monovalent and divalent cations (predominantly Na+, K+, and Ca2+) across the cell membranes of Gram-positive bacteria 3.

This disruption of the transmembrane ion gradient forces the bacteria to expend massive amounts of intracellular ATP via the Na+/K+ ATPase pump to maintain homeostasis. The resulting ATP depletion leads to bacteriostasis and cell death in targeted Gram-positive strains (e.g., Ruminococcus albus, Streptococcus bovis) 4. Consequently, Gram-negative bacteria (e.g., Selenomonas ruminantium), which possess a protective outer membrane, proliferate. This ecological shift fundamentally alters Volatile Fatty Acid (VFA) stoichiometry: reducing acetate and methane precursors while significantly increasing propionate—a highly energy-dense gluconeogenic precursor 5.

G L Lasalocid (Ionophore) M Bacterial Lipid Bilayer L->M Penetrates I Cation Flux (Na+, K+, Ca2+) M->I Disrupts Gradient ATP Intracellular ATP Depletion I->ATP Hyperactive ATPase GP Gram-Positive Bacteriostasis (Acetate/CH4 Producers) ATP->GP Cell Death GN Gram-Negative Proliferation (Propionate Producers) GP->GN Ecological Shift VFA VFA Shift: ↑ Propionate, ↓ Acetate GN->VFA Alters Fermentation

Caption: Lasalocid mechanism of action: Ion flux disruption leading to ruminal microbiome and VFA shifts.

Experimental Protocols

Protocol A: In Vitro Rumen Fermentation & Gas Production Assay

Purpose: To quantify the dose-dependent effects of lasalocid on fermentation kinetics, VFA production, and methanogenesis without host-animal confounding variables. Self-Validation System: This protocol mandates the inclusion of blank syringes (buffer + rumen fluid only) to correct for baseline gas production derived from the fluid itself, and a positive control (e.g., Monensin) to validate the microbial population's ionophore sensitivity 6.

Step-by-Step Methodology:

  • Rumen Fluid Collection: Extract rumen fluid from fistulated donors (e.g., steers or wethers) strictly before the morning feeding to ensure baseline microbial activity. Filter immediately through four layers of cheesecloth into a pre-warmed (39°C) thermos flushed continuously with CO₂ to maintain strict anaerobiosis 2.

  • Buffer Preparation: Prepare a buffered mineral solution (e.g., McDougall's buffer) and mix with the filtered rumen fluid at a 2:1 ratio (buffer:fluid) under continuous CO₂ flushing at 39°C.

  • Substrate & Treatment Dosing: Accurately weigh 200 mg of the basal diet substrate into calibrated glass or plastic syringes. Dose lasalocid dissolved in ethanol to achieve final concentrations (e.g., 0, 10, 20, 30 ppm/kg DM). Causality Note: You must allow the ethanol to evaporate completely before adding the rumen fluid mixture; residual solvent will cause non-specific microbial toxicity, invalidating the assay.

  • Incubation: Dispense 30 mL of the buffered rumen fluid into each syringe. Seal with a lubricated plunger, ensuring no air bubbles remain. Place in a 39°C shaking water bath.

  • Kinetic Measurements: Record gas production volumes at 2, 4, 6, 8, 12, 24, and 48 hours. Shake syringes gently for 30 seconds every 2 hours during the early phase to prevent localized substrate depletion 2.

  • Termination & Analysis: Plunge syringes into ice water to instantly halt fermentation. Centrifuge the fluid at 10,000 × g for 15 minutes. Decant the supernatant and stabilize with 25% metaphosphoric acid for VFA quantification via Gas Chromatography (GC) 5.

Workflow A 1. Rumen Fluid Collection (Fistula) B 2. Anaerobic Buffer Prep (39°C, CO2) A->B C 3. Substrate + Lasalocid Dosing B->C D 4. Syringe Incubation (39°C Water Bath) C->D E 5. Kinetic Gas Measurement D->E F 6. VFA & Ammonia Quantification (GC) D->F

Caption: Step-by-step in vitro rumen fermentation and gas production assay workflow.

Protocol B: In Vivo Feeding Trial & Metabolic Profiling

Purpose: To evaluate the systemic impact of lasalocid on Average Daily Gain (ADG), Feed Conversion Ratio (FCR), and nutrient digestibility in growing ruminants 7. Self-Validation System: Use of an indigestible internal marker (e.g., Acid Insoluble Ash or Chromium oxide) to calculate apparent total tract digestibility. This eliminates the massive error margins associated with total fecal collection methods 8.

Step-by-Step Methodology:

  • Acclimation: Randomly assign animals to treatment pens. Implement a strict 14-day adaptation period to the basal diet. Causality Note: The ruminal microbiome requires approximately two weeks to stabilize its population dynamics in response to a new feed additive; sampling earlier will yield transient, non-representative data.

  • Diet Formulation: Incorporate lasalocid sodium into the premix to achieve target concentrations (e.g., 30 mg/kg DM) 1. Ensure homogenous mixing to prevent localized toxicity and feed aversion.

  • Intake & Growth Monitoring: Offer feed ad libitum, recording daily feed refusals to calculate precise Dry Matter Intake (DMI). Weigh animals bi-weekly after a 12-hour fasting period to determine ADG and FCR.

  • Digestibility Assessment: From day 21 to 28, introduce the indigestible marker. Collect fecal grab samples rectally twice daily. Pool samples by animal, dry at 60°C, and analyze for marker concentration to calculate nutrient digestibility 8.

  • Blood Metabolomics: Collect jugular blood samples 3 hours post-feeding. Centrifuge to isolate serum. Analyze for blood urea nitrogen (BUN), glucose, and lipid profiles (HDL/LDL), which serve as systemic indicators of altered ruminal protein deamination and energy status 2.

Quantitative Data Presentation & Expected Outcomes

The following table synthesizes the expected pharmacodynamic and physiological responses when supplementing ruminant diets with an optimal dose of lasalocid (e.g., 30 ppm).

ParameterControl (Baseline)Lasalocid Supplemented (30 ppm)Physiological Implication
Acetate:Propionate Ratio ~ 3.5 : 1~ 2.5 : 1Shift towards energy-dense gluconeogenic precursors.
Methane Production 100% (Relative)70% - 85%Reduced gross energy loss via eructation.
Average Daily Gain (ADG) Baseline+ 5% to 15%Improved net energy capture for tissue accretion.
Feed Conversion Ratio (FCR) BaselineImproved (Lower DMI, Maintained ADG)Enhanced overall metabolic efficiency.
Rumen Ammonia (NH3-N) NormalDecreased by ~10-15%Inhibition of hyper-ammonia producing bacteria; protein sparing.

References

  • Effect of virginiamycin and lasalocid on performance and carcass traits of holstein steers finished in feedlot systems. Dialnet / unirioja.es. 1

  • Effects of increasing levels of lasalocid supplementation on growth performance, serum biochemistry, ruminal fermentation profile, in vitro nutrient digestibility, and gas production of growing goats. Frontiers in Veterinary Science. 2

  • Digestion and Absorption in Ruminants. Engormix / Journal of Nutrition.3

  • Effect of Monensin or Lasalocid, with and without Niacin or Amicloral, on Rumen Fermentation and Feed Efficiency. Journal of Animal Science / Oxford Academic. 6

  • Effects of Lasalocid and Monensin on Nutrient Digestion, Metabolism and Rumen Characteristics of Sheep. Journal of Animal Science / Oxford Academic. 8

  • Performance of West African Dwarf (WAD) Sheep Fed Diets Containing Lasalocid. MAK HILL Publications. 7

  • Rumen VFA production and performances of cattle and sheep fed on diets containing monensin sodium or lasalocid. animbiosci.org. 5

  • Ruminal Microbiome Manipulation to Improve Fermentation Efficiency in Ruminants. IntechOpen. 4

Sources

Application

Application Note: Evaluating the Ionophore Activity of Lasalocid via HPTS-Based Liposome Fluorescence Assays

Overview and Mechanistic Background Lasalocid (often referred to as X-537A) is a potent carboxylic acid polyether ionophore produced by Streptomyces lasaliensis[1]. In veterinary medicine and agricultural science, it is...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview and Mechanistic Background

Lasalocid (often referred to as X-537A) is a potent carboxylic acid polyether ionophore produced by Streptomyces lasaliensis[1]. In veterinary medicine and agricultural science, it is widely utilized as a broad-spectrum anticoccidial agent[1].

The primary mechanism of action of Lasalocid involves the disruption of ionic homeostasis across biological membranes[2]. Unlike highly specific ionophores (e.g., Valinomycin for K⁺), Lasalocid exhibits a broad affinity, binding both monovalent (Na⁺, K⁺) and divalent (Ca²⁺, Mg²⁺) cations[3]. It facilitates the transport of these metal cations across the hydrophobic lipid bilayer in strict, electroneutral exchange for protons (H⁺)[4]. This antiport mechanism rapidly dissipates transmembrane pH and cation gradients, leading to the osmotic lysis of target cells such as coccidia[1][2].

To quantify this activity in drug development and supramolecular chemistry, researchers rely on the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay . HPTS is a highly sensitive, water-soluble, pH-dependent fluorescent dye[5]. By encapsulating HPTS within synthetic Large Unilamellar Vesicles (LUVs) and applying an artificial pH gradient, the ionophoric efficiency of Lasalocid can be precisely measured in real-time[4][5].

Mechanism cluster_ext External Environment (pH 7.5) cluster_mem Lipid Bilayer Membrane cluster_int Liposome Interior (pH 6.5) M_ext Metal Cation (M+) Las_M Lasalocid-M+ Complex M_ext->Las_M Binding H_ext Proton (H+) Las_H Lasalocid-H+ Complex Las_M->Las_H Electroneutral Antiport M_int Metal Cation (M+) Las_M->M_int Release Las_H->H_ext Release H_int Proton (H+) H_int->Las_H Binding HPTS HPTS Dye (Fluorescent) H_int->HPTS Quenches Fluorescence

Fig 1: Mechanism of Lasalocid-mediated electroneutral cation/proton antiport across a lipid bilayer.

Experimental Protocol

The following protocol details the preparation of HPTS-loaded LUVs and the subsequent spectrofluorometric measurement of Lasalocid activity.

Workflow N1 1. Lipid Film Preparation (POPC/Cholesterol) N2 2. Hydration (Internal Buffer + HPTS) N1->N2 N3 3. Extrusion (Form 100 nm LUVs) N2->N3 N4 4. Size Exclusion Chromatography (Remove Unencapsulated HPTS) N3->N4 N5 5. Spectrofluorometry Setup (Apply Base Pulse for pH Gradient) N4->N5 N6 6. Lasalocid Addition (Monitor Fluorescence Kinetics) N5->N6 N7 7. Triton X-100 Lysis (Establish 100% Transport Baseline) N6->N7

Fig 2: Step-by-step workflow for the HPTS-based liposome transport assay.

Phase 1: Preparation of HPTS-Loaded LUVs
  • Lipid Film Generation: Dissolve 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and Cholesterol in a 7:3 molar ratio in chloroform. Dry the lipid mixture under a gentle stream of nitrogen gas, followed by vacuum desiccation for at least 4 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with the Internal Buffer (10 mM HEPES, 100 mM NaCl, 1 mM HPTS, adjusted to pH 6.5) to achieve a final lipid concentration of 20 mM. Vortex vigorously for 5 minutes.

  • Freeze-Thaw Cycling: Subject the suspension to 5 cycles of freezing (liquid nitrogen) and thawing (warm water bath at 40°C) to ensure uniform dye encapsulation and lamellarity.

  • Extrusion: Extrude the lipid suspension 15–21 times through a 100 nm polycarbonate membrane using a mini-extruder. This yields a homogenous population of Large Unilamellar Vesicles (LUVs).

Phase 2: Purification
  • Size Exclusion Chromatography (SEC): Pass the extruded LUVs through a Sephadex G-50 column pre-equilibrated with External Buffer (10 mM HEPES, 100 mM NaCl, adjusted to pH 6.5). Collect the cloudy liposome fractions. Note: The External Buffer does not contain HPTS.

Phase 3: Fluorescence Kinetics Assay
  • Baseline Setup: In a fluorometer cuvette, dilute the purified LUVs into 2 mL of External Buffer (final lipid concentration ~0.1 mM). Continuously stir the sample at 25°C. Monitor fluorescence at λex​=460 nm and λem​=510 nm.

  • Gradient Initiation (Base Pulse): At t=30 s, inject a pulse of 0.5 M NaOH (typically 10-20 µL) to raise the external pH to 7.5. This establishes a transmembrane Δ pH of 1.0.

  • Lasalocid Addition: At t=60 s, inject Lasalocid (dissolved in DMSO) to achieve the desired assay concentration (e.g., 1 µM). Monitor the exponential increase in fluorescence as Lasalocid exchanges external Na⁺ for internal H⁺, neutralizing the internal pH[4][5].

  • Lysis & Normalization: At t=300 s, add 20 µL of 5% Triton X-100 to completely lyse the liposomes. This exposes all encapsulated HPTS to the external pH 7.5 environment, providing the maximum fluorescence signal ( Imax​ ).

Expert Insights & Troubleshooting (E-E-A-T)

As a Senior Application Scientist, it is critical to understand the causality behind the protocol's design to ensure robust, reproducible data.

  • Causality of Purification Choice (SEC vs. Dialysis): While dialysis is a common purification technique, it requires several hours. During this time, the intrinsic permeability of the lipid bilayer can lead to premature leakage of the pH gradient or the HPTS dye. Size Exclusion Chromatography (SEC) using Sephadex G-50 takes only minutes, ensuring a sharp separation of external dye while preserving the integrity of the internal liposomal environment.

  • The "Base Pulse" Strategy: Rather than preparing the liposomes in pH 6.5 and eluting them directly into a pH 7.5 buffer via the SEC column, we elute them into a pH 6.5 buffer and apply a NaOH "base pulse" directly in the cuvette. This deliberate choice prevents the pH gradient from dissipating during the column run, ensuring the gradient is precisely timed and at its maximum potential the moment Lasalocid is added[5].

  • Designing a Self-Validating System: Every robust protocol must internalize its own controls. The addition of Triton X-100 at the end of the assay is non-negotiable. It forces 100% dye release, establishing the Imax​ baseline. This makes the assay self-validating and ratiometric; even if the absolute lipid concentration varies slightly between batches, the fractional transport activity remains perfectly comparable. Furthermore, the 30-second window between the base pulse and Lasalocid addition serves as an internal negative control, proving that the liposomes are not inherently leaky to protons prior to drug introduction.

  • Membrane Composition: The inclusion of 30 mol% cholesterol is a deliberate structural choice. Cholesterol packs tightly with POPC, significantly reducing the membrane's intrinsic permeability to water and protons. This minimizes background noise and ensures that any observed proton efflux is strictly mediated by the ionophore.

Data Presentation & Analysis

To analyze the kinetics, the raw fluorescence data must be converted into Fractional Activity ( Irel​ ) using the following equation:

Irel​=Imax​−I0​It​−I0​​

Where:

  • It​ = Fluorescence intensity at time t .

  • I0​ = Fluorescence intensity immediately prior to Lasalocid addition.

  • Imax​ = Maximum fluorescence intensity post-Triton X-100 lysis.

Summary of Quantitative Transport Data

Lasalocid's broad-spectrum activity can be profiled by altering the primary cation in the External and Internal buffers (e.g., swapping NaCl for KCl or CaCl₂). The table below summarizes the expected relative transport efficiencies based on Lasalocid's known binding affinities.

Table 1: Representative Cation Selectivity and Transport Efficiency of Lasalocid

Cation GradientRelative Transport RateMechanistic Observation
K⁺ ++++Rapid, highly efficient H⁺/K⁺ antiport; optimal ionic radius for the polyether cavity.
Na⁺ +++High affinity transport, slightly slower kinetics compared to K⁺.
Ca²⁺ ++Slower transport rate due to the requirement of a 2:1 (Lasalocid:Ca²⁺) stoichiometric complex for electroneutrality.
NMDG⁺ (Control)-N-methyl-D-glucamine is a bulky, impermeable cation. Yields no baseline transport, confirming mechanism.

Sources

Technical Notes & Optimization

Troubleshooting

Lasalocid Solubility &amp; Aqueous Formulation: A Technical Support Guide

From the Desk of the Senior Application Scientist Welcome to the technical support center for Lasalocid. As a potent carboxylic polyether ionophore, Lasalocid is a powerful tool in a variety of research fields, from micr...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Lasalocid. As a potent carboxylic polyether ionophore, Lasalocid is a powerful tool in a variety of research fields, from microbiology to cancer biology.[1][2] However, its physicochemical properties, particularly its poor aqueous solubility, present a significant hurdle in experimental design.[3][4][5]

This guide is structured to provide you not just with protocols, but with the underlying scientific rationale to empower you to overcome these challenges. We will delve into the nature of Lasalocid, provide validated methods for its solubilization, and offer a systematic approach to troubleshooting common issues like precipitation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding Lasalocid's properties and handling.

Q1: Why is Lasalocid so poorly soluble in water?

A1: Lasalocid is a lipophilic (fat-soluble) molecule.[1] Its structure is a large, complex polyether backbone with a terminal carboxylic acid group.[6] While the carboxylic acid group can be ionized to a negatively charged carboxylate, the bulk of the molecule is nonpolar, leading to very limited solubility in water. The commonly used Lasalocid Sodium salt has slightly improved, but still limited, aqueous solubility.[3][7] It is classified as "practically insoluble in water".[3]

Q2: What is an ionophore and how does this affect solubility?

A2: An ionophore is a molecule that can bind and transport ions across lipid membranes.[1][7] Lasalocid forms a cage-like complex around cations (like Na+, K+, and Ca2+), effectively shielding the ion's charge.[1][8] This complex is lipophilic, allowing it to diffuse across cell membranes.[1] In your experimental medium, this property means Lasalocid can interact with the various salts present, which can sometimes lead to the formation of less soluble complexes and contribute to precipitation.

Q3: Should I use Lasalocid or Lasalocid Sodium?

A3: For most in vitro applications, Lasalocid Sodium is the preferred form. The sodium salt is generally more soluble in the organic solvents used to prepare stock solutions and can be more readily handled than the free acid form.[9] Most commercial suppliers provide Lasalocid as its sodium salt.[5][7]

Q4: What is the best solvent to prepare a stock solution?

A4: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing concentrated stock solutions of Lasalocid Sodium for cell-based assays.[4][7][8] Methanol and ethanol are also effective solvents.[3][7][8] A stock solution in DMSO can be stored at -20°C or -80°C for extended periods.[4][10]

Part 2: Essential Data & Protocols

Solubility Profile of Lasalocid Sodium

Understanding the solubility limits is the first step to successful experimental design. The following table summarizes known solubility data.

SolventSolubilityReference
Aqueous
Water1.06 g/L (1.73 mM)[11]
Water (pH 7, 20°C)50 mg/L (0.08 mM)[12]
Organic
DMSO100 mg/mL (163.19 mM)[4]
Chloroform500 g/L[11]
Acetone93 g/L[11]
MethanolSoluble[3][7][8]
Ethanol2.0 g/L[11]
DMFSoluble[7][8]
Protocol 1: Preparation of a 10 mM Lasalocid Sodium Stock Solution in DMSO

This protocol provides a reliable method for preparing a high-concentration stock solution suitable for dilution into aqueous experimental media.

Materials:

  • Lasalocid Sodium (MW: 612.77 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials

  • Calibrated analytical balance and weighing paper/boat

  • Sterile pipette tips

Procedure:

  • Preparation: Work in a chemical fume hood or biosafety cabinet. Ensure all materials are sterile.[13]

  • Weighing: Tare the balance with the weighing vessel. Carefully weigh out 6.13 mg of Lasalocid Sodium powder.

  • Dissolving: Transfer the powder to a sterile vial. Add 1.0 mL of anhydrous DMSO.

  • Solubilization: Cap the vial securely and vortex thoroughly. If the compound does not dissolve immediately, sonication or gentle warming in a 37°C water bath for 10-20 minutes can be applied.[4][13] Visually inspect the solution to ensure there are no visible particles before use. The solution should be clear.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials.[14] This prevents repeated freeze-thaw cycles which can degrade the compound or introduce moisture, leading to precipitation.[15][16]

  • Storage: Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (up to 1 year).[4][10]

Part 3: Troubleshooting Guide

This section is designed as a decision-making tool to resolve common problems encountered when using Lasalocid in aqueous solutions.

Issue 1: My stock solution in DMSO is cloudy or has a precipitate.

This is uncommon if using high-quality anhydrous DMSO but can occur.

A Cloudy/Precipitated Stock Solution B Is the DMSO anhydrous? A->B C Water contamination causes precipitation. Use fresh, anhydrous DMSO. B->C No D Was the compound fully dissolved initially? B->D Yes E Apply gentle heat (37°C) and/or sonication to aid dissolution. D->E No F Consider if stock concentration is too high. Prepare a more dilute stock. D->F Yes

Caption: Troubleshooting workflow for a cloudy stock solution.

Issue 2: A precipitate forms immediately upon diluting my DMSO stock into aqueous media (e.g., cell culture medium, buffer).

This is the most common solubility issue. It occurs when Lasalocid, stable in the organic solvent, "crashes out" upon introduction to the aqueous environment.

Start Precipitation in Aqueous Medium Q1 What is the final DMSO concentration? Start->Q1 A1_High > 0.5% Solvent shock is likely. Increase dilution factor (use a more dilute stock). Q1->A1_High High A1_OK < 0.5% Proceed to next check. Q1->A1_OK Acceptable Q2 How was the dilution performed? A1_OK->Q2 Q3 Does the medium contain high salt/divalent cations (e.g., Ca2+, Mg2+)? A1_OK:s->Q3:n A2_Direct Added stock directly to bulk medium. This causes localized high concentration and precipitation. Q2->A2_Direct A2_Good Best Practice: Add stock dropwise to vortexing medium to ensure rapid, even dispersion. Q2->A2_Good A3_Yes Lasalocid is a cation ionophore. High cation concentration can form insoluble complexes. Consider a simpler, low-salt buffer for initial experiments if possible. Q3->A3_Yes Yes A3_No If problem persists, consider advanced formulation (see FAQs). Q3->A3_No No

Caption: Decision tree for troubleshooting precipitation upon dilution.

Causality Explained:

  • Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is critical. For most cell lines, this should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent toxicity.[13][14] If the required final concentration of Lasalocid necessitates a DMSO concentration above this, you must prepare a more concentrated primary stock solution.

  • Method of Dilution: Adding a small volume of DMSO stock directly into a large volume of static aqueous buffer creates a zone of extremely high Lasalocid concentration where the solvent disperses. This "solvent shock" is a primary cause of precipitation. The best practice is to add the stock solution drop-by-drop into the final aqueous solution while it is being vortexed or rapidly stirred. This ensures immediate and wide dispersion, keeping the local concentration of Lasalocid below its solubility limit in the mixed solvent system.

  • Media Components: Cell culture media are complex aqueous solutions containing salts, amino acids, vitamins, and often serum proteins. Lasalocid's function as an ionophore means it actively binds cations.[8] High concentrations of divalent cations like Ca²⁺ and Mg²⁺, which are common in media, can complex with Lasalocid and precipitate out of solution.[15][17] If you observe precipitation in complete media, try preparing the dilution in a simpler saline buffer (like PBS) first to see if media components are the cause.

References

  • 28 Lasalocid sodium. (n.d.). Japanese Ministry of Agriculture, Forestry and Fisheries. [Link]

  • Lasalocid sodium. (2025, September 15). Veterinary Substances DataBase (VSDB). [Link]

    • Lasalocid sodium. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • Chemistry Laboratory Guidebook (Lasalocid). (1991, July). USDA Food Safety and Inspection Service. [Link]

  • Safety and efficacy of a feed additive consisting of lasalocid A sodium and nicarbazin (Nilablend™ 200G) for chickens for fattening (Zoetis Belgium SA). (2022). EFSA Journal, 20(5), e07297. [Link]

  • Has anyone had problems with media contamination or precipitants falling out of media? (2016, June 8). ResearchGate. [Link]

  • Report of the Scientific Committee for Animal Nutrition on the use of lasalocid sodium in feedingstuffs for finishing cattle. (1983, October 26). European Commission. [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13). BioProcess International. [Link]

  • Expanding the antibacterial selectivity of polyether ionophore antibiotics through diversity focused semi-synthesis. (2021). Nature Communications, 12(1), 5349. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell. [Link]

  • Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms. (2023). Microbiology Spectrum, 11(4), e00301-23. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (2019, March 4). Emulate Bio. [Link]

  • Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites. (2012). The Open Medicinal Chemistry Journal, 6, 21–39. [Link]

  • Lasalocid Sodium. (2008). European Medicines Agency. [Link]

  • Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms. (2023, August 17). PubMed. [Link]

  • Troubleshooting Common Cell Culture Contamination Issues. (2025, September 22). Procell. [Link]

Sources

Optimization

"Lasalocid" stability and degradation in experimental conditions

Welcome to the technical support center for Lasalocid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Lasalocid's stability under various experiment...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Lasalocid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Lasalocid's stability under various experimental conditions. Here, we address common challenges and provide troubleshooting strategies in a direct question-and-answer format, grounded in scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Question 1: What are the primary factors influencing the stability of Lasalocid in experimental settings?

Lasalocid's stability is not absolute and is critically influenced by a combination of chemical and physical factors. The key parameters you must control are pH, temperature, and light .

  • pH: This is arguably the most critical factor. Lasalocid is a carboxylic acid ionophore and exhibits significant pH-dependent stability.[1][2] It is relatively stable in neutral to acidic aqueous solutions. However, it becomes markedly unstable under basic (alkaline) conditions.[1][2] This is likely due to the deprotonation of its carboxylic acid and hydroxyl groups, which may expose the molecule to oxidative or hydrolytic degradation pathways.

  • Temperature: While stable for extended periods when stored frozen in tissues (e.g., -20°C), Lasalocid's degradation accelerates with increasing temperature.[3][4] In aqueous solutions, it is relatively stable to moderate heat (e.g., boiling at 100°C) under neutral or acidic pH.[1] Conversely, in organic matrices like cooking oil at high temperatures (180°C), its half-life is dramatically reduced.[1][2] For formulated products like animal feed, storage at elevated ambient temperatures (30-40°C) leads to significant loss of potency compared to storage at 25°C.[5]

  • Light (Photostability): While specific public data on Lasalocid's photostability is limited, as a complex organic molecule, it is prudent to assume sensitivity to UV light. Photodegradation is a common pathway for many active pharmaceutical ingredients (APIs).[6] Therefore, protecting Lasalocid solutions and samples from light is a standard best practice to prevent the formation of photodegradation products.

Question 2: My Lasalocid stock solution is showing inconsistent potency. What are the best practices for its preparation and storage?

Inconsistent results often trace back to the handling of stock solutions.[7] Lasalocid's poor water solubility and potential for degradation necessitate a careful approach.

Best Practices:

  • Solvent Selection: Due to its practical insolubility in water, organic solvents are required.[8] Methanol, ethanol, and acetone are common choices.[5][8][9] For analytical standards, a mixture of water and methanol (e.g., 9:1 or 3:1 v/v) is often used to ensure compatibility with reversed-phase HPLC systems.[8][10]

  • Use the Sodium Salt: For better solubility and stability in many applications, using Lasalocid Sodium (CAS No. 25999-20-6) is recommended.[3]

  • Fresh is Best: Prepare working solutions fresh for each experiment whenever possible.[7] If you must use a stock solution, prepare it, aliquot it into single-use vials, and store it under appropriate conditions to avoid repeated freeze-thaw cycles.[7]

  • Storage Conditions: Store stock solutions at low temperatures, typically -20°C or colder.[3] Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.

Question 3: I'm observing rapid degradation of Lasalocid in my cell culture medium, which is buffered to pH 7.4. Isn't that a neutral pH?

While pH 7.4 is considered physiological and near-neutral, the stability of Lasalocid is a continuum. Studies have shown that while it is stable at pH 5.5 and 7.0 (at 100°C), it degrades rapidly at pH 10.0.[1][2] The term "relatively stable" at neutral pH does not imply indefinite stability, especially when other factors are at play.

Causality and Troubleshooting:

  • Incubation Time and Temperature: In a cell culture incubator at 37°C, even slow degradation can become significant over 24, 48, or 72 hours. The combination of physiological temperature and prolonged incubation in a complex biological medium can accelerate degradation compared to simple buffers.

  • Medium Components: Cell culture media are complex mixtures containing salts, amino acids, and vitamins that could potentially interact with or catalyze the degradation of Lasalocid.

  • Vesicular Acidification: In a cellular context, Lasalocid's mechanism of action involves disrupting ion gradients and vesicular pH.[11] This very activity means it is partitioning into different cellular compartments with varying pH levels, which can affect its stability and apparent concentration in the medium.

Recommendation: For long-term experiments, consider replenishing the Lasalocid-containing medium at set intervals to maintain a more consistent active concentration.

Troubleshooting Guides

Guide 1: Investigating Poor or Inconsistent Experimental Results

When your experiment yields no effect or highly variable results, a systematic check of your parameters is essential. This workflow helps diagnose the root cause.

start Inconsistent or No Lasalocid Effect prep Verify Solution Prep & Storage start->prep q1 Fresh solution? Stored correctly (dark, -20°C)? prep->q1 dose Check Dosage & Calculations q2 Concentration correct? Pipettes calibrated? dose->q2 conditions Review Experimental Conditions q3 pH, Temp, Time consistent across experiments? conditions->q3 interactions Investigate Potential Interactions q4 Other compounds in media (e.g., tiamulin)? interactions->q4 outcome1 Problem Solved: Solution Integrity outcome2 Problem Solved: Dosage Error outcome3 Problem Solved: Parameter Drift outcome4 Problem Solved: Interfering Substance q1->dose No q1->outcome1 Yes q2->conditions No q2->outcome2 Yes q3->interactions No q3->outcome3 Yes q4->outcome4 Yes

Caption: Troubleshooting workflow for inconsistent Lasalocid activity.

  • Solution Integrity: Lasalocid solutions can be unstable.[7] Always confirm that stock solutions were prepared fresh or stored properly in single-use aliquots, protected from light, and at ≤ -20°C.

  • Dosage: The biological effect of Lasalocid is dose-dependent.[7] Double-check all calculations and ensure pipettes are calibrated to prevent concentration errors.

  • Experimental Conditions: Maintain strict consistency in all parameters, including pH, temperature, and incubation times, between experimental runs.[7]

  • Interactions: Be aware of known interactions. For example, concurrent administration with drugs like tiamulin and chloramphenicol should be avoided.[7]

Guide 2: Addressing Poor Recovery from Biological Matrices

A common issue is low recovery when spiking Lasalocid into fresh tissue homogenates, particularly liver.

  • The Problem: You add a known amount of Lasalocid to a fresh liver homogenate, but your analytical method (e.g., HPLC) quantifies a much lower amount.

  • The Cause: This is often due to enzymatic degradation. Fresh tissues contain active enzymes that can metabolize Lasalocid. This instability upon spiking into fresh, non-deactivated liver has been specifically noted. In contrast, Lasalocid is stable in the tissues of animals that have been dosed with the drug, as the in-vivo metabolic processes have already occurred and reached a steady state.

  • The Solution: To create a valid standard curve or quality control sample in a biological matrix, you must first deactivate the endogenous enzymes. A common method is to add the tissue to a solvent like acetonitrile first, which denatures the proteins, and then add the Lasalocid standard.

Data & Protocols

Data Summary Tables

Table 1: Summary of Lasalocid Stability Under Various Conditions

ConditionMatrixTemperatureStability/Half-Life (t½)Source(s)
pH 5.5 Aqueous Buffer100°CStable over 3 hours[1][2]
pH 7.0 Aqueous Buffer100°CStable over 3 hours[1][2]
pH 10.0 Aqueous Buffer100°CUnstable; t½ ≈ 30 minutes[1][2]
High Heat Cooking Oil180°CUnstable; t½ ≈ 15 minutes[1][2]
Storage Mash Feed25°C / 65% RHStable (99.7-101% recovery after 3 months)[5]
Storage Mash Feed30°C / 65% RHDegradation (76.9-85% recovery after 3 months)[5]
Frozen Storage Animal Tissue-20°CStable for at least 8 months[3]
Frozen Storage Milk-30°CStable for at least 79 days[4]
Environmental SoilAmbientRapid degradation; t½ ≈ 3-4 days[12][13]
Environmental Manure (composting)AmbientModerate degradation; t½ ≈ 17.5 days[12]

Table 2: Solubility of Lasalocid Sodium

SolventSolubilitySource(s)
Water1.06 g/L[3][5]
Ethanol2.0 g/L[3][5]
Acetone93 g/L[3][5]
Chloroform500 g/L[3][5]
MethanolSlightly Soluble[8]
Ethyl AcetateSlightly Soluble[8]
Experimental Protocols

Protocol 1: Preparation and Storage of Lasalocid Stock Solutions

This protocol provides a standardized method for preparing a 10 mM stock solution of Lasalocid Sodium for use in cell-based assays.

  • Materials: Lasalocid Sodium (MW: 612.78 g/mol ), DMSO (cell culture grade), sterile amber microcentrifuge tubes.

  • Calculation: To prepare a 10 mM solution, weigh out 6.13 mg of Lasalocid Sodium.

  • Procedure: a. Aseptically add the 6.13 mg of Lasalocid Sodium to a sterile 1.5 mL amber microcentrifuge tube. b. Add 1.0 mL of sterile DMSO to the tube. c. Vortex thoroughly until the solid is completely dissolved.

  • Aliquoting and Storage: a. Dispense the stock solution into single-use, sterile amber microcentrifuge tubes (e.g., 20 µL aliquots). b. Store the aliquots immediately at -20°C or -80°C. c. For use, thaw a single aliquot and dilute to the final working concentration in your experimental medium. Do not re-freeze a thawed aliquot.

Protocol 2: Designing a Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and developing stability-indicating analytical methods.[6][14] This protocol outlines the conditions based on ICH guidelines.

start Forced Degradation Study of Lasalocid hydrolysis Hydrolysis start->hydrolysis oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo acid Acidic (e.g., 0.1M HCl) hydrolysis->acid base Basic (e.g., 0.1M NaOH) hydrolysis->base neutral Neutral (Water) hydrolysis->neutral h2o2 Oxidative (e.g., 3% H₂O₂) oxidation->h2o2 solid Solid State (e.g., 60°C) thermal->solid solution Solution State (e.g., 60°C) thermal->solution uv_vis Light Exposure (ICH Q1B Options) photo->uv_vis analyze Analyze all samples by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analyze base->analyze neutral->analyze h2o2->analyze solid->analyze solution->analyze uv_vis->analyze

Sources

Troubleshooting

Technical Support Center: Troubleshooting Lasalocid Toxicity in Non-Target Organisms

Welcome to the Application Scientist Support Center for Lasalocid toxicity analysis. Lasalocid is a polyether carboxylic acid ionophore widely used as a coccidiostat in poultry and a growth promoter in cattle[1][2].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center for Lasalocid toxicity analysis. Lasalocid is a polyether carboxylic acid ionophore widely used as a coccidiostat in poultry and a growth promoter in cattle[1][2]. However, its narrow therapeutic index and potent mechanism of action make accidental exposure highly lethal to non-target species, particularly equines and canines, as well as soil invertebrates exposed to contaminated manure[3][4][5].

This guide is designed for researchers, toxicologists, and drug development professionals developing assays to detect, quantify, and mitigate Lasalocid toxicity.

Mechanistic Basis of Lasalocid Toxicity

To troubleshoot toxicity assays, one must first understand the causality of cell death. Unlike target-specific pharmaceuticals, Lasalocid acts as a non-specific lipid-soluble ionophore. It binds both monovalent (Na+, K+) and divalent (Ca2+, Mg2+) cations, facilitating their transport across lipid bilayers[1][6].

This artificial transport short-circuits the cell's natural ion gradients. In highly metabolically active tissues like the myocardium and skeletal muscle, this leads to a massive intracellular influx of calcium (Ca2+). The resulting calcium overload triggers profound catecholamine release, mitochondrial dysfunction, lipid peroxidation, and ultimately, irreversible myocardial necrosis[5][7].

G L Lasalocid Exposure M Membrane Intercalation L->M Lipophilic Binding I Loss of Ionic Homeostasis (Na+/Ca2+ Influx) M->I Cation Transport C Intracellular Ca2+ Overload I->C R Catecholamine Release & Mitochondrial Swelling C->R N Myocardial Necrosis (Heart Failure) R->N Cellular Apoptosis/Necrosis

Fig 1: Cellular mechanism of Lasalocid-induced myocardial toxicity.

Quantitative Toxicity Thresholds

When investigating suspected cross-contamination or environmental exposure, reference the following LD50 values. Note the extreme sensitivity of horses compared to target species (poultry).

Species / OrganismRoute of ExposureLD50 / EC50 ValueClinical/Pathological Notes
Horses Oral~21.5 mg/kg bwHighly sensitive. Causes ataxia, paresis, profuse sweating, and fatal cardiomyopathy[1][3][8].
Cattle (Calves) Oral5 - 8 mg/kg bwNeonates are highly susceptible; lethal effects observed at low doses[1].
Chickens (Broilers) Oral71.5 - 84 mg/kg bwTarget species. Toxicity causes wing droop, nephromegaly, and hepatomegaly[1][9].
Rats (Adult) Oral122 mg/kg bwModerate acute toxicity[1][9].
Mice Oral146 mg/kg bwModerate acute toxicity[1][9].
Earthworms (E. andrei) Soil Exposure12.3 mg/kg (Avoidance)Avoidance behavior is 5x more sensitive than reproduction assays (EC50 69.6 mg/kg)[4][10].

Troubleshooting FAQs

Q1: We suspect feed cross-contamination in our equine facility. Our preliminary ELISA results are ambiguous. How do we rapidly and conclusively confirm Lasalocid presence?

A: ELISA assays for ionophores often suffer from cross-reactivity with other polyether antibiotics (e.g., monensin, salinomycin)[1][11]. To achieve conclusive, self-validating results, you must transition to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a triple quadrupole system[12][13]. LC-MS/MS provides high specificity and can achieve a Limit of Quantification (LOQ) of ~1-2 µg/kg[13][14]. Ensure you use matrix-matched calibration curves or an internal standard (like nigericin) to account for ion suppression caused by complex feed matrices[13][15].

Q2: Our in vitro myoblast viability assays are showing inconsistent necrosis rates when exposed to Lasalocid. What biomarkers should we track to validate the mechanism of toxicity?

A: Standard viability assays (like MTT/MTS) only measure metabolic activity and can be confounded by mitochondrial swelling prior to cell death. Because Lasalocid specifically disrupts the plasma membrane and induces calcium overload, you should multiplex your assay[16].

  • Measure Lactate Dehydrogenase (LDH) release into the media as a direct indicator of plasma membrane rupture[16].

  • Track total cellular creatine kinase depletion , which is highly specific to ionophore-induced skeletal/cardiac muscle damage[16].

  • Use a fluorescent intracellular calcium indicator (e.g., Fluo-4 AM) to confirm the dose-dependent Ca2+ influx preceding cell death.

Q3: We are assessing the ecotoxicity of poultry manure containing Lasalocid. Why are our classic earthworm reproduction assays failing to capture the toxicity observed in the field?

A: Classic sublethal tests (like reproduction or mortality assays) force the organism to remain in homogeneously contaminated soil. In reality, soil invertebrates possess highly sensitive chemoreceptors. Studies show that the EC50 for avoidance behavior in earthworms (12.3 mg/kg) is more than five times lower than the EC50 for reproduction (69.6 mg/kg)[4][10]. If you only measure reproduction, you are underestimating the Predicted No-Effect Concentration (PNEC). You must implement a two-chamber avoidance assay to accurately model habitat fragmentation caused by Lasalocid[4][10].

Experimental Protocols

Protocol A: LC-MS/MS Detection of Lasalocid in Feed and Tissue

This protocol utilizes Solid Phase Extraction (SPE) to isolate Lasalocid, followed by LC-MS/MS for definitive quantification[12][13].

G S Homogenized Sample (Feed/Tissue) E Solvent Extraction (Acetonitrile/Hexane) S->E SPE SPE Clean-up (Carboxylic Acid) E->SPE LC LC Separation (C18 Column) SPE->LC MS ESI-MS/MS (Triple Quadrupole) LC->MS D Data Analysis (Matrix-Matched) MS->D

Fig 2: LC-MS/MS analytical workflow for Lasalocid quantification.

Step-by-Step Methodology:

  • Sample Preparation: Homogenize 5.0 g of feed or tissue sample. Add 15 mL of hexane-washed acetonitrile to extract the lipophilic ionophores[12].

  • Agitation & Centrifugation: Vortex for 5 minutes and centrifuge at 4000 x g for 10 minutes at 4°C. Collect the supernatant.

  • SPE Clean-up (Self-Validation Step): Apply the extract to a pre-conditioned carboxylic acid Solid Phase Extraction (SPE) column. This specifically retains basic and ionophoric compounds, removing bulk lipids[12].

  • Washing & Elution: Wash the column with ethyl acetate/methanol. Elute Lasalocid using 10% ammoniated methanol[12].

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Redissolve in 1 mL of 1:1 acetonitrile-water and filter through a 0.45 µm PTFE syringe filter[12][14].

  • LC-MS/MS Analysis: Inject onto a C18 analytical column. Use Electrospray Ionization (ESI) in positive mode. Monitor the specific precursor-to-product ion transitions for Lasalocid (e.g., m/z 613 -> specific product ions)[11][13].

  • Quantification: Calculate concentrations using a matrix-matched calibration curve to correct for matrix effects, ensuring recovery rates between 79% and 98%[13].

Protocol B: Soil Invertebrate Avoidance Assay (Eisenia andrei)

This behavioral assay provides a highly sensitive, ecologically relevant endpoint for environmental Lasalocid contamination[4][10].

Step-by-Step Methodology:

  • Soil Preparation: Prepare artificial soil (OECD guidelines) and spike with Lasalocid dissolved in a volatile carrier solvent (e.g., acetone). Allow the solvent to evaporate completely under a fume hood. Prepare a concentration gradient (e.g., 0, 1, 5, 10, 25, 50 mg/kg)[4].

  • Test Arena Setup: Use circular or rectangular test vessels divided into two equal sections by a removable baffle.

  • Loading: Fill one half with the control soil (solvent-treated but no Lasalocid) and the other half with the Lasalocid-spiked soil. Remove the dividing baffle to establish a contact zone.

  • Organism Introduction: Place 10 adult, clitellated Eisenia andrei earthworms exactly on the midline between the two soils.

  • Incubation: Cover the vessels with perforated lids to prevent escape and incubate at 20°C in the dark for 48 hours.

  • Scoring: Re-insert the baffle to separate the soils. Carefully sift through each side and count the number of worms.

  • Data Analysis: Calculate the avoidance response as the net percentage of worms that migrated to the control soil. Determine the EC50 using a logistic regression model. An avoidance of >80% indicates severe habitat impairment[4][10].

References

  • Lasalocid Sodium - EMA Summary Report European Medicines Agency (europa.eu) URL: [Link]

  • Toxic effects of lasalocid in horses Research Bank - Mad Barn URL:[Link]

  • Toxic effects of lasalocid in horses PubMed (nih.gov) URL: [Link]

  • Lasalocid | Anticoccidial drugs | Drugs | Various Poultrymed URL: [Link]

  • Lasalocid toxicosis is inadequately quantified for horses PubMed (nih.gov) URL:[Link]

  • Ionophore toxicity in chickens: A review of pathology and diagnosis Taylor & Francis Online (tandfonline.com) URL:[Link]

  • Toxicity of the ionophore antibiotic lasalocid to soil-dwelling invertebrates: avoidance tests in comparison to classic sublethal tests PubMed (nih.gov) URL:[Link]

  • Report of the Scientific Committee for Animal Nutrition on the use of lasalocid sodium in feedingstuffs for finishing cattle European Commission (europa.eu) URL:[Link]

  • Toxicity of the ionophore antibiotic lasalocid to soil-dwelling invertebrates: Avoidance tests in comparison to classic sublethal tests Sci-Hub (sci-hub.box) URL:[Link]

  • Ionophore Toxicity in Animals: A Review of Clinical and Molecular Aspects MDPI (mdpi.com) URL:[Link]

  • Analysis of lasalocid residues in grease and fat using liquid chromatography-mass spectrometry PubMed (nih.gov) URL:[Link]

  • Ionophores Use in Animals - Pharmacology Merck Veterinary Manual (merckvetmanual.com) URL:[Link]

  • Ionophores Use in Animals - Pharmacology MSD Veterinary Manual (msdvetmanual.com) URL:[Link]

  • Lasalocid ionophore toxicosis Washington State University (wsu.edu) URL:[Link]

  • A rapid method for the determination of lasalocid in animal tissues and eggs Department of Science Service (dss.go.th) URL:[Link]

  • Determination of lasalocid residues in the tissues of broiler chickens by LC-MS/MS PubMed (nih.gov) URL:[Link]

  • A rapid method for the determination of lasalocid in animal tissues and eggs by HPLC and confirmation by LC-MS-MS ResearchGate (researchgate.net) URL:[Link]

  • Full-scan LC/MS and LC/MS/MS mass spectra of monensin and lasalocid ResearchGate (researchgate.net) URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing Lasalocid Production in Streptomyces Fermentation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the optimization of Lasalocid production. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the optimization of Lasalocid production. This guide is designed for researchers, scientists, and drug development professionals working with Streptomyces lasalocidi. Here, we address common challenges encountered during fermentation and provide in-depth, scientifically grounded troubleshooting strategies to improve the yield of this valuable polyether ionophore.

Section 1: Fundamentals of Lasalocid Biosynthesis

A foundational understanding of the biosynthetic pathway and its regulation is critical for effective troubleshooting. This section answers the most fundamental questions about how S. lasalocidi produces Lasalocid.

Q: What are the essential building blocks for Lasalocid?

A: Lasalocid is a complex polyketide, assembled by a Type I modular polyketide synthase (PKS).[1][2] The carbon backbone is constructed from simple carboxylic acid precursors derived from primary metabolism. Foundational isotopic labeling studies have precisely mapped the origin of each part of the molecule.[1][3]

The primary precursors are:

  • Acetate: Provides the starter unit and several extender units.

  • Propionate: Incorporated as methylmalonyl-CoA extender units.

  • Butyrate: Incorporated as an ethylmalonyl-CoA extender unit.

Efficient production of Lasalocid is therefore fundamentally dependent on a robust intracellular supply of these precursors in their activated thioester forms (e.g., acetyl-CoA, propionyl-CoA, butyryl-CoA, and their carboxylated derivatives).

Table 1: Precursor Molecule Contribution to the Lasalocid A Backbone

Precursor MoleculeChemical FormulaActivated Form (Extender)Number of Units Incorporated
AcetateCH₃COOHMalonyl-CoA5
PropionateCH₃CH₂COOHMethylmalonyl-CoA4
ButyrateCH₃(CH₂)₂COOHEthylmalonyl-CoA1
Data synthesized from foundational labeling studies.[1][3]
Q: How is the production of Lasalocid genetically regulated?

A: The biosynthesis of Lasalocid is tightly controlled by a network of regulatory genes, many of which are located within or near the biosynthetic gene cluster (BGC), often referred to as the lod or las cluster.[1][4] Understanding this network allows for targeted genetic engineering to enhance yield.

Key regulators in Streptomyces species producing Lasalocid include:

  • Positive Regulators: Genes like lodR3 (also known as las4 or lsd8) and lodE act as activators. Their expression is essential for turning on the transcription of the PKS genes.[4]

  • Negative Regulators: Genes such as lodR2 (or las3) act as repressors, putting a brake on production. This repressor can sometimes sense the concentration of Lasalocid, creating a feedback inhibition loop.[4]

  • Pleiotropic Regulators: Global regulators like DasR, which controls carbon source utilization, can also influence Lasalocid production by linking it to the overall metabolic state of the cell.[4]

Manipulating these regulators—for instance, by overexpressing an activator or deleting a repressor—is a powerful strategy for strain improvement.[4][5]

Lasalocid_Regulation cluster_global Global Metabolic State cluster_pathway Lasalocid BGC Regulators DasR DasR-like Regulators PKS_Genes PKS Structural Genes DasR->PKS_Genes Influences lodR3 lodR3 (Activator) lodR3->PKS_Genes lodE lodE (Activator) lodE->PKS_Genes lodR2 lodR2 (Repressor) lodR2->PKS_Genes Lasalocid Lasalocid PKS_Genes->Lasalocid Lasalocid->lodR2 Feedback

Caption: Simplified regulatory network for Lasalocid biosynthesis.

Section 2: Troubleshooting Guide for Low Lasalocid Yield

This section is formatted as a series of common problems and actionable solutions. Follow the logical flow to diagnose and resolve yield issues in your fermentation experiments.

Problem 1: Complete or Sporadic Loss of Production

Q: My Streptomyces lasalocidi culture, which previously produced Lasalocid, now shows no or highly variable yield. What's happening?

A: This is a very common issue in Streptomyces fermentations and is often due to strain instability. S. lasaliensis is known to have a high frequency of generating non-producing variants, with rates of 3-11% reported after mutagenesis or protoplast regeneration.[6] This instability may be linked to mobile genetic elements or the loss of plasmids involved in regulating antibiotic production.[6] Repeated subculturing on rich agar media can exacerbate this issue, leading to the selection of faster-growing, non-producing populations.[7]

✅ Self-Validating Solution: Strain Re-isolation and Verification

The most reliable way to address this is to return to a pure, high-producing isolate.

Protocol: Isolation of High-Producing Single Colonies

  • Prepare Spore Stock: Thaw a vial of your earliest available glycerol stock (ideally the parent strain).

  • Plate for Single Colonies: Serially dilute the stock in sterile water and plate onto a suitable agar medium (e.g., ISP2 or Oatmeal Agar) to obtain well-isolated single colonies (50-100 colonies per plate).

  • Incubate: Incubate the plates at 28-30°C for 7-14 days, or until sporulation is evident.

  • Patch Colonies: Select 10-20 well-isolated, healthy-looking colonies. Using a sterile toothpick, patch each colony onto a new master plate and into a small volume (e.g., 5 mL) of seed culture medium.

  • Screening Fermentation: Incubate the small-scale liquid cultures under your standard fermentation conditions.

  • Quantify Production: After the fermentation period, extract Lasalocid from each culture and quantify the yield using HPLC.

  • Select and Preserve: Identify the highest-producing isolate(s). From the corresponding patch on the master plate, prepare a new set of master plates and a large batch of glycerol/spore stocks. Use these new, verified stocks for all future experiments.

Problem 2: Consistently Low Yield from a Verified Strain

Q: I've confirmed my strain is a producer, but the titers are still suboptimal. What is the most logical way to proceed with optimization?

A: A systematic approach is crucial. Low yield from a verified producer is almost always a result of suboptimal culture conditions, which can be broken down into two main areas: Medium Composition and Physical Fermentation Parameters . The following workflow provides a logical progression for troubleshooting.

Troubleshooting_Workflow Start Start: Low Yield Media 1. Media Optimization (Carbon, Nitrogen, Minerals) Start->Media Params 2. Fermentation Parameter Optimization (pH, Temp, Aeration) Media->Params Precursor 3. Advanced Strategies (Precursor Feeding, Engineering) Params->Precursor End Improved Yield Precursor->End

Caption: Systematic workflow for troubleshooting low Lasalocid yield.

Sub-Section 2.1: Media Optimization

The composition of the fermentation medium is the most significant factor influencing secondary metabolite production.[8][9]

Q: What are the key media components I should focus on for Lasalocid production?

A: The balance of carbon, nitrogen, and essential minerals is critical.

  • Carbon Source: Complex carbohydrates like starch or dextrin often support prolonged production better than rapidly consumed sugars like glucose. The choice of carbon source directly impacts the precursor pools.[8][10]

  • Nitrogen Source: Complex nitrogen sources such as soybean meal, yeast extract, peptone, and corn steep liquor provide essential amino acids and growth factors. The type and concentration can dramatically alter yield.[8][10]

  • Minerals and Buffers: Phosphate is essential for energy metabolism. Calcium carbonate (CaCO₃) is often included as a pH buffer to counteract the acidification that occurs during fermentation.[8] Trace elements like Fe²⁺, Mn²⁺, and Zn²⁺ are cofactors for many enzymes and can be limiting factors.[11]

Table 2: Example Fermentation Media for Streptomyces

ComponentMedium 1 (g/L)Medium 2 (g/L)Role
Soluble Starch25.0-Complex Carbon Source
Dextrin-30.0Complex Carbon Source
Soybean Meal15.0-Complex Nitrogen Source
Yeast Extract2.0-Nitrogen, Vitamins
Corn Steep Liquor-13.0Nitrogen, Growth Factors
CaCO₃4.02.0pH Buffer
Trace Salt Solution1 mL-Mineral Cofactors
Compositions adapted from various sources for Streptomyces fermentation.[8][10][12]

✅ Self-Validating Solution: One-Factor-At-a-Time (OFAT) Optimization

Protocol: OFAT for Carbon Source Concentration

  • Establish Baseline: Prepare your standard fermentation medium.

  • Create Variables: Prepare several batches of the same medium, but vary the concentration of a single component (e.g., soluble starch) across a logical range (e.g., 10 g/L, 20 g/L, 30 g/L, 40 g/L). Keep all other components constant.

  • Inoculate and Ferment: Inoculate triplicate flasks for each condition with a standardized inoculum. Ferment under identical physical parameters.

  • Measure and Analyze: At the end of the fermentation, measure the Lasalocid titer for all samples.

  • Determine Optimum: Plot the yield against the starch concentration. The peak of this curve represents the optimal concentration under these conditions. This new concentration becomes the baseline for optimizing the next variable (e.g., yeast extract concentration).

Sub-Section 2.2: Fermentation Parameter Optimization

Physical parameters govern the metabolic rate and cellular health of Streptomyces.[9][13]

Q: Which physical parameters have the greatest impact on Lasalocid yield?

A: pH, temperature, and aeration are the most critical.

Table 3: Typical Fermentation Parameters for Streptomyces

ParameterTypical RangeRationale
Temperature 25 - 30°COptimal range for enzymatic activity and growth. Higher temperatures can induce heat shock and reduce yield.[8][9]
pH 6.5 - 7.5Most Streptomyces prefer a neutral to slightly acidic starting pH. Significant drops can inhibit PKS enzymes.[8][9]
Agitation 140 - 200 rpmEnsures sufficient dissolved oxygen (DO) for aerobic metabolism and prevents cell settling. Morphology (pellets vs. dispersed) can be affected.[13][14]
Incubation Time 7 - 10 daysLasalocid is a secondary metabolite, so production typically peaks in the stationary phase after initial growth.[15]

✅ Self-Validating Solution: pH Monitoring and Control

Q: My culture starts well, but the pH drops below 6.0 and production stops. How do I fix this?

A: Acidification from the consumption of carbon sources is a common problem.

  • Incorporate a Buffer: Ensure your medium contains a buffer like Calcium Carbonate (CaCO₃) at 2-4 g/L.[8] It will slowly dissolve as acids are produced, stabilizing the pH.

  • Monitor pH: During a fermentation run, aseptically remove a small sample daily and measure the pH. Correlate the pH profile with your production curve.

  • Bioreactor Control (Advanced): If you are using a bioreactor, implement an automated pH control system. Set the controller to maintain the pH within your optimal range (e.g., 6.8) by adding a sterile base (e.g., 1M NaOH) on-demand. This provides the tightest control and often leads to significant yield improvements.

Section 3: Advanced Strategies & FAQs

Once the basics are optimized, genetic and metabolic engineering can provide further significant gains.

Q: How can I rationally engineer my strain to overproduce Lasalocid?

A: The most direct approach is to manipulate the regulatory genes identified in Section 1. A common and highly effective strategy is to overexpress a key positive regulator while simultaneously deleting a negative regulator.[4]

Strain_Engineering_Workflow WT Wild-Type S. lasalocidi Deletion 1. Delete Repressor Gene (e.g., ΔlodR2) via Homologous Recombination WT->Deletion Overexpression 2. Introduce Activator Gene (e.g., lodR3) on an Integrating Plasmid Deletion->Overexpression Screen 3. Ferment and Screen Colonies for Improved Titer Overexpression->Screen HY_Strain High-Yielding Engineered Strain Screen->HY_Strain

Caption: Workflow for rational strain engineering to boost Lasalocid yield.

This approach, which may involve creating a ΔlodR2 mutant and then introducing a plasmid with an extra copy of lodR3 driven by a strong promoter, has been shown to be effective for improving polyether production.[4]

Q: Is it possible that my strain is limited by the supply of precursors like propionate or butyrate?

A: Yes, this is a distinct possibility, especially in high-producing strains. The intracellular pools of propionyl-CoA and butyryl-CoA can be a bottleneck.

  • Precursor Feeding: A straightforward strategy is to supplement the fermentation medium with precursors like sodium propionate or valeric acid (a precursor to butyrate). This must be done carefully, as high concentrations can be toxic. An empirically determined feeding strategy (e.g., adding a small amount after 48 hours of growth) is often required.

  • Metabolic Engineering: More advanced approaches involve engineering the central metabolism of Streptomyces to channel more carbon towards these specific precursors. For example, overexpressing acetyl-CoA carboxylase (ACCase) can increase the pool of malonyl-CoA and methylmalonyl-CoA, enhancing the production of various polyketides.[16][17][18]

Section 4: Key Experimental Protocols
Protocol: Extraction of Lasalocid from Fermentation Broth for HPLC Analysis
  • Homogenize: Take a 1.0 mL aliquot of the whole fermentation broth (including mycelia).

  • Solvent Extraction: Add 4.0 mL of a suitable organic solvent (e.g., acetonitrile or methanol). Vortex vigorously for 2 minutes to lyse the cells and extract Lasalocid.[19]

  • Centrifuge: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cell debris.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube.

  • Filter: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze: The sample is now ready for injection into the HPLC system.

Protocol: HPLC Quantification of Lasalocid

Lasalocid has natural fluorescence, which allows for highly sensitive and specific detection.[19]

Table 4: Example HPLC Method Parameters

ParameterSpecification
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Methanol and 0.02M KH₂PO₄ (e.g., 84:16 v/v)
Flow Rate 1.0 mL/min
Detection Fluorescence Detector
Excitation λ 310 nm
Emission λ 420 nm or 440 nm
Quantification External standard curve using a certified Lasalocid sodium salt standard.
Parameters are examples and should be optimized for your specific system.[19]
Frequently Asked Questions (FAQs)

Q: Does the physical shape of my Streptomyces (pellets vs. free-floating mycelia) in liquid culture matter for production? A: The relationship between morphology and secondary metabolite production in Streptomyces is complex and often strain-dependent. Some studies suggest that mycelial aggregation into pellets is beneficial for production, while others find no clear correlation.[14] Significant changes in morphology during an optimization experiment (e.g., from small pellets to large clumps) can indicate that the new conditions are causing cellular stress, which may or may not be beneficial for Lasalocid yield. It is a parameter to observe, but yield should remain the primary metric for success.

Q: My fermentation is producing a yellow pigment, but very little Lasalocid. What does this mean? A: Streptomyces species produce a wide array of secondary metabolites, including many pigments.[15][20] The production of one secondary metabolite can sometimes compete for the same precursors as another. If you observe a shift towards pigment production and away from Lasalocid production, it's a strong indication that the culture conditions are favoring a different metabolic pathway. Re-evaluating your media composition, particularly the nitrogen source and trace metals, may help shift the balance back towards Lasalocid biosynthesis.

Q: How do I prepare a consistent inoculum for my experiments? A: Inoculum consistency is vital for reproducible results. Using a standardized spore suspension is highly recommended over transferring mycelial fragments.

  • Grow S. lasalocidi on a solid agar medium (e.g., ISP4) for 10-14 days until heavy sporulation occurs.

  • Flood the plate with sterile water containing a wetting agent (e.g., 0.01% Tween 80).

  • Gently scrape the spores from the surface with a sterile loop.

  • Filter the spore suspension through sterile cotton wool or a syringe filter to remove mycelial fragments.

  • Wash the spores by centrifuging and resuspending them in sterile water.

  • Add sterile glycerol to a final concentration of 20% and store aliquots at -80°C. Use one thawed aliquot per experiment.

References
  • Metabolic engineering of Streptomyces venezuelae for malonyl-CoA biosynthesis to enhance heterologous production of polyketides. ResearchGate. Available at: [Link]

  • Metabolic engineering of Streptomyces venezuelae for malonyl-CoA biosynthesis to enhance heterologous production of polyketides. PubMed. Available at: [Link]

  • Comparative and Functional Analyses Reveal Conserved and Variable Regulatory Systems That Control Lasalocid Biosynthesis in Different Streptomyces Species. PMC. Available at: [Link]

  • Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines. Frontiers. Available at: [Link]

  • Production of Diversified Polyketides by Metabolic Engineering. Biochemistry. Available at: [Link]

  • Streptomyces lasalocidi sp. nov. (formerly 'Streptomyces lasaliensis'), an actinomycete isolated from soil which produces the polyether antibiotic lasalocid. ResearchGate. Available at: [Link]

  • Biosynthesis of lasalocid A: biochemical mechanism for assembly of the carbon framework. Biochemistry. Available at: [Link]

  • Metabolic Engineering and Synthetic Biology Approaches for the Heterologous Production of Aromatic Polyketides. MDPI. Available at: [Link]

  • Identification and Optimization of Fermentation Medium for Production of Antibacterial Compounds from Endophytic Streptomyces sp. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Medium formulation and optimization for improving protease production by Streptomyces sp. LCJ17A. ResearchGate. Available at: [Link]

  • Streptomyces lasalocidi sp. nov. (formerly 'Streptomyces lasaliensis'), an actinomycete isolated from soil which produces the polyether antibiotic lasalocid. PubMed. Available at: [Link]

  • Streptomyces lasalocidi sp. nov. (formerly 'Streptomyces lasaliensis'), an actinomycete isolated from soil which produces the polyether antibiotic lasalocid. Microbiology Society. Available at: [Link]

  • FREQUENT LOSS AND RESTORATION OF ANTIBIOTIC PRODUCTION BY STREPTOMYCES LASALIENSIS. J-Stage. Available at: [Link]

  • New Insights in Streptomyces Fermentations. PMC. Available at: [Link]

  • Appendix A - Media formulations and explanations. Virtual Microbiology. Available at: [Link]

  • Analytical Method for Lasalocid (Animal Products). Ministry of Health, Labour and Welfare, Japan. Available at: [Link]

  • Streptomyces: The biofactory of secondary metabolites. PMC. Available at: [Link]

  • Insights into Lasalocid A Ring Formation by Chemical Chain Termination In Vivo. ResearchGate. Available at: [Link]

  • Scheme 1. a) Late stages in the biosynthesis of lasalocid A by the lasA PKS. ResearchGate. Available at: [Link]

  • 28 Lasalocid sodium. National Institute of Health Sciences, Japan. Available at: [Link]

  • Streptomyces Secondary Metabolites. IntechOpen. Available at: [Link]

  • Chemistry Laboratory Guidebook (Lasalocid). USDA. Available at: [Link]

  • Factors affecting bioactivity of secondary metabolites produced by Streptomyces sp. PT1 using Plackett-Burman design. AENSI Publisher. Available at: [Link]

  • Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation. PMC. Available at: [Link]

  • Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37. PMC. Available at: [Link]

  • Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil. SCIRP. Available at: [Link]

  • Lasalocid in Broilers: What's behind its Resurgence?. The Poultry Site. Available at: [Link]

  • Effects of increasing levels of lasalocid supplementation on growth performance, serum biochemistry, ruminal fermentation profile, in vitro nutrient digestibility, and gas production of growing goats. Frontiers. Available at: [Link]

  • Effect of virginiamycin and lasalocid on performance and carcass traits of holstein steers finished in feedlot systems. Dialnet. Available at: [Link]

  • Investigating Secondary Metabolites of Streptomyces and Bacillus Bacteria that Inhibit Colony Growth of Pathogenic Potato Fungi (Colletotrichum coccodes, Pythium ultimum). BYU ScholarsArchive. Available at: [Link]

  • A Rapid Method for the Determination of Lasalocid in Animal Tissues and Eggs by High Performance Liquid Chromatography With Fluorescence Detection and Confirmation by LC-MS-MS. PubMed. Available at: [Link]

  • Effect of lasalocid or monensin on lactate production from in vitro rumen fermentation of various carbohydrates. PubMed. Available at: [Link]

  • An Analytical Method for Lasalocid Residues in Livestock. Journal of Food and Drug Analysis. Available at: [Link]

Sources

Troubleshooting

Lasalocid Dosage Refinement &amp; Toxicity Support Center

Welcome to the Technical Support Center for Lasalocid application in animal models and cellular assays. Lasalocid is a polyether divalent carboxylic ionophore widely utilized as an anticoccidial agent and an experimental...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lasalocid application in animal models and cellular assays. Lasalocid is a polyether divalent carboxylic ionophore widely utilized as an anticoccidial agent and an experimental cellular modulator[1]. Due to its narrow therapeutic index and profound species-specific pharmacokinetics, refining experimental dosages requires strict adherence to mechanistic principles. This guide provides troubleshooting protocols, empirical data, and self-validating methodologies to ensure scientific integrity and animal welfare during your studies.

Section 1: Frequently Asked Questions (FAQs) - Pharmacodynamics & Species Sensitivity

Q1: Why is there such a drastic difference in Lasalocid toxicity between avian target species and mammalian models (e.g., equines or canines)? Expert Insight: The discrepancy lies in hepatic metabolism and cellular sensitivity. Lasalocid transports specific cations (Na+, K+, Ca2+) across biological membranes[2]. In highly sensitive species like horses (which have an LD50 of 2–3 mg/kg)[2], poor hepatic clearance leads to systemic accumulation. This causes a massive intracellular calcium influx in myocardial and skeletal muscle cells, culminating in mitochondrial calcium overload, ATP depletion, catecholamine release, and rapid myocardial cell dysregulation[2][3]. Avian species and rodents have more robust metabolic pathways for this compound, tolerating higher doses[4].

Q2: How do I establish a starting dose for a novel rodent model without risking acute toxicity? Expert Insight: While rodents exhibit moderate acute tolerance (oral LD50 of 146 mg/kg in mice and 122 mg/kg in adult rats)[4], their chronic tolerance is significantly lower. The established No-Observed-Adverse-Effect Level (NOAEL) for chronic systemic toxicity in rats is 0.5 mg/kg/day[3][4]. You must base your chronic starting dose on the NOAEL, utilizing a logarithmic dose-escalation strategy, rather than calculating a fraction of the LD50.

Q3: Can Lasalocid be used to study endolysosomal pathways in vitro without causing immediate cell death? Expert Insight: Yes. Lasalocid alters lysosomal acidification, affects early/recycling endosomes, and disrupts the Golgi apparatus phenotype at specific concentrations (e.g., 10 μg/ml)[3][5]. To utilize it as an inhibitor of intracellular toxin transport without inducing generalized cytotoxicity, maintain concentrations strictly within the low micromolar range and continuously monitor Lactate Dehydrogenase (LDH) release as a marker of membrane integrity[2][5].

Section 2: Troubleshooting Guide - Experimental Anomalies

Issue 1: Unexpected high mortality or high variance in toxicity during chronic dietary dosing in murine models.

  • Root Cause: Uneven distribution of Lasalocid in feed (dietary admixture) leading to localized toxic concentrations, or cumulative neurotoxic/cardiotoxic effects[3].

  • Resolution: Transition from dietary admixture to precision oral gavage. Grind Lasalocid sodium and suspend it in a validated vehicle, such as a 5% gum acacia solution or 30% ethanol/aqueous solution[6][7]. This guarantees exact volumetric dosing. Incorporate a self-validating control group receiving only the vehicle.

Issue 2: Confounding results in colorimetric in vitro cell viability assays (e.g., MTT/MTS).

  • Root Cause: Lasalocid's mechanism inherently disrupts mitochondrial ion gradients and ATP production[2]. Metabolic assays like MTT rely on mitochondrial reductase activity, which Lasalocid artificially depresses long before actual cell death (osmotic lysis) occurs, leading to false-positive toxicity readings.

  • Resolution: Switch to an LDH-release assay. Because Lasalocid ultimately decreases cell viability by disrupting the lipid bilayer and causing osmotic lysis, measuring the efflux of cytosolic LDH provides a direct, unconfounded metric of cell death[2].

Section 3: Quantitative Data - Species-Specific Dosage & Toxicity Metrics

To facilitate safe experimental design, the following table synthesizes established toxicological thresholds across common models[2][3][4][7].

SpeciesRouteAcute LD50Chronic NOAELRecommended Experimental Range
Chicken Oral (Feed)> 75 mg/kg~7–11 mg/kg bw/day75–125 mg/kg in feed
Mouse Oral (Gavage)146 mg/kgN/A1.0–5.0 mg/kg bw/day
Rat (Adult) Oral (Gavage)122 mg/kg0.5 mg/kg bw/day0.1–0.5 mg/kg bw/day
Dog OralN/A1.0 mg/kg bw/day< 1.0 mg/kg bw/day
Horse Oral2–3 mg/kgHighly ToxicContraindicated
Section 4: Experimental Protocols - Self-Validating Systems

Protocol A: In Vivo Dose-Escalation & Cardiotoxicity Monitoring (Rodent Model) Objective: Establish a safe therapeutic window for Lasalocid in a novel in vivo study.

  • Vehicle Preparation: Grind Lasalocid sodium into a fine powder using a mortar and pestle. Suspend uniformly in a 5% gum acacia solution to prevent precipitation[7].

  • Cohort Stratification: Divide subjects into a vehicle-only control group and three test groups (e.g., 0.1, 0.5, and 2.0 mg/kg bw/day).

  • Administration: Administer via oral gavage daily. Monitor continuously for clinical signs of ionophore toxicity: anorexia, lethargy, tremors, and muscle weakness[2][7].

  • Biomarker Validation (Self-Validating Step): At days 3, 7, and 14, draw blood to measure serum Cardiac Troponin I (cTnI) and Creatine Kinase-MB (CK-MB). A statistically significant elevation in these markers compared to the control group indicates sub-clinical myocardial dysregulation, dictating an immediate step-down in dosage[2].

Protocol B: In Vitro Cytotoxicity & Endolysosomal Screening Objective: Identify the maximum non-toxic concentration for cellular assays.

  • Reagent Prep: Dissolve Lasalocid in high-purity DMSO to create a concentrated stock. Dilute in culture media so the final DMSO concentration is ≤0.1% to prevent vehicle cytotoxicity.

  • Exposure: Expose target cells (e.g., HeLa or myoblasts) to a logarithmic concentration gradient (0.1, 1.0, 10, 50, 250 µM) for 24 hours[2][5].

  • Quantification: Aspirate the supernatant and quantify LDH release using a standard spectrophotometric assay. Compare against a maximum lysis control (Triton X-100 treated).

  • Validation: Select the highest Lasalocid concentration that yields an LDH release statistically indistinguishable from the negative (vehicle) control for subsequent mechanistic studies.

Section 5: Visualizations

MOA Lasa Lasalocid (Ionophore) Membrane Lipid Bilayer Integration Lasa->Membrane Binds IonFlux Unregulated Cation Flux (Ca2+, Na+, K+) Membrane->IonFlux Disrupts Gradient Mito Mitochondrial Ca2+ Overload IonFlux->Mito Intracellular Accumulation ATP ATP Depletion & Catecholamine Release Mito->ATP Dysregulation Tox Myocardial Necrosis & Osmotic Lysis ATP->Tox Cellular Collapse

Lasalocid Mechanism of Action: Ionophore-mediated cellular toxicity pathway.

Workflow Start Determine Species NOAEL Formulate Prepare Vehicle (e.g., 5% Gum Acacia) Start->Formulate Pilot Pilot Dosing (Logarithmic Escalation) Formulate->Pilot Monitor Monitor Biomarkers (cTnI, LDH, CK-MB) Pilot->Monitor Decision Toxicity Observed? Monitor->Decision Refine Step-Down Dosage & Re-evaluate Decision->Refine Yes Proceed Proceed to Chronic Efficacy Study Decision->Proceed No Refine->Pilot

In Vivo Dosage Refinement Workflow for Lasalocid Studies.

References
  • poultrymed.
  • European Medicines Agency (EMA) - Lasalocid (mod to poultry)
  • European Medicines Agency (EMA)
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)
  • Food and Agriculture Organization (FAO) - 7.
  • World Health Organization (WHO)

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of Lasalocid in Cellular Models

Welcome to the Application Scientist Support Center. Lasalocid is a polyether carboxylic ionophore antibiotic that has garnered significant attention for its potent anti-proliferative and anti-neoplastic properties in va...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Lasalocid is a polyether carboxylic ionophore antibiotic that has garnered significant attention for its potent anti-proliferative and anti-neoplastic properties in various cancer models[1]. However, because its fundamental mechanism involves altering membrane ion gradients, researchers frequently encounter narrow therapeutic windows and confounding off-target cytotoxicity.

This guide is designed to help you troubleshoot non-specific toxicity, validate your experimental pathways, and optimize Lasalocid dosing in your cellular assays.

Troubleshooting & FAQs: Addressing Off-Target Cytotoxicity

Q1: My cells exhibit massive cytoplasmic vacuolization and morphology changes within 48 hours of Lasalocid treatment. Is this a specific mechanism or off-target toxicity? A1: This is a classic off-target effect driven by Lasalocid's fundamental mechanism as an ionophore. Lasalocid transports monovalent and divalent cations (such as Na+, K+, and Ca2+) across biological membranes, disrupting intracellular ion homeostasis[2]. This osmotic disruption leads to2[2]. Furthermore, the resulting intracellular calcium overload triggers mitochondrial condensation and reactive oxygen species (ROS) production, culminating in non-specific apoptosis or necrosis[2]. Causality Check: To confirm if the vacuolization is purely off-target osmotic stress rather than your intended pathway, perform a parallel assay using an ROS scavenger (e.g., N-acetylcysteine) or a calcium chelator (e.g., BAPTA-AM). If the vacuolization persists but cell death is delayed, the morphological change is an osmotic artifact.

Q2: How can I establish a therapeutic window that isolates Lasalocid’s targeted anti-cancer properties from its general cytotoxicity? A2: Lasalocid exhibits potent anti-proliferative effects against various cancer cell lines (e.g., melanoma, prostate, and colon cancers) at low micromolar concentrations (typically 1–10 µM)[1][3]. However, general cytotoxicity often overlaps with this range. To widen the therapeutic window, consider co-administering a cytoprotective agent. Studies have demonstrated that4[4]. Silybin mitigates mitochondrial damage and stabilizes membrane integrity without negating the targeted anti-neoplastic pathways[5].

Q3: I am investigating Lasalocid's effect on specific signaling pathways. How do I ensure my results aren't just artifacts of Endoplasmic Reticulum (ER) stress? A3: Because Lasalocid alters calcium gradients, it inevitably induces ER stress and subsequent unfolded protein responses (UPR). If your target pathway is sensitive to ER stress, your readouts may be confounded. Self-Validating Protocol: Always run a parallel control treated with a known ER stress inducer (like Thapsigargin) at a concentration that matches the viability reduction of your Lasalocid dose. If your pathway changes mirror the Thapsigargin control, the effect is likely secondary to general ER stress rather than a direct interaction with Lasalocid.

Visualizations of Mechanisms and Workflows

Mechanism Lasalocid Lasalocid (Ionophore) IonTransport Cation Transport (Na+, K+, Ca2+) Lasalocid->IonTransport IntracellularCa Intracellular Ca2+ Overload IonTransport->IntracellularCa LysosomalpH Altered Lysosomal pH IonTransport->LysosomalpH MitoDamage Mitochondrial Condensation & ROS Production IntracellularCa->MitoDamage ERStress Endoplasmic Reticulum (ER) Stress IntracellularCa->ERStress Vacuolization Golgi Trans-face Swelling & Cytoplasmic Vacuolization LysosomalpH->Vacuolization Apoptosis Off-Target Toxicity (Apoptosis / Necrosis) MitoDamage->Apoptosis ERStress->Apoptosis Vacuolization->Apoptosis Cytoprotection Silybin Co-treatment (Cytoprotection) Cytoprotection->MitoDamage Inhibits Cytoprotection->Vacuolization Mitigates

Lasalocid mechanism of action leading to off-target cytotoxicity and cytoprotection by Silybin.

Workflow Step1 1. Dose Titration (0.1 - 10 µM) Step2 2. Co-administer Silybin (1-250 µM) Step1->Step2 Step3 3. Assess Viability (CCK-8 / MTT) Step2->Step3 Step4 4. Monitor Off-Targets (ROS, ER Stress) Step3->Step4 Step5 5. Optimize Therapeutic Window Step4->Step5

Step-by-step experimental workflow for optimizing Lasalocid treatments in cellular models.

Quantitative Data: Lasalocid Cytotoxicity Profiles

To establish a baseline for your experiments, reference the following quantitative data summarizing Lasalocid's effective concentrations and observed off-target phenotypes across various models.

Cell Line ModelApplication / TargetEffective Concentration (IC50/EC50)Primary Off-Target PhenotypesReference
A375 (Melanoma)Anti-proliferation~1.8 - 10.1 µM (Time-dependent)Cell cycle arrest, Apoptosis[1]
HepG2 (Hepatocyte)Toxicity Model~1.0 - 250 µM (Dose-dependent)Membrane damage, LDH release[5]
H9c2 / L6 (Myoblasts)Toxicity Model0.1 µM (48h exposure)Golgi vacuolization, Mito-condensation[2]
PC3 (Prostate)Anti-cancer / ROS~1.4 - 7.2 µMIL-6 reduction, ROS generation[3]

Step-by-Step Methodologies

Protocol 1: Co-administration of Silybin to Mitigate Lasalocid Off-Target Cytotoxicity

Purpose: To establish a baseline where non-specific ionophore toxicity is suppressed, allowing for the accurate study of targeted interactions. Silybin stabilizes membrane integrity and antagonizes generalized oxidative stress without blocking specific Lasalocid-protein interactions[4][5].

  • Cell Seeding: Seed your target cells in a 96-well plate at a density of 1×10⁴ cells/well. Incubate for 24h at 37°C, 5% CO₂.

  • Reagent Preparation: Prepare Lasalocid stock in DMSO. Ensure the final DMSO concentration in the culture is <0.1% to avoid solvent toxicity. Prepare Silybin stock in a compatible solvent.

  • Co-Treatment: Treat cells with the established EC50 of Lasalocid for your specific cell line. Simultaneously, add Silybin in a concentration gradient (e.g., 1, 10, 50, 100, 250 µM)[4].

  • Incubation: Incubate for 24 to 48 hours.

  • Viability & Integrity Readout: Perform a dual-assay readout. Use a 6[3][6], and an LDH release assay to quantify cell membrane integrity[5].

  • Data Analysis (Self-Validation): Calculate the Combination Index (CI) using isobologram analysis. A CI > 1 indicates antagonism (cytoprotection)[4]. Select the Silybin concentration that minimizes LDH release while preserving the desired targeted effect.

Protocol 2: Ultrastructural Validation of Mitochondrial and Golgi Integrity

Purpose: To visually confirm the presence or absence of ionophore-induced off-target vacuolization and mitochondrial damage[2].

  • Exposure: Expose cells to the optimized Lasalocid ± Silybin conditions for 48 hours.

  • Fixation: Fix cells in 2.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.4) for 2 hours at room temperature.

  • Processing for TEM: Post-fix in 1% osmium tetroxide, dehydrate through a graded ethanol series, and 2[2].

  • Imaging: Section at 70-90 nm, stain with uranyl acetate and lead citrate, and examine under a Transmission Electron Microscope (TEM).

  • Causality Check: Quantify the ratio of condensed vs. healthy mitochondria and the extent of trans-face Golgi swelling[2]. Compare the Lasalocid-only group against the Silybin-rescued group to validate the mitigation of off-target ultrastructural damage.

References

  • [1] Lasalocid inhibits melanoma by down-regulating FOXM1 through PI3K/AKT and JNK/P38 MAPK pathways - PMC. National Institutes of Health (NIH). 1

  • [6] Lasalocid inhibits melanoma by down-regulating FOXM1 through PI3K/AKT and JNK/P38 MAPK pathways - Journal of Cancer. 6

  • [3] Synthesis of Lasalocid-Based Bioconjugates and Evaluation of Their Anticancer Activity. ACS Omega. 3

  • [2] Ultrastructural changes in cardiac and skeletal myoblasts following in vitro exposure to monensin, salinomycin, and lasalocid - PMC. National Institutes of Health (NIH). 2

  • [4] The Protective Effect of Silybin against Lasalocid Cytotoxic Exposure on Chicken and Rat Cell Lines. Semantic Scholar.4

  • [5] Cytoprotective effect of silybin against lasalocid-induced toxicity in HepG2 cells. Biblioteka Nauki.5

Sources

Troubleshooting

Lasalocid In Vivo Research Support Center: Bioavailability &amp; Formulation Troubleshooting

Welcome to the Technical Support Center for Lasalocid formulation and in vivo application. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and researchers with fiel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lasalocid formulation and in vivo application. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and researchers with field-proven, evidence-based troubleshooting strategies. The goal is to overcome the severe pharmacokinetic limitations of lasalocid, ensuring your in vivo models yield reproducible and scientifically rigorous data.

Section 1: Fundamentals of Lasalocid Bioavailability (FAQ)

Q: Why is the in vivo bioavailability of lasalocid so poor when administered in standard aqueous vehicles? A: Lasalocid is a highly lipophilic with extremely poor aqueous solubility (approximately 0.75 mg/mL in pure water). Crucially, its solubility is highly dependent on ionic strength. In physiological fluids, the presence of salts drastically reduces its solubility, leading to rapid precipitation. Because the drug cannot remain in solution within the gastrointestinal tract or at injection sites, its systemic absorption is severely bottlenecked. To overcome this, formulations must thermodynamically drive the drug into solution using polymer matrices or co-solvents .

Q: How does the mechanism of action of lasalocid complicate its systemic delivery and safety profile? A: Lasalocid functions by chelating monovalent and divalent cations (e.g., K+, Na+, Ca2+) and transporting them across lipid bilayers. This disrupts intracellular ion gradients and pH, leading to osmotic stress and cellular apoptosis. If a formulation releases the drug too rapidly (dose-dumping) in vivo, it can cause severe local tissue irritation or systemic toxicity. Therefore, formulations must not only enhance solubility but also control the release kinetics to prevent acute cellular toxicity.

Mechanism A Lasalocid (Ionophore) B Cation Binding (K+, Na+, Ca2+) A->B Chelates C Lipid Bilayer Translocation B->C Shields Charge D Ion Gradient Disruption C->D Alters Intracellular pH E Cellular Apoptosis / Swelling D->E Osmotic Stress

Lasalocid ionophore mechanism disrupting cellular ion gradients.

Section 2: Formulation Strategies (Troubleshooting Q&A)

Q: I am trying to formulate lasalocid for intravenous (IV) injection, but it precipitates immediately upon contact with blood plasma. What is the optimal vehicle? A: Aqueous buffers will cause immediate precipitation due to the ion-strength dependency of lasalocid. To maintain solubility and prevent fatal embolism in vivo, you must use a co-solvent system that shields the hydrophobic domains of the molecule. A validated vehicle for IV administration consists of absolute DMSO, PEG 200, and sterile Millipore water at a ratio of 10:10:80 (v/v/v) . The DMSO acts as the primary solubilizer, while PEG 200 prevents precipitation upon dilution in the bloodstream.

Q: We want to use solid dispersions (SD) to enhance local bioavailability (e.g., intramammary or oral). Which polymers yield the best results, and why? A: Hydrophilic polymers such as Polyvinylpyrrolidone (PVP K30) and Soluplus are highly effective. When formulated at a 3:1 (Polymer:Drug) ratio, PVP K30 can enhance the aqueous solubility of lasalocid by up to 35-fold . The causality here is that the polymer matrix traps lasalocid in an amorphous state, preventing thermodynamically favorable recrystallization. Furthermore, PVP acts as a precipitation inhibitor when the dispersion contacts aqueous physiological fluids, maintaining a supersaturated state long enough for tissue absorption.

Section 3: Experimental Methodologies

Protocol 1: Preparation and Validation of Lasalocid-PVP Solid Dispersions

This protocol is a self-validating system; the success of the formulation is verified analytically before any in vivo application to prevent wasted animal cohorts.

  • Milling & Homogenization: Combine Lasalocid sodium and PVP K30 at a 1:3 mass ratio. Mill the physical mixture to reduce the particle size to <75 μm.

    • Causality: Smaller particle size exponentially increases the surface area, facilitating a complete and uniform phase transition during melting or solvent evaporation.

  • Phase Transition: Dissolve the mixture in a volatile organic solvent (e.g., methanol) where both components are highly soluble, then evaporate under reduced pressure to form a solid dispersion (SD).

    • Causality: PVP K30 restricts the molecular mobility of lasalocid. By trapping the drug in an amorphous state, it eliminates the lattice energy required for dissolution.

  • Validation (DSC) [Self-Validation Step]: Perform Differential Scanning Calorimetry (DSC) on the resulting powder. A successful amorphous solid dispersion is validated by the complete absence of the characteristic lasalocid melting endotherm (typically around 110-112°C). If the peak remains, crystalline drug is still present, and the process must be repeated.

  • Kinetic Solubility Testing: Disperse the SD in simulated physiological fluid (pH 6.8). The formulation is validated for in vivo use if HPLC confirms it maintains a supersaturated concentration without precipitating for at least 24 hours.

Workflow Step1 Lasalocid + PVP K30 (1:3) Step2 Solvent Evaporation / Milling Step1->Step2 Mix & Dissolve Step3 Amorphous Solid Dispersion Step2->Step3 Phase Transition Step4 DSC Validation (No Endotherm) Step3->Step4 Quality Control Step5 In Vivo Administration Step4->Step5 Validated Formulation

Workflow for preparing and validating lasalocid solid dispersions.

Protocol 2: Preparation of IV Co-Solvent Formulation
  • Primary Solubilization: Dissolve 100 mg of Lasalocid sodium in 1.0 mL of absolute DMSO.

    • Causality: DMSO disrupts the crystalline lattice of the highly lipophilic drug, ensuring complete solvation at the molecular level.

  • Stabilization: Add 1.0 mL of PEG 200 to the solution and vortex for 60 seconds.

    • Causality: PEG 200 acts as a co-solvent and steric stabilizer. When the concentrated DMSO-lasalocid solution hits the bloodstream, PEG 200 forms a hydration sphere that prevents the hydrophobic lasalocid molecules from nucleating.

  • Aqueous Dilution: Slowly add 8.0 mL of sterile Millipore water dropwise while continuously stirring.

  • Validation (Visual & DLS)[Self-Validation Step]: The solution must remain optically clear. Perform Dynamic Light Scattering (DLS); the absence of particles >10 nm confirms true solubilization rather than a colloidal suspension, validating it is safe for IV injection.

Section 4: Quantitative Data Summaries

Table 1: Impact of Carrier Polymers on Lasalocid Aqueous Solubility

Formulation TypeCarrier PolymerRatio (Drug:Carrier)Fold-Enhancement in SolubilityFinal Apparent Solubility
Pure DrugNoneN/A1x~0.75 mg/mL
Solid DispersionPVP K301:335-fold~26.2 mg/mL
Solid DispersionPVP K301:522-fold~16.5 mg/mL
Solid DispersionSoluplus1:325-fold~18.7 mg/mL
Solid DispersionSoluplus1:521-fold~15.7 mg/mL

Table 2: Pharmacokinetic Parameters of Lasalocid by Administration Route

Administration RouteFormulation VehicleDoseAbsolute BioavailabilityAbsorption Characteristics
Intravenous (IV)DMSO/PEG 200/Water (10:10:80)1 mg/kg100%Immediate systemic distribution; requires strict co-solvent stabilization.
Oral (Intracrop)Potato starch jelly / Aqueous1 mg/kgVariable / LowDelayed absorption; highly susceptible to GI precipitation.

References

  • Title: Development of intramammary delivery systems containing lasalocid for the treatment of bovine mastitis: impact of solubility improvement on safety, efficacy, and milk distribution in dairy cattle Source: Drug Design, Development and Therapy (Dove Medical Press) URL: [Link]

  • Title: Population Pharmacokinetics and Absolute Oral Bioavailability of Lasalocid after Single Intravenous and Intracrop Administration in Laying Hens Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Structure Database (LMSD) - LIPID MAPS: Lasalocid Source: LIPID MAPS Lipidomics Gateway URL: [Link]

Reference Data & Comparative Studies

Validation

validating the ionophoretic activity of "Lasalocid" using liposomes

Validating the Ionophoretic Activity of Lasalocid Using Liposome Models: A Comparative Methodological Guide Introduction & Mechanistic Overview Lasalocid (historically designated as X-537A) is a naturally occurring carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Ionophoretic Activity of Lasalocid Using Liposome Models: A Comparative Methodological Guide

Introduction & Mechanistic Overview

Lasalocid (historically designated as X-537A) is a naturally occurring carboxylic polyether ionophore. In drug development and biophysical research, it is frequently utilized to manipulate intracellular ion gradients. Unlike highly selective ionophores, Lasalocid exhibits a uniquely broad-spectrum activity profile, capable of transporting both divalent cations (e.g., Ca²⁺, Mg²⁺, Ba²⁺) and monovalent cations (e.g., Na⁺, K⁺, Cs⁺) across lipid bilayers[1].

Because of this promiscuity, validating the specific ionophoretic activity of Lasalocid requires rigorous, chemically defined models. Cellular assays are often confounded by endogenous ion channels, ATP-dependent pumps, and complex buffering systems. To isolate the biophysical mechanism of the ionophore, researchers employ Large Unilamellar Vesicles (LUVs)—synthetic liposomes that provide a thermodynamically closed, self-validating system.

Comparative Ionophore Profiling

To objectively evaluate Lasalocid’s performance, it must be benchmarked against other standard ionophores. The table below summarizes their distinct specificities and transport mechanisms.

IonophorePrimary SelectivityTransport MechanismStoichiometry (Ion:Ionophore)Optimal pH
Lasalocid (X-537A) Broad (Ca²⁺, Mg²⁺, Na⁺, K⁺)Electroneutral Mⁿ⁺/nH⁺ exchange1:1 or 1:26.0 - 8.0
A23187 (Calcimycin) Divalent (Ca²⁺ > Mg²⁺)Electroneutral M²⁺/2H⁺ exchange1:27.0 - 8.0
Ionomycin Divalent (Ca²⁺ > Mg²⁺)Electroneutral M²⁺/2H⁺ exchange1:1> 7.0
Monensin Monovalent (Na⁺ > K⁺)Electroneutral Na⁺/H⁺ exchange1:1~ 7.0

Data synthesized from stoichiometric studies of polyether ionophores[2].

The Self-Validating Liposome Model

A robust liposomal assay relies on a self-validating design. As an application scientist, you cannot simply measure a signal change; you must prove causality through strict controls:

  • Baseline Stability : Ensures the LUVs are intact and the encapsulated dye is not spontaneously leaking.

  • Vehicle Control (DMSO) : Confirms that the solvent used to deliver the highly hydrophobic ionophore does not perturb the lipid bilayer.

  • Electroneutrality Coupling : Lasalocid transports metal cations inward strictly in exchange for protons outward. This mechanism can be tracked via internal pH shifts (Pyranine assay) or direct metal binding (Arsenazo III assay).

  • 100% Lysis Control (Triton X-100) : At the conclusion of the assay, a detergent is added to completely solubilize the liposomes. This releases all remaining dye, providing a maximum fluorescence/absorbance value ( Fmax​ ) to normalize the data into a 0–100% fractional release scale.

Mechanism cluster_out Extra-liposomal Space cluster_mem Lipid Bilayer (POPC) cluster_in Intra-liposomal Space M_out M²⁺ (Ca²⁺/Mg²⁺) Las_free Lasalocid (A⁻) M_out->Las_free Binds H_out 2H⁺ (Efflux) Las_M Las-M Complex Las_free->Las_M Forms Complex Las_H Las-H₂ Complex Las_free->Las_H Forms Complex M_in M²⁺ (Influx) Las_M->M_in Translocates Las_H->H_out Translocates Dye Fluorophore (Pyranine/Arsenazo) M_in->Dye Binds Arsenazo H_in 2H⁺ (Consumed) H_in->Las_free Protonates H_in->Dye Alters Pyranine pH

Mechanism of Lasalocid-mediated electroneutral M²⁺/2H⁺ exchange across a lipid bilayer.

Experimental Protocols: Step-by-Step Methodologies

To comprehensively validate Lasalocid, two orthogonal assays are recommended. The Pyranine Assay measures the proton efflux coupled to metal influx[3], while the Arsenazo III Assay measures direct calcium translocation[4].

Workflow Prep 1. Lipid Hydration (POPC + Dye) Extrude 2. Extrusion (100 nm LUVs) Prep->Extrude Purify 3. SEC Purification (Remove free dye) Extrude->Purify Assay 4. Fluorometry (Add Lasalocid) Purify->Assay Control 5. Triton X-100 (100% Lysis) Assay->Control

Standard workflow for preparing and validating ionophore-mediated liposomal transport.

Protocol 1: Pyranine-Based H⁺/M⁺ Exchange Assay

Pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid) is a highly water-soluble, pH-sensitive fluorophore[3]. Because Lasalocid exchanges external metal cations for internal protons, the intra-liposomal space becomes alkaline during transport, causing a measurable increase in Pyranine fluorescence.

Step 1: Lipid Film Preparation

  • Dissolve 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform in a round-bottom flask. Causality: POPC is chosen because its phase transition temperature is below room temperature, ensuring a fluid bilayer that mimics eukaryotic membranes.

  • Evaporate the solvent under a gentle stream of nitrogen, followed by 2 hours in a vacuum desiccator to remove residual trace solvent.

Step 2: Hydration & Dye Encapsulation

  • Hydrate the lipid film with an internal buffer containing 2 mM Pyranine, 10 mM HEPES (pH 7.0), and 100 mM KCl.

  • Vortex vigorously to form Multilamellar Vesicles (MLVs).

Step 3: Membrane Extrusion

  • Subject the MLV suspension to 5 freeze-thaw cycles (liquid nitrogen to 40°C water bath) to enhance dye encapsulation and equilibrate lamellarity.

  • Pass the suspension 11 times through a polycarbonate membrane filter (100 nm pore size) using a mini-extruder to generate monodisperse LUVs.

Step 4: Size Exclusion Chromatography (SEC)

  • Pass the extruded LUVs through a Sephadex G-25 column pre-equilibrated with external buffer (10 mM HEPES, pH 7.0, 100 mM NaCl).

  • Collect the cloudy fractions (liposomes). Causality: SEC removes unencapsulated Pyranine, which would otherwise create a massive background fluorescence that masks the transport signal.

Step 5: Fluorometric Measurement

  • Transfer 2 mL of the external buffer containing the desired external cation (e.g., 5 mM CaCl₂) to a cuvette.

  • Add 50 µL of the purified liposomes.

  • Monitor baseline fluorescence (Ex: 450 nm, Em: 510 nm) for 60 seconds.

  • Inject Lasalocid (dissolved in DMSO) to a final concentration of 1 µM. Observe the fluorescence increase as internal pH rises.

  • At 300 seconds, inject 20 µL of 10% Triton X-100 to lyse the liposomes and record the maximum fluorescence ( Fmax​ ).

Protocol 2: Direct Ca²⁺ Transport using Arsenazo III

While Pyranine measures the proton gradient, Arsenazo III is a metallochromic dye that undergoes a distinct spectral shift upon directly binding divalent cations like Ca²⁺[4].

Modifications from Protocol 1:

  • Encapsulation : Hydrate the lipid film with an internal buffer containing 3 mM Arsenazo III (purified via Chelex-100 to remove trace contaminating metals).

  • Measurement : Instead of fluorescence, monitor the differential absorbance at 650 nm (the peak for the Arsenazo III-Ca²⁺ complex).

  • Validation : The addition of Lasalocid to LUVs suspended in a Ca²⁺-rich external buffer will cause a rapid increase in A650​ , proving direct Ca²⁺ influx. The stoichiometry of this transport (often 1:1 or 2:1 depending on conditions) can be calculated based on initial transport rates[2].

Data Interpretation & Troubleshooting

  • No Signal Upon Ionophore Addition: Ensure the external buffer contains a sufficient concentration gradient of the target ion. Lasalocid requires a driving force (chemical gradient) to initiate transport.

  • High Baseline Drift: Indicates liposome instability or incomplete SEC purification. Ensure the external and internal buffers are perfectly iso-osmolar to prevent osmotic swelling and spontaneous dye leakage.

  • DMSO Control Shows Signal: The solvent concentration is too high, disrupting the lipid bilayer. Keep final DMSO concentrations strictly below 0.5% (v/v).

References

  • Anti-parasitic activity of polyether ionophores. Source: uea.ac.uk.
  • The stoichiometry of A23187- and X537A-mediated calcium ion transport across lipid bilayers. Source: nih.gov.
  • A general method, employing arsenazo III in liposomes, for study of calcium ionophores: results with A23187 and prostaglandins. Source: pnas.org.
  • Endocytosis and intracellular fate of liposomes using pyranine as a probe. Source: nih.gov.

Sources

Comparative

cross-validation of "Lasalocid" quantification methods (HPLC vs LC-MS)

A Senior Application Scientist's In-Depth Analysis of Method Validation and Selection For researchers, scientists, and professionals in drug development, the accurate quantification of veterinary drug residues like Lasal...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis of Method Validation and Selection

For researchers, scientists, and professionals in drug development, the accurate quantification of veterinary drug residues like Lasalocid is paramount for ensuring food safety and regulatory compliance. Lasalocid, an ionophore antibiotic widely used for the prevention of coccidiosis in poultry and ruminants, requires robust and reliable analytical methods for its detection in various matrices such as animal feed and tissues.[1][2] This guide provides a comprehensive cross-validation of two of the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4] This guide will delve into the core principles of each technique, present a head-to-head comparison of their performance based on key validation parameters, and offer insights to aid in selecting the most appropriate method for your specific analytical needs. The validation characteristics discussed are in alignment with the principles outlined by the International Council for Harmonisation (ICH) and the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH).[3][5][6][7][8][9]

The Analytical Challenge: Why Method Choice Matters

The choice between HPLC and LC-MS for Lasalocid quantification is not merely a matter of instrument availability. It is a critical decision influenced by factors such as the required sensitivity, the complexity of the sample matrix, throughput needs, and regulatory requirements. While HPLC with ultraviolet (UV) or fluorescence detection has been a workhorse for many years, the advent of LC-MS has introduced a new level of specificity and sensitivity to residue analysis.[10][11][12]

This guide will explore the nuances of this choice, moving beyond a simple list of pros and cons to explain the underlying scientific principles that dictate the performance of each method.

Head-to-Head Comparison: HPLC vs. LC-MS for Lasalocid Quantification

The performance of any analytical method is assessed through a series of validation parameters. The following table summarizes a typical comparison between HPLC (with UV or Fluorescence detection) and LC-MS/MS for the quantification of Lasalocid.

Validation Parameter HPLC (UV/Fluorescence) LC-MS/MS Causality Behind the Difference
Specificity/Selectivity Good to ExcellentExcellent to SuperiorHPLC relies on chromatographic separation and the analyte's spectral properties (absorbance or fluorescence), which can be susceptible to interference from co-eluting matrix components. LC-MS/MS adds a dimension of mass-to-charge ratio (m/z) and fragmentation patterns, providing a highly specific "fingerprint" of the analyte, thus minimizing the impact of matrix interference.[12][13][14]
Sensitivity (LOD/LOQ) Typically in the µg/mL to high ng/mL range.[10][15] For example, a validated HPLC-UV method for Lasalocid in raw milk had a limit of quantification (LOQ) of 0.5 µg/mL.[10][15]Typically in the low ng/mL to pg/mL range.[1][16] An LC-MS/MS method for Lasalocid in animal tissues demonstrated a limit of quantification of 1 ng/g.[1][16]The detector is the key differentiator. Mass spectrometers are inherently more sensitive than UV or fluorescence detectors, capable of detecting much lower quantities of the analyte.[10]
Linearity & Range Good linearity (r² > 0.99) over a defined concentration range.[15] For instance, a linear range of 0.5 to 3.0 µg/mL was established for an HPLC-UV method.[15]Excellent linearity (r² > 0.999) over a wider dynamic range.Both techniques can achieve excellent linearity. However, the superior sensitivity of LC-MS/MS often allows for a wider linear dynamic range, accommodating a broader spectrum of sample concentrations without dilution.
Accuracy & Precision Good, with recovery typically between 80-110% and RSD < 15%.[10]Excellent, with recovery typically between 90-110% and RSD < 10%.[1][16]The higher specificity of LC-MS/MS often leads to more accurate and precise measurements, as it is less affected by matrix effects that can suppress or enhance the analyte signal in HPLC.
Robustness Generally considered more robust and less susceptible to minor variations in experimental conditions.Can be more sensitive to matrix effects and requires more stringent optimization of ion source parameters.The complexity of the mass spectrometer and the ionization process can make LC-MS/MS methods more susceptible to variations in sample matrix and operating conditions.
Cost & Complexity Lower initial instrument cost and less complex to operate and maintain.Higher initial instrument cost and requires more specialized expertise for operation and data interpretation.[10]The sophisticated technology of mass spectrometers, including high-vacuum systems and complex electronics, contributes to their higher cost and complexity.
Throughput Can be high, especially with modern UHPLC systems.Can be very high due to the potential for shorter run times and multiplexing capabilities.The specificity of MS detection can sometimes allow for faster chromatographic separations without compromising data quality, leading to higher throughput.

Experimental Workflow: From Sample to Result

A robust and reproducible experimental workflow is the foundation of any reliable analytical method. The following diagram illustrates a typical workflow for the quantification of Lasalocid in animal feed, highlighting the critical steps and the rationale behind them.

Lasalocid Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample_Collection 1. Sample Collection & Homogenization Extraction 2. Solvent Extraction (e.g., Acetonitrile) Sample_Collection->Extraction Rationale: Ensure representative sample Cleanup 3. Solid-Phase Extraction (SPE) (e.g., C18 or Silica) Extraction->Cleanup Rationale: Isolate analyte from matrix Concentration 4. Evaporation & Reconstitution Cleanup->Concentration Rationale: Remove interfering substances Injection 5. Injection into LC System Concentration->Injection Rationale: Increase analyte concentration Separation 6. Chromatographic Separation (Reversed-Phase C18 Column) Injection->Separation Rationale: Introduce sample to the system Detection 7. Detection (UV/Fluorescence or MS/MS) Separation->Detection Rationale: Isolate analyte from other compounds Integration 8. Peak Integration Detection->Integration Rationale: Generate analytical signal Quantification 9. Quantification using Calibration Curve Integration->Quantification Rationale: Determine peak area/height Reporting 10. Reporting of Results Quantification->Reporting Rationale: Calculate analyte concentration

Caption: A generalized workflow for Lasalocid quantification from sample preparation to final reporting.

Detailed Experimental Protocol: Lasalocid Quantification in Animal Feed

This protocol provides a generalized starting point. Method optimization and validation are crucial for each specific matrix and laboratory setup.

1. Sample Preparation:

  • Homogenization: Grind the animal feed sample to a fine, uniform powder. This ensures that the portion taken for extraction is representative of the entire sample.
  • Extraction: Accurately weigh 5-10 g of the homogenized feed into a centrifuge tube. Add a suitable extraction solvent, such as acetonitrile or a mixture of methanol and water.[17] Acetonitrile is often chosen for its ability to efficiently extract a wide range of compounds and precipitate proteins. Vortex or shake vigorously for a specified time (e.g., 30 minutes) to ensure thorough extraction of Lasalocid.
  • Centrifugation: Centrifuge the sample at a high speed (e.g., 4000 x g for 15 minutes) to separate the solid feed particles from the liquid extract.
  • Solid-Phase Extraction (SPE) Cleanup (if necessary): For complex matrices, an SPE cleanup step may be required to remove interfering substances. A C18 or silica-based SPE cartridge can be used. The choice of sorbent depends on the nature of the interferences. The extract is loaded onto the conditioned cartridge, washed with a weak solvent to remove impurities, and then the Lasalocid is eluted with a stronger solvent.
  • Evaporation and Reconstitution: Evaporate the collected extract or eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the mobile phase to be used for the LC analysis. This step concentrates the analyte and ensures compatibility with the chromatographic system.

2. HPLC-UV/Fluorescence Analysis:

  • Chromatographic Conditions:
  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for the separation of Lasalocid.
  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is typical. The exact composition should be optimized to achieve good peak shape and resolution.
  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is important for reproducible retention times.
  • Detection:
  • UV Detection: Wavelength is typically set around 315 nm.[15]
  • Fluorescence Detection: Excitation at approximately 310 nm and emission at 420 nm provides higher sensitivity and selectivity than UV detection for Lasalocid.

3. LC-MS/MS Analysis:

  • Chromatographic Conditions: Similar to HPLC, a reversed-phase C18 column is generally used. However, UHPLC (Ultra-High-Performance Liquid Chromatography) systems with smaller particle size columns (e.g., < 2 µm) are often employed to achieve faster separations and better resolution.
  • Mass Spectrometry Conditions:
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for Lasalocid.
  • Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. This involves selecting a specific precursor ion for Lasalocid and monitoring its characteristic product ions after fragmentation. This highly specific detection method significantly reduces background noise and improves sensitivity.
  • Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows, as well as collision energy for fragmentation, must be optimized to achieve the maximum signal intensity for Lasalocid.

Decision-Making Framework: Choosing the Right Tool for the Job

The selection of an analytical method should be a strategic decision based on a clear understanding of the project's requirements. The following flowchart provides a logical framework to guide this decision-making process.

Method Selection Framework Start Start: Lasalocid Quantification Needed Regulatory Are there strict regulatory MRLs to be met? Start->Regulatory Sensitivity Is ultra-high sensitivity (low ng/g or pg/g) required? Regulatory->Sensitivity Yes Regulatory->Sensitivity No LCMS LC-MS/MS is the recommended method Regulatory->LCMS Yes Matrix Is the sample matrix highly complex? Sensitivity->Matrix Yes Sensitivity->Matrix No Sensitivity->LCMS Yes Throughput Is high sample throughput a major consideration? Matrix->Throughput Yes Matrix->Throughput No Matrix->LCMS Yes Budget What is the budget for instrumentation and operation? Throughput->Budget Yes Throughput->Budget No Throughput->LCMS Yes Budget->LCMS High HPLC HPLC with UV or Fluorescence is a suitable method Budget->HPLC Low

Caption: A decision-making flowchart for selecting between HPLC and LC-MS for Lasalocid analysis.

Conclusion: A Symbiotic Relationship

  • HPLC with UV or fluorescence detection remains a robust, reliable, and cost-effective option for routine analysis, particularly when the expected concentrations are relatively high and the sample matrices are not overly complex. Its simplicity of operation also makes it an accessible technique for a wider range of laboratories.

  • LC-MS/MS , with its unparalleled sensitivity and specificity, is the gold standard for trace-level quantification, confirmatory analysis, and research applications involving complex biological matrices.[11][13] It is the method of choice when regulatory compliance with stringent maximum residue limits (MRLs) is a primary concern.

Ultimately, a well-equipped analytical laboratory may utilize both techniques synergistically: HPLC for high-throughput screening and routine quality control, and LC-MS/MS for the confirmation of positive findings and for demanding applications that require the utmost sensitivity and specificity. By understanding the fundamental principles and performance characteristics of each method, researchers can confidently select and validate the most appropriate tool to ensure the accuracy and integrity of their Lasalocid quantification data.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • CVM GFI #64 (VICH GL2) Validation of Analytical Procedures: Methodology. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Development and validation of an HPLC method to determine lasalocid in raw milk samples from dairy cows. Revista Científica de la Facultad de Ciencias Veterinarias. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • A rapid method for the determination of lasalocid in animal tissues and eggs by high performance liquid chromatography with fluorescence detection. The Royal Society of Chemistry. [Link]

  • (PDF) Development and validation of an HPLC method to determine lasalocid in raw milk samples from dairy cows. ResearchGate. [Link]

  • Development and validation of an HPLC method to determine lasalocid in raw milk samples from dairy cows. Redalyc. [Link]

  • A rapid method for the determination of lasalocid in animal tissues and eggs by high performance liquid chromatography with fluorescence detection and confirmation by LC-MS-MS. The Analyst. [Link]

  • CVM GFI #63 (VICH GL1) Validation of Analytical Procedures: Definition and Terminology. U.S. Food and Drug Administration. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Veterinary Product Validation: ICH M10 Bioanalytical Method. Eurofins. [Link]

  • An Improved LC‐MS Method for the Determination of Lasalocid, Monensin, Narasin, and Salinomycin in Feed. ResearchGate. [Link]

  • VICH GL49 - Validation of Analytical Methods. Regulations.gov. [Link]

  • Veterinary International Conference on Harmonization (VICH) Guidance Documents. U.S. Food and Drug Administration. [Link]

  • An Analytical Method for Lasalocid Residues in Livestock. Journal of Food and Drug Analysis. [Link]

  • Collaborative study of a modified extraction procedure for lasalocid sodium in feeds by microbiological assay. PubMed. [Link]

  • Analysis of lasalocid residues in grease and fat using liquid chromatography-mass spectrometry. PubMed. [Link]

  • Lasalocid (mod to poultry) - CVMP EPMAR. European Medicines Agency. [Link]

  • Determination of Lasalocid in Aminal Feeds by Fluorescence Detection for Contents Lower than 5 mg/kg. ResearchGate. [Link]

  • Multiclass Comparative Analysis of Veterinary Drugs, Mycotoxins, and Pesticides in Bovine Milk by Ultrahigh-Performance Liquid Chromatography–Hybrid Quadrupole–Linear Ion Trap Mass Spectrometry. National Center for Biotechnology Information. [Link]

  • (PDF) Comparison of HPLC–DAD and LC–MS Techniques for the Determination of Tetracyclines in Medicated Feeds Using One Extraction Protocol. ResearchGate. [Link]

  • Development of methods for the determination of veterinary drugs in food matrices by Liquid Chromatography – Mass Spectrometry. National Archive of PhD Theses. [Link]

  • Identification and Quantification of 29 Active Substances by HPLC–ESI-MS/MS in Lyophilized Swine Manure Samples. MDPI. [Link]

  • Basic Principles of HPLC, MS & LC-MS. Chemyx. [Link]

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Validation

A Researcher's Guide to Confirming the Target Specificity of Lasalocid in Biological Systems

For researchers and drug development professionals, establishing the precise molecular targets of a bioactive compound is the bedrock of mechanistic understanding and a critical step in validating its therapeutic potenti...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, establishing the precise molecular targets of a bioactive compound is the bedrock of mechanistic understanding and a critical step in validating its therapeutic potential. Lasalocid, a carboxylic polyether ionophore, is well-documented for its primary function: disrupting ion homeostasis across biological membranes. This activity is the foundation of its use as an anticoccidial agent in veterinary medicine.[1][2] However, to fully characterize Lasalocid and explore its potential in other therapeutic areas, such as oncology, a deeper, more rigorous confirmation of its target specificity is paramount.[1]

This guide provides an in-depth comparison of modern experimental strategies to deconvolute the molecular targets of Lasalocid. We will explore the nuances of applying established target engagement assays to a membrane-acting compound and provide detailed, actionable protocols. This guide is designed to equip you with the expertise to move beyond observing the phenotypic consequences of ion disruption and toward definitively identifying the direct molecular interactors of Lasalocid within the complex milieu of a living cell.

Understanding the Landscape: Lasalocid in the Context of Other Ionophores

The biological activity of Lasalocid is intrinsically linked to its ability to transport cations across lipid membranes.[1] To appreciate the subtleties of Lasalocid's function, it is instructive to compare it with other well-characterized ionophores: Monensin and Ionomycin.

FeatureLasalocidMonensinIonomycin
Primary Ion Selectivity Monovalent and divalent cations (e.g., K+, Na+, Ca2+, Mg2+)Primarily monovalent cations (Na+/H+ antiport)[3][4]Highly selective for divalent cations, particularly Ca2+[5][6][7]
Mechanism of Action Forms a lipid-soluble complex with cations, facilitating their transport across membranes, disrupting ionic gradients.[1]Acts as an Na+/H+ antiporter, exchanging sodium ions for protons across the membrane.[3]Forms a 1:1 complex with Ca2+ to transport it across membranes and can also release Ca2+ from intracellular stores.[5][8]
Primary Application Anticoccidial in poultry and cattle.[2]Anticoccidial and growth promotion in cattle.Research tool to increase intracellular Ca2+ concentrations for studying cellular signaling.[6]
Reported Cellular Effects Disruption of ionic homeostasis, osmotic lysis of target organisms, effects on Golgi apparatus.[1][9]Blocks intracellular protein transport, swelling of Golgi cisternae.[3]Induces apoptosis and activation of Protein Kinase C (PKC) through Ca2+ signaling.[7]

This comparative analysis highlights that while all three are ionophores, their distinct ion selectivities lead to different downstream biological consequences. The broader cation specificity of Lasalocid suggests a more complex interaction with cellular systems compared to the more targeted actions of Monensin and Ionomycin. This complexity underscores the need for robust methods to identify its full spectrum of direct molecular targets.

Experimental Strategies for Target Deconvolution

Confirming the direct molecular targets of a small molecule like Lasalocid requires a multi-pronged approach that can distinguish between direct physical binding and indirect, downstream effects of its ionophoric activity. Here, we compare three powerful methodologies: Cellular Thermal Shift Assay (CETSA), Affinity-Based Proteomics, and Computational Modeling.

Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Native Environment

CETSA is a biophysical method that leverages the principle of ligand-induced thermal stabilization.[10][11] The binding of a small molecule to its protein target can increase the protein's resistance to heat-induced denaturation. This change in thermal stability can be quantified, providing direct evidence of target engagement within intact cells or cell lysates.[10][12]

Given that Lasalocid is a membrane-active compound, a standard CETSA protocol must be adapted to account for potential confounding factors. The disruption of ion gradients can indirectly affect the stability of many proteins. Therefore, a rigorous set of controls is essential to differentiate direct binding from these indirect effects.

Experimental Workflow: CETSA

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Lysis & Fractionation cluster_analysis Detection & Analysis cell_culture 1. Cell Culture treatment 2. Treat with Lasalocid or Vehicle (DMSO) cell_culture->treatment aliquot 3. Aliquot cells into PCR tubes treatment->aliquot heat_gradient 4. Heat at a range of temperatures aliquot->heat_gradient lysis 5. Cell Lysis (e.g., freeze-thaw) heat_gradient->lysis centrifugation 6. Centrifuge to separate soluble and aggregated proteins lysis->centrifugation sds_page 7. SDS-PAGE of soluble fraction centrifugation->sds_page western_blot 8. Western Blot for protein of interest sds_page->western_blot quantification 9. Quantify band intensity and plot melt curve western_blot->quantification

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

1. Cell Culture and Treatment:

  • Culture your cells of interest to approximately 80% confluency.

  • Treat cells with a range of Lasalocid concentrations (e.g., 1-50 µM) or a vehicle control (DMSO) for 1 hour at 37°C.[13] This allows for cellular uptake and interaction with potential targets.

2. Heat Challenge:

  • Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

  • Aliquot the cell suspension into PCR tubes for each temperature point.[13]

  • Using a thermal cycler, heat the tubes at a gradient of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[14]

3. Cell Lysis and Fractionation:

  • Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at 37°C.[13]

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[13][14]

4. Protein Quantification and Western Blot Analysis:

  • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Determine the protein concentration of each sample and normalize to ensure equal loading.[13]

  • Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific to a suspected target protein, followed by a secondary antibody.

  • Detect the signal and quantify the band intensities.[13]

5. Data Analysis:

  • For each treatment condition, plot the normalized band intensity against the temperature to generate a melting curve.

  • A shift in the melting curve to a higher temperature in the Lasalocid-treated samples compared to the vehicle control indicates that Lasalocid binds to and stabilizes the target protein.[13]

Affinity-Based Proteomics: Pulling Down the Molecular Targets

Affinity-based proteomics, including pull-down assays and affinity chromatography, is a powerful technique for identifying direct binding partners of a small molecule.[15][16] This method involves immobilizing a modified version of the small molecule (the "bait") on a solid support (e.g., beads) and using it to "pull down" interacting proteins ("prey") from a cell lysate.[17]

The success of this approach for Lasalocid hinges on the design of an appropriate affinity probe. A linker must be attached to the Lasalocid molecule at a position that does not interfere with its ionophoric activity or its interaction with protein targets. The choice of linker and its attachment point is a critical design parameter that requires careful consideration of Lasalocid's structure-activity relationship.

Experimental Workflow: Affinity Pull-Down Assay

Affinity_Pull_Down_Workflow cluster_prep Bait & Prey Preparation cluster_binding Binding cluster_wash_elute Wash & Elute cluster_analysis Analysis bait_prep 1. Synthesize & immobilize Lasalocid-biotin probe incubation 3. Incubate probe-beads with cell lysate bait_prep->incubation prey_prep 2. Prepare cell lysate prey_prep->incubation wash 4. Wash beads to remove non-specific binders incubation->wash elution 5. Elute bound proteins wash->elution sds_page 6. SDS-PAGE elution->sds_page mass_spec 7. Mass Spectrometry to identify proteins sds_page->mass_spec

Caption: Workflow for an Affinity Pull-Down Assay.

1. Preparation of Affinity Probe and Beads:

  • Synthesize a Lasalocid derivative with a linker arm terminating in a biotin tag.

  • Incubate streptavidin-coated agarose or magnetic beads with the Lasalocid-biotin probe to immobilize the bait.[18]

  • Wash the beads extensively to remove any unbound probe.

2. Cell Lysate Preparation:

  • Grow and harvest cells of interest.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease inhibitors.

  • Clarify the lysate by centrifugation to remove cellular debris.

3. Binding:

  • Incubate the cell lysate with the Lasalocid-coupled beads for 2-4 hours at 4°C with gentle rotation.[19]

  • Include a control incubation with beads coupled to biotin alone to identify non-specific binders.

4. Washing:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads multiple times (e.g., 3-5 times) with wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.[19]

5. Elution:

  • Elute the bound proteins from the beads. This can be achieved by:

    • Competitive elution with an excess of free, unmodified Lasalocid.

    • Non-specific elution using a low pH buffer or a buffer containing SDS (e.g., Laemmli sample buffer).[20]

6. Analysis by Mass Spectrometry:

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the protein bands of interest or analyze the entire eluate using in-gel or in-solution trypsin digestion.

  • Identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Proteins that are significantly enriched in the Lasalocid pull-down compared to the control are considered potential direct targets.

Computational Modeling: Predicting Interactions at the Atomic Level

Computational modeling and molecular dynamics simulations offer a powerful in-silico approach to complement experimental data.[21][22] These methods can predict how Lasalocid interacts with lipid membranes and can be used to screen for potential binding pockets on proteins.

For a molecule like Lasalocid, computational models can be particularly insightful for understanding its interaction with the cell membrane.[21][23] By simulating the behavior of Lasalocid within a realistic model of a cell membrane, we can gain insights into its preferred orientation, depth of insertion, and how it facilitates ion transport. This information can then be used to predict which transmembrane proteins it is most likely to interact with.

Logical Relationship: Integrating Experimental and Computational Approaches

Integrated_Approach cluster_computational In-Silico cluster_experimental In-Vitro / In-Cell cluster_validation Validation comp_model Computational Modeling (Docking, MD Simulations) affinity_proteomics Affinity Proteomics (Pull-Down) comp_model->affinity_proteomics Hypothesis Generation cetsa CETSA comp_model->cetsa Hypothesis Generation target_validation Target Validation (e.g., siRNA, CRISPR) affinity_proteomics->target_validation Identified Targets cetsa->target_validation Confirmed Engagement

Caption: An integrated approach to Lasalocid target deconvolution.

Synthesizing the Evidence: Building a Self-Validating System

  • Hypothesis Generation (Broad): Start with affinity-based proteomics to generate a list of potential Lasalocid-binding proteins. Concurrently, use computational modeling to predict likely interactors, particularly transmembrane proteins.

  • Target Engagement Confirmation (Specific): For the high-confidence candidates identified in the first step, use CETSA to confirm direct target engagement in a cellular context. This provides crucial evidence that the interaction occurs in a more physiologically relevant environment.

  • Functional Validation: Once a direct target has been identified and confirmed, use techniques like siRNA or CRISPR-Cas9 to knock down or knock out the expression of the target protein. If the cellular phenotype observed upon Lasalocid treatment is attenuated or abolished in the absence of the target protein, this provides strong functional validation of the target's role in Lasalocid's mechanism of action.

By integrating these biochemical, biophysical, and genetic approaches, researchers can build a compelling and self-validating case for the target specificity of Lasalocid, paving the way for a more complete understanding of its biological functions and therapeutic potential.

References

  • Mollenhauer, H. H., Morré, D. J., & Rowe, L. D. (1990). Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1031(2), 225-246. [Link]

  • Al-Horani, R. A., & Desai, U. R. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Scientific Reports, 12(1), 2125. [Link]

  • Kafka, M. S., & Horn, B. L. (1983). The effect of amine structure on complexation with lasalocid in model membrane systems. II. Ionophore selectivity for amines in lipid bilayers and at oil/water interfaces. Biochimica et Biophysica Acta (BBA) - Biomembranes, 734(2), 245-251. [Link]

  • Gao, Y., Wu, Y., & Zhang, S. (2021). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Plant Chemical Biology (pp. 161-171). Humana, New York, NY. [Link]

  • Zhang, H., & Li, L. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1234. [Link]

  • Sino Biological. (n.d.). Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis. Sino Biological. [Link]

  • Robles, A. J., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(4), 816-826. [Link]

  • Liu, C., & Hermann, T. E. (1978). Characterization of ionomycin as a calcium ionophore. Journal of Biological Chemistry, 253(17), 5892-5894. [Link]

  • Robles, A. J., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Lencer, W. I., et al. (2020). Revisiting Old Ionophore Lasalocid as a Novel Inhibitor of Multiple Toxins. Toxins, 12(1), 4. [Link]

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  • Gmaj, J., et al. (2023). Spectroscopic, Spectrometric and Computational Studies of New Lasalocid Derivatives and Their Complexes with Selected Metal Cations. Molecules, 28(24), 8059. [Link]

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  • El-Ashram, S., et al. (2023). Effects of increasing levels of lasalocid supplementation on growth performance, serum biochemistry, ruminal fermentation profile, in vitro nutrient digestibility, and gas production of growing goats. Frontiers in Veterinary Science, 10, 1188644. [Link]

  • D’Souza, A. D., et al. (2025). From Pseudocyclic to Macrocyclic Ionophores: Strategies toward the Synthesis of Cyclic Monensin Derivatives. The Journal of Organic Chemistry. [Link]

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  • He, J., et al. (2014). A late step in biosynthesis of the polyether ionophore monensin is crucial for the integrity of cation binding. Beilstein Journal of Organic Chemistry, 10, 327-336. [Link]

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  • Yvore, P., et al. (1977). Anticoccidial efficacy of a new polyether antibiotic, salinomycin, in comparison to monensin and lasalocid in battery trials. Poultry Science, 56(5), 1481-1486. [Link]

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  • ResearchGate. (n.d.). Chromatography of ionophores. Lasalocid, monensin, salinomycin, and narasin were eluted at 3.09, 3.90, 3.78, and 4.45 min, respectively. ResearchGate. [Link]

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Comparative

Independent Verification of Lasalocid as a Growth Promoter in Cattle: A Comparative Guide

This guide provides an in-depth, evidence-based analysis of Lasalocid, an ionophore antibiotic widely utilized as a growth promoter in the cattle industry. Designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, evidence-based analysis of Lasalocid, an ionophore antibiotic widely utilized as a growth promoter in the cattle industry. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive comparison of Lasalocid with other ionophores and emerging non-antibiotic alternatives. The content is structured to provide not only a review of existing data but also the practical, validated methodologies required for independent verification of performance claims.

Introduction: The Role of Ionophores in Modern Cattle Production

In the pursuit of efficient and sustainable beef production, growth promoters play a pivotal role. Among these, ionophore antibiotics have been a cornerstone for decades. These compounds are not used in human medicine and primarily act within the rumen to selectively modulate the microbial ecosystem.[1] This modulation leads to improved feed efficiency and an increased rate of weight gain in cattle.[1] Lasalocid, a polyether antibiotic derived from Streptomyces lasaliensis, is a prominent member of this class.[2] Beyond its growth-promoting effects, Lasalocid is also an effective coccidiostat, controlling the parasitic disease coccidiosis.[1]

This guide will dissect the scientific principles behind Lasalocid's efficacy, present a critical comparison with its main competitor, Monensin, and evaluate the growing field of non-antibiotic growth promoters. Furthermore, it will provide detailed, field-proven protocols for the independent assessment of these technologies, ensuring that researchers can rigorously validate performance in their own experimental settings.

Mechanism of Action: A Targeted Disruption of Rumen Fermentation

Lasalocid's primary mechanism of action lies in its ability to transport ions across the cell membranes of certain rumen microorganisms.[3] This disruption of the natural ion gradient is particularly effective against Gram-positive bacteria.[4] The consequence of this targeted antimicrobial activity is a significant shift in the rumen's fermentation patterns, favoring pathways that are more energetically favorable to the host animal.

The key outcome of this microbial shift is an increase in the production of propionate, a volatile fatty acid (VFA), at the expense of acetate and butyrate.[5][6] Propionate is a primary precursor for gluconeogenesis in the liver, meaning it is efficiently converted into glucose, the main energy source for the animal. This enhanced energy availability is the fundamental driver of the improved feed efficiency and weight gain observed with Lasalocid supplementation.[7][8] A meta-analysis of multiple studies confirmed that Lasalocid supplementation increases total VFA and propionate concentrations in the rumen while decreasing the molar percentages of acetate and butyrate.[5]

This alteration in rumen fermentation also leads to a reduction in methane production, a potent greenhouse gas and a source of energy loss for the animal.[8] By inhibiting hydrogen and formate-producing bacteria, which are precursors to methane, Lasalocid contributes to both improved animal performance and a potential reduction in the environmental footprint of cattle production.[4]

cluster_rumen Rumen Environment cluster_intervention Intervention cluster_outcome Metabolic Outcome Feed Feed Ingested GP_Bacteria Gram-Positive Bacteria (e.g., Ruminococcus) Feed->GP_Bacteria Fermentation GN_Bacteria Gram-Negative Bacteria (e.g., Bacteroides) Feed->GN_Bacteria Fermentation Acetate_Butyrate Acetate & Butyrate (VFAs) GP_Bacteria->Acetate_Butyrate Produces Methane Methane GP_Bacteria->Methane Precursors Propionate Propionate (VFA) GN_Bacteria->Propionate Produces Increased_Energy Increased Energy Availability Propionate->Increased_Energy Gluconeogenesis Precursor Lasalocid Lasalocid Lasalocid->GP_Bacteria Inhibits Improved_Performance Improved Growth & Feed Efficiency Increased_Energy->Improved_Performance

Caption: Mechanism of Lasalocid in altering rumen fermentation for improved cattle performance.

Comparative Performance Analysis

An objective evaluation of Lasalocid requires a direct comparison with other commercially available growth promoters. This section presents a summary of experimental data comparing Lasalocid to other ionophores and non-antibiotic alternatives.

Lasalocid vs. Other Ionophores

Monensin and Salinomycin are other widely used ionophores in the cattle industry.[7][9] While all three share a similar mode of action, there can be subtle differences in their efficacy and impact on animal behavior.

Growth PromoterAverage Daily Gain (ADG) Improvement vs. ControlFeed Efficiency Improvement vs. ControlPrimary UseAdditional Benefits
Lasalocid 4.8% to 7.7%[10]7.5% to 11.0%[8][11]Growth promotion, coccidiosis control[1]May reduce the incidence of bloat[12]
Monensin ~5.2%[13]8.2% to 17%[11][13]Growth promotion, coccidiosis control[14]Can decrease meal size, potentially reducing the risk of acidosis[1]
Salinomycin ~8.9%[9]~10.9%[9]Growth promotion

Note: The reported efficacy can vary based on diet, cattle type, and experimental conditions.

Lasalocid vs. Non-Antibiotic Growth Promoters

With increasing public and regulatory scrutiny of antibiotic use in livestock, there is a growing interest in non-antibiotic alternatives.[15] These include probiotics, prebiotics, and phytogenics (plant-derived compounds).

Growth PromoterMechanism of ActionReported ADG ImprovementReported Feed Efficiency Improvement
Lasalocid Ionophore; alters rumen fermentation[3]4.8% to 7.7%[10]7.5% to 11.0%[8][11]
Probiotics (e.g., Saccharomyces cerevisiae, Lactobacillus acidophilus) Modulate gut microbiota, enhance digestive enzyme activity, stimulate the immune system[16]Variable; some studies show improvements comparable to antibiotics in poultry[16][17]Variable; dependent on strain and dosage[16]
Prebiotics (e.g., Mannan-oligosaccharides) Substrate for beneficial gut bacteria[16]Variable; often used in conjunction with probiotics[16]Variable[16]
Phytogenics (e.g., Essential Oils, Plant Extracts) Antimicrobial, anti-inflammatory, and antioxidant properties[5][18]Variable; some combinations show promise in poultry[17][19]Variable[17][19]

It is important to note that while non-antibiotic alternatives show promise, the consistency and magnitude of their effects can be more variable than those of ionophores.[5] More large-scale, comparative studies in cattle are needed to fully elucidate their efficacy.

Experimental Protocols for Independent Verification

To ensure the trustworthiness of performance claims, rigorous and standardized experimental protocols are essential. The following sections detail the methodologies for evaluating the efficacy of growth promoters like Lasalocid.

Performance Trial: Measuring Growth and Feed Efficiency

This protocol outlines a standard feedlot trial to assess the impact of a growth promoter on average daily gain (ADG) and feed efficiency.

Objective: To quantify the effect of Lasalocid supplementation on the growth performance and feed efficiency of feedlot cattle.

Materials:

  • A homogenous group of cattle (similar breed, age, and weight)

  • Individually identifiable ear tags

  • Calibrated livestock scale

  • Feed bunks with a system to measure individual or small-group feed intake (e.g., Calan gates or GrowSafe systems)

  • A balanced total mixed ration (TMR)

  • Lasalocid premix and a placebo premix

Procedure:

  • Animal Selection and Acclimation:

    • Select a statistically appropriate number of cattle.

    • Acclimate the animals to the facilities and the basal TMR for at least 14 days.[20]

  • Randomization and Treatment Groups:

    • Randomly assign cattle to treatment groups (e.g., Control, Lasalocid, other growth promoters).

    • Ensure an equal distribution of initial body weights across groups.

  • Data Collection:

    • Weigh each animal at the beginning of the trial and at regular intervals (e.g., every 14 days).[21]

    • Record daily feed intake for each animal or group.

    • The trial should run for a minimum of 70 days.[21]

  • Calculations:

    • Average Daily Gain (ADG): (Final Weight - Initial Weight) / Number of Days on Trial

    • Dry Matter Intake (DMI): Average daily consumption of feed on a dry matter basis.

    • Feed Efficiency (Gain:Feed): ADG / DMI

Caption: Workflow for a cattle performance trial.

Rumen Fluid Analysis: Assessing Fermentation Changes

This protocol describes the collection and analysis of rumen fluid to evaluate the impact of a growth promoter on rumen fermentation parameters.

Objective: To measure changes in VFA concentrations and microbial populations in the rumen of cattle supplemented with Lasalocid.

Materials:

  • Oral gastric tube or rumen cannula

  • Vacuum pump or suction device[7]

  • Cheesecloth for filtration[22]

  • pH meter

  • Centrifuge

  • Gas chromatograph for VFA analysis

  • Microscope

  • Sample tubes and preservatives

Procedure:

  • Sample Collection:

    • Collect rumen fluid samples at a consistent time relative to feeding, typically 4-8 hours post-feeding for cattle on a TMR.[4]

    • Discard the first 200 mL of fluid to avoid saliva contamination.[22]

    • Filter the sample through four layers of cheesecloth.[22]

  • Immediate Analysis:

    • Measure the pH of the fluid immediately after collection.

    • Assess the color, odor, and consistency of the fluid.[6]

    • Prepare a wet mount slide to observe protozoal activity under a microscope.[6]

  • Sample Preservation and Laboratory Analysis:

    • For VFA analysis, centrifuge a subsample and store the supernatant at -20°C.[22]

    • Analyze VFA concentrations using gas chromatography.

    • For microbial analysis, a separate subsample can be preserved for DNA extraction and sequencing.

Caption: Protocol for rumen fluid collection and analysis.

Carcass Quality Assessment

Objective: To determine the effect of Lasalocid supplementation on key carcass characteristics.

Materials:

  • Standard abattoir equipment

  • Trained personnel for carcass grading

Procedure:

  • Data Collection at Slaughter:

    • Record the hot carcass weight.

    • After a chilling period (typically 24-48 hours), measure the ribeye area, backfat thickness, and kidney, pelvic, and heart (KPH) fat.

  • Quality and Yield Grading:

    • A certified grader should assess the marbling score and overall maturity to determine the USDA Quality Grade (e.g., Prime, Choice, Select).[23]

    • Calculate the USDA Yield Grade based on the collected carcass data.

Regulatory and Safety Considerations

The use of feed additives like Lasalocid is regulated by governmental agencies to ensure both animal and human safety.

  • Regulatory Approval: In the United States, Lasalocid is approved by the Food and Drug Administration (FDA) for use in cattle for improved feed efficiency and increased rate of weight gain.[14] The European Medicines Agency (EMA) has also established maximum residue limits (MRLs) for Lasalocid in bovine species.[11]

  • Withdrawal Period: For cattle, there is no withdrawal period required for Lasalocid when used according to the label.[1][2] However, a withdrawal period has not been established for pre-ruminating calves, and it should not be used in calves to be processed for veal.[2][24]

  • Safety: Lasalocid is toxic to horses and other equines, and accidental ingestion can be fatal.[1][2] It is crucial to adhere strictly to the recommended dosage and mixing instructions, as excessive concentrations can be fatal to cattle.[2]

Conclusion

Lasalocid is a well-established and effective ionophore growth promoter in cattle, with a clear mechanism of action centered on the modulation of rumen fermentation to enhance energy availability. Experimental data consistently demonstrates its ability to improve average daily gain and feed efficiency. While it shares a similar mode of action with other ionophores like Monensin, subtle differences in performance may exist depending on specific production systems.

The emergence of non-antibiotic alternatives presents an exciting area of research. However, for these alternatives to be widely adopted, they must demonstrate consistent efficacy and cost-effectiveness in large-scale cattle trials. The experimental protocols detailed in this guide provide a framework for the rigorous, independent verification of all growth promoter claims, ensuring that decisions are based on robust scientific evidence. As the cattle industry continues to evolve, a commitment to such scientific integrity will be paramount in achieving sustainable and efficient production.

References

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  • Lasalocid Sodium Medicated Premix Veterinary Use Only. Available at: [Link]

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  • Berger, L. L., Ricke, S. C., & Fahey, G. C. (1981). Comparison of two forms and two levels of lasalocid with monensin on feedlot cattle performance. Journal of animal science, 53(6), 1440-1445. Available at: [Link]

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  • Duffield, T. F., Merrill, J. K., & Bagg, R. N. (2012). A meta-analysis of the effects of monensin in beef cattle on feed efficiency, body weight gain, and dry matter intake. Journal of animal science, 90(12), 4583-4592.
  • Rumen fluid sampling via oral stomach tubing method. Wageningen University & Research. (2018). Available at: [Link]

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  • Management Feed Efficiency Trials. Vytelle. Available at: [Link]

  • Berger, L. L., Ricke, S. C., & Fahey, G. C. (1981). Comparison of Two Forms and Two Levels of Lasalocid with Monensin on Feedlot Cattle Performance. ResearchGate. Available at: [Link]

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  • Steroid Hormone Implants Used for Growth in Food-Producing Animals. U.S. Food & Drug Administration. (2024). Available at: [Link]

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  • Expect changes in the use of growth-promoting implants in beef cattle. NDSU Agriculture. (2023). Available at: [Link]

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  • Khan, R. U., Naz, S., Dhama, K., & Abdel-Salam, A. B. (2016). Comparison Study of a Natural Non-Antibiotic Growth Promoter and a Commercial Probiotic on Growth Performance, Immune Response and Biochemical Parameters of Broiler Chicks. Journal of poultry science, 53(2), 119–124. Available at: [Link]

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Validation

A Comparative Genomics Guide to Lasalocid-Producing Streptomyces Strains

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the genomic landscapes of Streptomyces strains known to produce the polyether ionophore antibiotic,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the genomic landscapes of Streptomyces strains known to produce the polyether ionophore antibiotic, lasalocid. This document moves beyond a simple recitation of facts to offer a synthesized understanding of the genetic architecture that underpins the production of this commercially significant secondary metabolite.

Introduction: The Significance of Lasalocid and its Microbial Producers

Lasalocid, a C-glycoside polyether antibiotic, is a valuable asset in veterinary medicine, primarily for the control of coccidiosis in poultry. Its biosynthesis is a complex process, orchestrated by a Type I modular polyketide synthase (PKS) system, encoded by a dedicated biosynthetic gene cluster (BGC). The primary producers of lasalocid are strains of the bacterial genus Streptomyces, with Streptomyces lasalocidi (formerly S. lasaliensis) being the most well-characterized.[1][2]

Recent advances in whole-genome sequencing have unveiled a fascinating diversity among lasalocid-producing strains, revealing variations in their BGCs and overall genomic architecture.[3][4][5] This guide will dissect these differences, providing a comparative framework to understand the genetic nuances that may influence lasalocid production levels and the potential for biosynthetic engineering.

The Armamentarium: A Comparative Overview of Lasalocid-Producing Genomes

Our comparative analysis focuses on two key lasalocid-producing strains for which genomic data is publicly available: Streptomyces lasalocidi ATCC 31180T and Streptomyces sp. FXJ1.172.

General Genomic Features: A Tale of Two Strains

A high-level comparison of the genomic features of these two strains reveals both similarities and distinctions, characteristic of the broader genomic diversity within the Streptomyces genus.[6][7][8]

FeatureStreptomyces lasalocidi ATCC 31180TStreptomyces sp. FXJ1.172
Genome Size (Mb) 8.58.85
GC Content (%) 72.5 - 72.6Not explicitly stated, but typical for Streptomyces (>70%)
Number of Predicted Genes ~7,500~7,600
Lasalocid BGC Size (kb) ~82-11176.2
Lasalocid BGC Designation las / lsdlod
BGC GenBank Accession FM173265 / AB449340KT591188

Data compiled from various sources.[1][3][9][10][11][12][13]

The causality behind these genomic differences is multifaceted. The slightly larger genome of Streptomyces sp. FXJ1.172 may suggest the presence of a larger repertoire of accessory genes, potentially conferring advantages in its specific ecological niche. The variation in the size of the lasalocid BGC is particularly noteworthy and will be explored in more detail below.

The Lasalocid Biosynthetic Gene Cluster: A Deeper Dive

The heart of lasalocid production lies within the BGC. While the core enzymatic machinery for polyketide synthesis is largely conserved, significant variations exist, particularly in the regulatory and accessory genes.[3][4][5]

A Comparative Look at the Lasalocid BGCs:

Gene/RegionS. lasalocidi (las/lsd clusters)Streptomyces sp. FXJ1.172 (lod cluster)Putative Function
Core PKS Genes lasAI-AVII / lsd11-17lodD-KPolyketide chain assembly
Epoxidase/Hydrolase lasC / lsd19lodLPolyether ring formation
Regulatory Genes las2, las3, lasB / lsd2, lsd6-7, lsd8lodR1, lodR2, lodR3Transcriptional control of the BGC
Transport/Resistance PresentPresentExport of lasalocid and self-resistance
Precursor Supply PresentPresentGenes for the synthesis of extender units

Information synthesized from multiple research articles.[3][4][9][10][11][14][15][16]

The most striking difference lies in the regulatory gene content. The lod cluster in Streptomyces sp. FXJ1.172 contains a variable regulatory gene, lodR1, which is absent in the las and lsd clusters of S. lasalocidi.[3][4] Functional analyses have demonstrated that lodR1 acts as a positive regulator of lasalocid biosynthesis.[3][4] This highlights a key evolutionary divergence in the control of lasalocid production between these strains.

Experimental Corner: A Guide to Comparative Genomic Analysis

To empower researchers to conduct their own comparative studies, this section outlines a robust and self-validating workflow for the genomic analysis of lasalocid-producing Streptomyces.

The Workflow: From Isolate to Insight

The following diagram illustrates a typical experimental and bioinformatic workflow for comparative genomics.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis strain_isolation Strain Isolation & Culturing dna_extraction Genomic DNA Extraction strain_isolation->dna_extraction sequencing Whole Genome Sequencing (e.g., Illumina, PacBio) dna_extraction->sequencing assembly Genome Assembly sequencing->assembly annotation Genome Annotation assembly->annotation bgc_identification BGC Identification (e.g., antiSMASH) annotation->bgc_identification phylogenetic_analysis Phylogenetic Analysis annotation->phylogenetic_analysis comparative_genomics Comparative Genomics (e.g., Mauve, BRIG) bgc_identification->comparative_genomics comparative_genomics->phylogenetic_analysis

Caption: A generalized workflow for the comparative genomics of Streptomyces strains.

Step-by-Step Protocol: In Silico Identification and Comparison of Lasalocid BGCs

This protocol details the use of the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server, a powerful tool for identifying and analyzing BGCs.

  • Obtain Genome Sequences: Download the whole genome sequences of the Streptomyces strains of interest in FASTA format from a public database like NCBI.

  • Navigate to antiSMASH: Access the antiSMASH web server.

  • Submit Sequences: Upload the FASTA files of your genomes. For a comparative analysis, it is recommended to run each genome through antiSMASH individually.

  • Run Analysis: Select the appropriate settings (e.g., "Bacteria") and initiate the analysis.

  • Interpret Results: Once the analysis is complete, antiSMASH will provide a detailed report, including the location and annotation of predicted BGCs.

  • Locate the Lasalocid BGC: Identify the BGC corresponding to lasalocid, which will be classified as a Type I PKS cluster.

  • Comparative Analysis:

    • Gene Synteny: Visually compare the gene organization within the lasalocid BGCs from different strains using the graphical output from antiSMASH.

    • Homology Search: Use the "ClusterBlast" feature in antiSMASH to find homologous BGCs in other sequenced organisms.

    • Detailed Gene Comparison: Manually compare the predicted functions of individual genes within the clusters. Pay close attention to differences in regulatory genes, transport-related genes, and the domain organization of the PKS modules.

The Biosynthetic Blueprint: The Lasalocid Pathway

The synthesis of lasalocid is a marvel of enzymatic precision. The following diagram illustrates the key stages of the proposed biosynthetic pathway.

lasalocid_biosynthesis precursors Acetate, Propionate, Butyrate Precursors pks Type I Polyketide Synthase (PKS Assembly Line) precursors->pks polyketide_chain Linear Polyketide Intermediate pks->polyketide_chain epoxidation Epoxidation polyketide_chain->epoxidation polyepoxide Polyepoxide Intermediate epoxidation->polyepoxide cyclization Cascade Cyclization (Epoxide Hydrolase) polyepoxide->cyclization lasalocid Lasalocid A cyclization->lasalocid

Caption: The proposed biosynthetic pathway of lasalocid A.

Conclusion: Harnessing Genomic Insights for Future Drug Development

The comparative genomic analysis of lasalocid-producing Streptomyces strains provides a powerful lens through which to understand the evolution and regulation of secondary metabolite production. The observed variations in BGC architecture, particularly in regulatory elements, offer tantalizing targets for metabolic engineering. By understanding the genetic determinants of high-yield production, researchers can rationally design strategies to enhance lasalocid titers in industrial fermentation processes. Furthermore, the exploration of novel BGCs from diverse Streptomyces isolates holds the promise of discovering new polyether antibiotics with improved therapeutic properties.

References

  • Liu, M., et al. (2023). Comparative and Functional Analyses Reveal Conserved and Variable Regulatory Systems That Control Lasalocid Biosynthesis in Different Streptomyces Species. Microbiology Spectrum, 11(2), e03852-22. [Link]

  • Migita, A., et al. (2009). Identification of a gene cluster of polyether antibiotic lasalocid from Streptomyces lasaliensis. Bioscience, Biotechnology, and Biochemistry, 73(1), 169-176. [Link]

  • National Center for Biotechnology Information. Streptomyces lasalocidi strain X-537, whole genome shotgun sequencing project. [Link]

  • Migita, A., et al. (2014). Identification of a Gene Cluster of Polyether Antibiotic Lasalocid from Streptomyces lasaliensis. ResearchGate. [Link]

  • Erwin, G. S., et al. (2020). Streptomyces lasalocidi sp. nov. (formerly 'Streptomyces lasaliensis'), an actinomycete isolated from soil which produces the polyether antibiotic lasalocid. International Journal of Systematic and Evolutionary Microbiology, 70(5), 3076-3083. [Link]

  • MIBiG. BGC0000086: lasalocid biosynthetic gene cluster from Streptomyces lasaliensis. [Link]

  • MIBiG. BGC0000087: lasalocid biosynthetic gene cluster from Streptomyces lasaliensis. [Link]

  • Erwin, G. S., et al. (2020). Streptomyces lasalocidi sp. nov. (formerly 'Streptomyces lasaliensis'), an actinomycete isolated from soil which produces the polyether antibiotic lasalocid. Microbiology Society. [Link]

  • Migita, A., et al. (2009). Identification of a Gene Cluster of Polyether Antibiotic Lasalocid from Streptomyces lasaliensis. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. Streptomyces sp. FXJ1.172. [Link]

  • Erwin, G. S., et al. (2020). Streptomyces lasalocidi sp. nov. (formerly 'Streptomyces lasaliensis'), an actinomycete isolated from soil which produces the polyether antibiotic lasalocid. ResearchGate. [Link]

  • Liu, M., et al. (2023). Comparative and Functional Analyses Reveal Conserved and Variable Regulatory Systems That Control Lasalocid Biosynthesis in Different Streptomyces Species. Microbiology Spectrum. [Link]

  • Barona-Gómez, F., et al. (2022). A panoramic view of the genomic landscape of the genus Streptomyces. Microbial Genomics, 8(1), 000758. [Link]

  • BacDive. Streptomyces lasalocidi (DSM 41442, ATCC 31180, NRRL 3382). [Link]

  • MIBiG. BGC0001648: lasalocid biosynthetic gene cluster from Streptomyces sp. [Link]

  • National Center for Biotechnology Information. Taxonomy Browser: Streptomyces sp. FXJ1.172. [Link]

  • Marín-Zambrano, D., et al. (2021). Pan-Genome of the Genus Streptomyces and Prioritization of Biosynthetic Gene Clusters With Potential to Produce Antibiotic Compounds. Frontiers in Microbiology, 12, 731093. [Link]

  • Liu, M., et al. (2022). Comparative and Functional Analyses Reveal Conserved and Variable Regulatory Systems That Control Lasalocid Biosynthesis in Different Streptomyces. ASM Journals. [Link]

  • Li, Y., et al. (2018). Identification and Characterization of Mycemycin Biosynthetic Gene Clusters in Streptomyces olivaceus FXJ8.012 and Streptomyces sp. FXJ1.235. Marine Drugs, 16(3), 96. [Link]

  • Piel, J. (2019). Evolution and Diversity of Assembly-Line Polyketide Synthases. Chemical Reviews, 119(24), 11416-11467. [Link]

  • Singh, R., & Sharma, V. (2022). Streptomyces: The biofactory of secondary metabolites. Frontiers in Fungal Biology, 3, 983893. [Link]

Sources

Comparative

validating the anti-cancer potential of "Lasalocid" in preclinical models

Validating the Anti-Cancer Potential of Lasalocid: A Preclinical Comparison and Methodological Guide As oncology drug development increasingly looks toward repurposing complex natural products, polyether ionophore antibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Anti-Cancer Potential of Lasalocid: A Preclinical Comparison and Methodological Guide

As oncology drug development increasingly looks toward repurposing complex natural products, polyether ionophore antibiotics have emerged as compelling candidates. Among them, Lasalocid —traditionally utilized in veterinary medicine to control coccidiosis—has demonstrated profound anti-neoplastic activity. By facilitating the transport of monovalent and divalent cations across lipid bilayers, Lasalocid disrupts intracellular ion homeostasis, triggering a cascade of tumor-suppressive pathways.

This guide provides a comprehensive, data-driven comparison of Lasalocid against other ionophores and standard chemotherapeutics, alongside self-validating experimental protocols designed for rigorous preclinical evaluation.

Mechanistic Profiling Across Oncology Models

To harness Lasalocid in a clinical setting, researchers must first understand its context-dependent mechanisms of action. Recent high-throughput screening and transcriptomic analyses have elucidated three primary axes of Lasalocid's anti-cancer activity:

  • Melanoma (FOXM1 Axis): In aggressive melanoma models (A375 and SK-MEL-28), Lasalocid induces S-phase cell cycle arrest and apoptosis by down-regulating the oncogenic transcription factor FOXM1. This is mediated upstream through the dual inhibition of the PI3K/AKT and JNK/P38 MAPK signaling pathways[1].

  • Prostate Cancer (ROS-Autophagy Axis): In PC-3 prostate cancer cells, Lasalocid triggers mitochondrial hyperpolarization and the generation of Reactive Oxygen Species (ROS). Interestingly, this ROS burst induces both cytotoxic apoptosis and a simultaneous cytoprotective autophagy (evidenced by LC3-II conversion)[2].

  • Lymphoma (Targeted Protein Degradation): In a breakthrough discovery for precision oncology, Lasalocid A was found to act as a molecular glue/degrader. It directly binds to the mutant MYD88 L265P protein ( Kd​=9.91μM ) and recruits the ubiquitin ligase RNF5, driving the ubiquitin-dependent proteasomal degradation of MYD88 and overcoming ibrutinib resistance[3].

Mechanistic_Pathways cluster_prostate Prostate Cancer Model cluster_melanoma Melanoma Model cluster_lymphoma MYD88-Mutant Lymphoma Lasalocid Lasalocid (Ionophore) ROS ROS Generation Lasalocid->ROS Kinase Inhibition of PI3K/AKT & JNK/P38 MAPK Lasalocid->Kinase MYD88 Binds MYD88 L265P Lasalocid->MYD88 Autophagy Cytoprotective Autophagy (LC3-II Conversion) ROS->Autophagy Triggers Mito Mitochondrial Hyperpolarization ROS->Mito Apoptosis Apoptosis & Cell Death Mito->Apoptosis FOXM1 FOXM1 Downregulation Kinase->FOXM1 FOXM1->Apoptosis CellCycle Cell Cycle Arrest (G0/G1 or S Phase) FOXM1->CellCycle RNF5 RNF5 Ubiquitin Ligase Recruitment MYD88->RNF5 Proteasomal Degradation RNF5->Apoptosis Proteasomal Degradation

Fig 1: Context-dependent mechanistic pathways of Lasalocid across diverse cancer models.

Comparative Efficacy and Safety Profile

When evaluating a novel therapeutic, its performance must be benchmarked against both structural analogs and current standards of care.

Lasalocid vs. Other Ionophores (Salinomycin & Monensin): While Salinomycin is renowned for its selective toxicity against cancer stem cells (CSCs), it suffers from poor aqueous solubility and systemic toxicity. Monensin exhibits the lowest EC50​ among the three, translating to severe ultrastructural damage (extensive cytoplasmic vacuolization and mitochondrial fragmentation) and the highest toxicity in mammalian models[4]. Lasalocid occupies a "Goldilocks zone"—it maintains potent anti-proliferative activity while demonstrating a significantly wider therapeutic window and lower cytotoxicity toward non-tumor cells[5].

Lasalocid vs. Standard Chemotherapeutics: In comparative in vitro assays, Lasalocid demonstrated a superior Selectivity Index (SI = 2.2–11.0) compared to Gemcitabine (SI = 0.4–11.0), indicating a higher propensity to spare healthy cells[5]. Furthermore, in in vivo melanoma xenografts, intraperitoneal administration of Lasalocid (7.5 mg/kg) achieved tumor growth inhibition comparable to established regimens of Cisplatin and Doxorubicin[6].

Quantitative Comparison Table
CompoundDrug ClassPrimary Target / MechanismSelectivity Index (SI)In Vivo Efficacy ProfileToxicity / Safety Profile
Lasalocid Polyether IonophoreFOXM1, MYD88 L265P, ROS2.2 – 11.0 Significant TGI at 7.5 mg/kg (Melanoma)Moderate; lower cytotoxicity to normal cells
Salinomycin Polyether IonophoreWnt/β-catenin, Iron SequestrationModerateHigh efficacy against CSCsHigh; poor aqueous solubility
Monensin Polyether IonophoreGolgi transport disruptionLowLimited by systemic toxicityHighest toxicity (Lowest EC50​ )
Gemcitabine AntimetaboliteDNA synthesis0.4 – 11.0Standard of care (Solid tumors)High systemic toxicity
Ibrutinib BTK InhibitorBruton's Tyrosine KinaseHighFails in MYD88 L265P resistant modelsProne to acquired resistance

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must employ self-validating experimental designs. The following protocols detail how to establish causality in Lasalocid's mechanism of action.

Protocol A: Validating the ROS-Autophagy-Apoptosis Axis In Vitro

Rationale: Lasalocid induces both apoptosis and autophagy. To prove that autophagy is a cytoprotective response driven by ROS (rather than a mechanism of cell death), we must use a dual-rescue experimental design[2].

  • Cell Culture & Seeding: Seed PC-3 prostate cancer cells at 1×105 cells/well in 6-well plates. Allow 24 hours for adherence.

  • Pre-treatment (The Validation Step):

    • Group 1 (ROS Rescue): Pre-treat cells with 5 mM N-acetyl-L-cysteine (NAC), a ROS scavenger, for 1 hour.

    • Group 2 (Autophagy Inhibition): Pre-treat cells with 2 mM 3-Methyladenine (3-MA), an early-stage autophagy inhibitor, for 1 hour.

  • Lasalocid Administration: Expose all groups (including a vehicle control) to IC50​ concentrations of Lasalocid for 24 hours.

  • Readout & Causality Analysis:

    • Western Blotting (LC3-II): If NAC pre-treatment attenuates Lasalocid-induced LC3-II conversion, it proves ROS is the upstream driver of autophagy.

    • Flow Cytometry (Annexin V/PI): If 3-MA pre-treatment increases the percentage of apoptotic cells compared to Lasalocid alone, it proves that the induced autophagy was acting as a cytoprotective survival mechanism.

Protocol B: In Vivo Xenograft Efficacy and Target Engagement

Rationale: To validate systemic efficacy and confirm that in vitro target degradation (e.g., MYD88 or FOXM1) translates to the in vivo tumor microenvironment[3].

  • Inoculation: Inject 5×106 RPCI.WM1 (lymphoma) or A375 (melanoma) cells subcutaneously into the right flank of 6-week-old BALB/c nude mice.

  • Randomization: Once tumors reach an average volume of 100 mm3 (approx. day 7-10), randomize mice into Vehicle and Lasalocid treatment groups (n=8/group).

  • Dosing Regimen: Administer Lasalocid at 7.5 mg/kg via intraperitoneal (IP) injection every other day for 14-21 days.

  • Monitoring: Measure tumor volume ( V=length×width2/2 ) and body weight bi-weekly. A >10% drop in body weight indicates unacceptable toxicity.

  • Endpoint Target Engagement (IHC): Harvest tumors post-euthanasia. Perform Immunohistochemistry (IHC) for Ki67 (to validate proliferation arrest) and MYD88/FOXM1 (to validate specific target degradation).

InVivo_Workflow CellPrep Cell Line Preparation (e.g., A375, RPCI.WM1) Inoculation Subcutaneous Inoculation (Immunocompromised Mice) CellPrep->Inoculation Randomization Randomization (Tumor Vol ~100 mm³) Inoculation->Randomization Treatment Treatment Administration (Lasalocid 7.5 mg/kg IP) Randomization->Treatment Monitoring Bi-weekly Monitoring (Caliper & Body Weight) Treatment->Monitoring Endpoint Endpoint IHC Analysis (Ki67, MYD88, FOXM1) Monitoring->Endpoint

Fig 2: Standardized self-validating workflow for in vivo xenograft efficacy assessment.

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Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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